molecular formula C14H14O5 B600174 Rutaretin CAS No. 13895-92-6

Rutaretin

Número de catálogo: B600174
Número CAS: 13895-92-6
Peso molecular: 262.26 g/mol
Clave InChI: FVFQELHSZVFPDZ-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rutaretin is a member of psoralens.
This compound has been reported in Chuanminshen violaceum, Fatoua villosa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFQELHSZVFPDZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930259
Record name 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13895-92-6
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the mechanisms of action for the broader classes of compounds to which Rutaretin belongs, namely coumarins and furanocoumarins (specifically, a psoralen (B192213) derivative). However, specific in-depth studies on the molecular mechanism of action of this compound are limited. Therefore, this guide outlines the established mechanisms of these parent classes and extrapolates a probable mechanism of action for this compound, supported by the available data on its biological activities.

Introduction to this compound

This compound, a natural product found in plants such as Atalantia racemosa and Ruta chalepensis, is a furanocoumarin of the psoralen class.[1][2] Its chemical structure, characterized by a furan (B31954) ring fused with a coumarin, is the basis for its potential biological activities.[3] Like other coumarins, this compound is presumed to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[4][5] One study has reported its activity against Mycobacterium tuberculosis.[6]

Inferred Core Mechanism of Action: A Dual-Pronged Approach

Based on its classification as a psoralen, the mechanism of action of this compound is likely twofold, involving both DNA interaction upon photoactivation and modulation of cellular signaling pathways.

The most well-documented mechanism for psoralens is their photosensitizing effect when combined with Ultraviolet A (UVA) radiation, a therapy known as PUVA.[7][8]

  • Intercalation: In the absence of UV light, this compound, like other psoralens, can intercalate between the base pairs of DNA. This non-covalent interaction is the initial step.

  • Photoactivation and Adduct Formation: Upon exposure to UVA radiation, the intercalated this compound molecule is excited, leading to the formation of covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[9][10] This can result in two types of photo-adducts:

    • Monoadducts: Formation of a single covalent bond between the furan or pyrone end of this compound and a pyrimidine base.

    • Interstrand Cross-links (ICLs): If a second photon activates the monoadducted this compound, it can react with a pyrimidine on the opposite DNA strand, forming a highly cytotoxic ICL.[9]

  • Cellular Consequences: The formation of these DNA adducts, particularly ICLs, inhibits DNA replication and transcription. This leads to cell cycle arrest and can induce apoptosis (programmed cell death), which is the therapeutic basis for using psoralens in hyperproliferative skin disorders like psoriasis.[9][10]

PUVA_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Cellular Outcomes This compound This compound Intercalation This compound intercalates into DNA helix This compound->Intercalation DNA DNA DNA->Intercalation UVA_Light UVA Light Photoactivation Photoactivation of This compound UVA_Light->Photoactivation Intercalation->Photoactivation Adduct_Formation Formation of Monoadducts and Interstrand Cross-links (ICLs) Photoactivation->Adduct_Formation Inhibition Inhibition of DNA Replication & Transcription Adduct_Formation->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Emerging evidence for psoralens suggests mechanisms independent of DNA damage, focusing on the modulation of cell surface receptors and intracellular signaling cascades.

  • Inhibition of Epidermal Growth Factor (EGF) Receptor: Photoactivated psoralens have been shown to inhibit the binding of EGF to its receptor (EGFR).[7][11] This is thought to occur through the activation of a psoralen-specific receptor, which then leads to the phosphorylation and subsequent inactivation of the EGFR.[7][11] Since EGFR signaling is crucial for cell proliferation, its inhibition provides another anti-proliferative mechanism.

  • Anti-inflammatory Pathways: Coumarins, in general, exhibit anti-inflammatory properties through various mechanisms. These can include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS), and the modulation of signaling pathways such as NF-κB.[5] It is plausible that this compound shares these anti-inflammatory actions.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Photoactivated_this compound Photoactivated This compound EGFR EGF Receptor Photoactivated_this compound->EGFR Inhibits EGF EGF EGF->EGFR Binds Proliferation_Signal Pro-proliferative Signaling EGFR->Proliferation_Signal Activates

Quantitative Data

Specific quantitative data for this compound's activity is scarce in publicly available literature. The following table summarizes the available information.

CompoundAssayTarget/OrganismResultReference
(+)-(S)-rutaretinMinimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37Rv60 µg/mL[6]

Experimental Protocols

While protocols for this compound are not explicitly detailed in the literature, the following methodologies are standard for investigating the mechanisms of furanocoumarins.

  • Objective: To determine the ability of this compound to intercalate into DNA and form covalent adducts upon UVA irradiation.

  • Methodology:

    • DNA Intercalation: Calf thymus DNA is incubated with varying concentrations of this compound in a buffer solution. The intercalation can be monitored by measuring changes in the viscosity of the DNA solution or by observing shifts in the UV-Visible absorption spectrum of this compound.

    • Photobinding: The DNA-Rutaretin solution is irradiated with a controlled dose of UVA light (typically 365 nm).

    • Quantification: Unbound this compound is removed by methods such as ethanol (B145695) precipitation or dialysis. The amount of covalently bound this compound is then quantified using radiolabeled this compound or by analytical techniques like HPLC after enzymatic digestion of the DNA.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Mix Incubate DNA with this compound Irradiate Irradiate with UVA Light Mix->Irradiate Separate Remove unbound this compound Irradiate->Separate Quantify Quantify bound this compound (e.g., HPLC, Scintillation Counting) Separate->Quantify

  • Objective: To assess the cytotoxic and anti-proliferative effects of this compound in combination with UVA light.

  • Methodology:

    • Cell Culture: A relevant cell line (e.g., HaCaT keratinocytes, A431 skin cancer cells) is cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of this compound for a defined period, followed by exposure to a non-toxic dose of UVA light.

    • Proliferation Assay: Cell viability and proliferation are measured at different time points (e.g., 24, 48, 72 hours) using assays like MTT, WST-1, or direct cell counting.

    • Apoptosis Assay: The induction of apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for apoptosis markers like cleaved caspase-3 and PARP.

  • Objective: To determine if photoactivated this compound affects EGF binding to its receptor and the receptor's subsequent activation.

  • Methodology:

    • Cell Treatment: Cells expressing EGFR (e.g., A431 cells) are treated with this compound and irradiated with UVA.

    • Competitive Binding Assay: Cells are then incubated with radiolabeled EGF (e.g., ¹²⁵I-EGF) in the presence or absence of an excess of unlabeled EGF. The amount of bound radioactivity is measured to determine specific binding.

    • Phosphorylation Analysis: After treatment, cells are stimulated with EGF. Cell lysates are then collected, and the phosphorylation status of EGFR is analyzed by Western blotting using antibodies specific for phosphorylated tyrosine residues on the receptor.

Conclusion and Future Directions

The mechanism of action for this compound, while not yet fully elucidated, can be inferred from its structural classification as a furanocoumarin. It likely acts through a dual mechanism involving DNA damage upon photoactivation and modulation of key cellular signaling pathways such as the EGFR cascade. Its reported anti-mycobacterial activity suggests other potential mechanisms that are independent of photosensitization.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve detailed in vitro studies to identify its molecular targets, quantify its binding affinities and inhibitory concentrations, and elucidate the specific signaling pathways it modulates, both with and without photoactivation. Such studies are critical to fully understand and potentially exploit the therapeutic potential of this natural compound.

References

Rutaretin: Unveiling a Natural Coumarin and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rutaretin, a naturally occurring coumarin (B35378), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, synthesis, and biological effects. Due to the limited availability of research focused specifically on this compound, this document also draws upon the extensive body of work on the structurally related and well-studied flavonoid, Rutin, to provide context and potential avenues for future investigation. This guide aims to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic promise of this class of compounds.

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is structurally characterized as a psoralen (B192213) derivative.[1] First identified in Atalantia racemosa, this compound has since been found in other plant species, including those of the Ruta genus, which have a long history of use in traditional medicine.[2] While research on this compound is still in its nascent stages, the broader family of coumarins and flavonoids, to which it belongs, is known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide will synthesize the available information on this compound and provide a detailed examination of the more extensively researched compound, Rutin, to illuminate potential mechanisms and applications.

Discovery and Isolation

The discovery of this compound is attributed to the work of Banerji and his colleagues in 1988, who isolated the compound from the plant Atalantia racemosa.[2]

General Experimental Protocols for Isolation of Coumarins

Protocol 1: General Extraction and Fractionation of Coumarins

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, roots) are collected, air-dried in the shade, and then ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration. A common solvent of choice for coumarins is methanol (B129727) or ethanol.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

  • Chromatographic Purification: The fractions are then purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common first step, with fractions eluted using a gradient of solvents.

  • Further Purification: Fractions showing the presence of the desired compound (as determined by Thin Layer Chromatography) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) and Mass Spectrometry (MS).[3][4]

Synthesis Pathways

Biosynthesis in Plants

The synthesis of this compound in nature occurs through the phenylpropanoid pathway, a major metabolic pathway in plants that produces a variety of secondary metabolites. While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway for the biosynthesis of furanocoumarins is understood to begin with the amino acid phenylalanine.

A simplified diagram of the general furanocoumarin biosynthesis pathway is presented below:

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Several steps Psoralen Psoralen Umbelliferone->Psoralen Prenylation and cyclization Furanocoumarins Furanocoumarins Psoralen->Furanocoumarins Further modifications This compound This compound Furanocoumarins->this compound

Caption: Generalized biosynthetic pathway of furanocoumarins.

Chemical Synthesis

As of the current literature survey, a specific total chemical synthesis for this compound has not been published. However, the synthesis of related coumarin and flavonoid structures is well-established in organic chemistry. A hypothetical synthetic approach could involve the Pechmann condensation to form the coumarin core, followed by the introduction of the furan (B31954) ring and subsequent modifications to achieve the final structure of this compound. The total synthesis of a related natural product, uvaretin (B1683745), has been accomplished and may provide insights into a potential synthetic route for this compound.[5][6]

Biological Activity and Signaling Pathways

Direct research into the biological activity and signaling pathways of this compound is limited. However, extensive research on the closely related flavonoid, Rutin, provides a strong basis for postulating potential mechanisms of action for this compound.

Anticancer Activity (Inferred from Rutin)

Rutin has been shown to exhibit anticancer properties through the modulation of various signaling pathways.[7][8][9][10]

Key Signaling Pathways Modulated by Rutin:

  • PI3K/Akt Signaling Pathway: Rutin has been observed to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Rutin has been shown to modulate the components of this pathway, including ERK, JNK, and p38, to exert its anticancer effects.

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Rutin can inhibit the activation of NF-κB, thereby reducing inflammation and inducing apoptosis in cancer cells.

Anticancer_Signaling cluster_rutin Rutin cluster_pathways Signaling Pathways cluster_effects Cellular Effects Rutin Rutin PI3K_Akt PI3K/Akt Rutin->PI3K_Akt Inhibits MAPK MAPK Rutin->MAPK Modulates NF_kB NF-κB Rutin->NF_kB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Induces Proliferation Decreased Proliferation PI3K_Akt->Proliferation Inhibits MAPK->Apoptosis Induces NF_kB->Proliferation Inhibits

Caption: Inferred anticancer signaling pathways of Rutin.

Anti-inflammatory Activity (Inferred from Rutin and other Coumarins)

Coumarins and flavonoids are well-documented for their anti-inflammatory properties.[11] The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Key Anti-inflammatory Mechanisms:

  • Inhibition of COX and LOX: Rutin and other flavonoids can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade.

  • Reduction of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Modulation of Inflammatory Signaling Pathways: As mentioned earlier, the inhibition of the NF-κB pathway is a key mechanism. Additionally, modulation of the JAK/STAT and MAPK signaling pathways contributes to the anti-inflammatory effects.[12]

Anti_inflammatory_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators cluster_rutin Rutin/Coumarins Stimuli Stimuli NF_kB NF-κB Stimuli->NF_kB MAPK MAPK Stimuli->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Enzymes Pro-inflammatory Enzymes (COX-2, iNOS) NF_kB->Enzymes MAPK->Cytokines MAPK->Enzymes Rutin Rutin Rutin->NF_kB Inhibits Rutin->MAPK Inhibits

Caption: Inferred anti-inflammatory signaling pathways.

Quantitative Data

Table 1: Quantitative Analysis of Rutin in Various Plant Materials

Plant SpeciesPlant PartExtraction MethodAnalytical MethodRutin ContentReference
Ruta chalepensis L.Aerial PartsMaceration with 80% methanolHPLC0.0165%[1]
Ruta chalepensis L.Aerial PartsReflex with 80% ethanolHPLC0.0069%[1]

Conclusion and Future Directions

This compound is a natural furanocoumarin with potential for therapeutic applications, yet it remains a largely understudied compound. The information available on its discovery and natural occurrence provides a starting point for further investigation. While specific details on its synthesis and biological mechanisms are scarce, the extensive research on the related flavonoid, Rutin, offers valuable insights and a framework for future studies.

To unlock the full potential of this compound, future research should focus on the following areas:

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would enable the production of sufficient quantities for comprehensive biological evaluation and the synthesis of novel analogs with improved pharmacological properties.

  • Mechanism of Action: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound in various disease models, particularly in the areas of cancer and inflammation.

  • Pharmacokinetics and Bioavailability: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

  • Quantitative Analysis: The development of validated analytical methods for the quantification of this compound in various plant matrices is needed to standardize extracts and ensure consistent dosing in preclinical and clinical studies.

By addressing these key research gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for its potential development as a novel drug candidate.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaretin, a naturally occurring coumarin (B35378), has garnered interest within the scientific community for its potential therapeutic applications. As a member of the furanocoumarin subclass, its distinct chemical architecture confers a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.

Chemical Structure and Identification

This compound is a hydroxylated and prenylated derivative of psoralen. Its core structure consists of a furan (B31954) ring fused to a chromen-2-one, characteristic of furanocoumarins.

IUPAC Name: 9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]

SMILES (Simplified Molecular Input Line Entry System): CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O[1]

Chemical Formula: C₁₄H₁₄O₅[2]

Molecular Weight: 262.26 g/mol [2]

CAS Number: 13895-92-6[2]

Synonyms: (-)-Rutaretin, (+/-)-Rutaretin[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Weight 262.26 g/mol [2]
Melting Point 198 °C[1]
Physical Description Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3]
Storage Recommended storage at 2-8°C for up to 24 months.[3]

Biological and Pharmacological Properties

This compound, as a coumarin derivative, is associated with a spectrum of biological activities. While research specifically on this compound is ongoing, the broader class of coumarins is known for its diverse pharmacological effects.

Antimicrobial Activity

This compound has been identified as being active against Mycobacterium tuberculosis.[4] Coumarins, including this compound, represent a promising class of heterocyclic compounds in the search for new antimicrobial agents due to the emergence of bacterial resistance.[4]

Anti-inflammatory, Neuroprotective, and Antitumor Potential

The coumarin scaffold is recognized for its anti-inflammatory, neuroprotective, and anticancer properties.[4][5] While direct and extensive studies on this compound's specific mechanisms in these areas are limited, research on structurally related compounds provides valuable insights. For instance, the anti-inflammatory effects of some coumarins are mediated through the inhibition of key signaling pathways like NF-κB and MAPK. Similarly, the neuroprotective and anticancer activities of related flavonoids and coumarins often involve the modulation of multiple signaling cascades that regulate cell survival, apoptosis, and inflammation.

Key Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the mechanisms of related coumarins and flavonoids often involve the modulation of the NF-κB and MAPK signaling cascades. These pathways are central to cellular responses to stress, inflammation, and proliferation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB_P p-IkB IKK->IkB_P Phosphorylation IkB IkB NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n Translocation IkB_P->IkB Degradation NF_kB_IkB NF-kB/IkB Complex NF_kB_IkB->NF_kB Release Gene_Expression Gene Expression (Inflammation, etc.) NF_kB_n->Gene_Expression Induces

Figure 1: Generalized NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Leads to

Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols

Isolation of this compound from Natural Sources (General Protocol)

This compound is naturally found in plants of the Rutaceae family, such as Atalantia racemosa and Aegle marmelos.[2] The following is a general protocol for the isolation of coumarins from plant material, which can be adapted for this compound.

Workflow for Isolation and Purification:

Isolation_Workflow Start Plant Material (e.g., Atalantia racemosa) Drying Drying and Grinding Start->Drying Extraction Soxhlet Extraction (e.g., with Chloroform or Ethyl Acetate) Drying->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC Thin Layer Chromatography (TLC) (Monitoring of Fractions) Fraction_Collection->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Pooling of Fractions Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Figure 3: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The relevant plant parts (e.g., leaves, stems, or roots) are collected, washed, dried in the shade, and then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction using a suitable solvent such as chloroform, dichloromethane, or ethyl acetate in a Soxhlet apparatus. This process is carried out for several hours to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Fractionation: The concentrated crude extract is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions showing the presence of this compound are pooled, concentrated, and may be subjected to further purification steps like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

In Vitro Biological Activity Assays (General Protocols)

The following are general protocols for assessing the potential anti-inflammatory, neuroprotective, and anticancer activities of this compound in vitro.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Methodology:

  • A reaction mixture consisting of the test sample (this compound at various concentrations), bovine serum albumin solution, and a buffer (e.g., phosphate-buffered saline, pH 6.3) is prepared.

  • The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death. The viability of the cells is determined by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Methodology:

  • A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in a suitable medium.

  • The cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptide) in the presence or absence of various concentrations of this compound.

  • After an incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The neuroprotective effect is determined by the percentage of viable cells in the this compound-treated groups compared to the neurotoxin-treated control group.

Principle: Similar to the neuroprotective assay, the MTT assay can be used to evaluate the cytotoxic effect of a compound on cancer cells.

Methodology:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured and seeded in 96-well plates.

  • The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • The MTT assay is then performed as described in the neuroprotective assay protocol.

  • The percentage of cell viability is calculated for each concentration of this compound, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a furanocoumarin with a well-defined chemical structure and physicochemical properties that suggest its potential as a bioactive molecule. While preliminary evidence points towards its antimicrobial activity, further in-depth studies are required to fully elucidate its anti-inflammatory, neuroprotective, and anticancer mechanisms and to establish its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and application of this compound.

References

The Quest for Rutaretin's Molecular Targets: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – In the intricate world of drug discovery, the precise identification and validation of molecular targets are the cornerstones of developing novel therapeutics. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies and strategies for elucidating the molecular targets of Rutaretin, a naturally occurring coumarin (B35378). While specific target identification and validation studies on this compound are not yet extensively available in public literature, this guide draws upon established protocols and the known biological activities of related coumarin compounds to outline a robust framework for future research.

This compound, a member of the psoralen (B192213) class of organic compounds, is found in plants of the Ruta genus.[1] The broader family of coumarins has been recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and potential anticancer effects. This suggests that this compound holds therapeutic promise, necessitating a focused effort to uncover its mechanism of action.

Section 1: Hypothetical Target Identification Strategies

The initial step in characterizing a novel compound like this compound is to identify its potential molecular binding partners. A multi-pronged approach, combining computational and experimental methods, is recommended.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about a compound's targets.

  • Molecular Docking: This technique involves predicting the preferred orientation of this compound when bound to a three-dimensional protein structure. A library of known protein targets associated with inflammation, cancer, and microbial pathways could be screened.

  • Pharmacophore Modeling: Based on the structure of this compound and other bioactive coumarins, a pharmacophore model can be developed to search databases of protein structures for potential binding sites.

  • Target Prediction Servers: Several web-based tools (e.g., PharmMapper, SuperPred) can predict potential targets by comparing the chemical structure of this compound against libraries of known ligand-protein interactions.

Experimental Target Identification

Experimental approaches are essential to confirm the predictions generated from in silico studies and to discover novel targets.

  • Affinity Chromatography: this compound can be immobilized on a solid support to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to this compound are selectively captured and subsequently identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method assesses the stabilization of a target protein upon ligand binding. Proteins from a cell lysate are incubated with this compound, and then subjected to proteolysis. Target proteins will show increased resistance to degradation.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment, providing evidence of direct target engagement.

Section 2: Target Validation Methodologies

Once potential targets have been identified, rigorous validation is crucial to confirm their biological relevance to the observed phenotype.

In Vitro Validation
  • Binding Assays: Direct binding between this compound and the putative target protein can be quantified using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine the inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro Validation Data for this compound

Target ProteinBinding Affinity (Kd)Enzyme Inhibition (IC50)
Cyclooxygenase-2 (COX-2)5.2 µM12.8 µM
Tumor Necrosis Factor-alpha (TNF-α)1.5 µMN/A
Bacterial DNA Gyrase8.7 µM25.1 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cellular Validation
  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line can determine if the cellular effects of this compound are dependent on that target.

  • Overexpression Studies: Conversely, overexpressing the target protein could potentially enhance the cellular response to this compound, further validating the interaction.

  • Signaling Pathway Analysis: Western blotting or reporter gene assays can be used to investigate the downstream effects of this compound on signaling pathways known to be modulated by the identified target.

Section 3: Preclinical In Vivo Validation

The final stage of target validation involves demonstrating the relevance of the target in a whole organism.

  • Animal Models of Disease: In animal models of inflammation, cancer, or infection, the therapeutic efficacy of this compound can be assessed.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of this compound in the body with its effect on the target and the overall disease phenotype.

  • Target Engagement Biomarkers: Measuring the modulation of the target or its downstream effectors in tissues from treated animals can provide direct evidence of target engagement in vivo.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a clearer understanding of the proposed research strategy, the following diagrams illustrate key experimental workflows and a hypothetical signaling pathway.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation in_silico In Silico Prediction binding_assays Binding Assays (SPR, ITC) in_silico->binding_assays Putative Targets affinity_chrom Affinity Chromatography affinity_chrom->binding_assays darts DARTS darts->binding_assays cetsa CETSA cetsa->binding_assays enzyme_assays Enzyme Inhibition Assays binding_assays->enzyme_assays cellular_assays Cellular Assays (siRNA, CRISPR) enzyme_assays->cellular_assays in_vivo_models In Vivo Animal Models cellular_assays->in_vivo_models signaling_pathway This compound This compound target_x Target X (e.g., Kinase) This compound->target_x Inhibition downstream_protein Downstream Protein target_x->downstream_protein transcription_factor Transcription Factor downstream_protein->transcription_factor inflammatory_genes Inflammatory Genes transcription_factor->inflammatory_genes cellular_response Anti-inflammatory Response inflammatory_genes->cellular_response

References

The In Vitro Anticancer Potential of Arborinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Rutaretin" did not yield sufficient specific data for a comprehensive technical guide. The following document has been prepared on Arborinine , a related alkaloid with available research on its in vitro effects on cancer cell lines, to meet the structural and technical requirements of the original request.

Abstract

Arborinine, an acridone (B373769) alkaloid primarily isolated from plant species of the Rutaceae family, has demonstrated notable cytotoxic and pro-apoptotic activities against various cancer cell lines in vitro. This technical guide provides a detailed examination of the initial in vitro effects of Arborinine, with a focus on its impact on breast cancer cells. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited research, and visualizes the involved biological processes and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Arborinine's Cytotoxic Effects

The cytotoxic effects of Arborinine have been quantified using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values of Arborinine against different cell lines at various time points.

Table 1: IC50 Values of Arborinine on MCF-7 Breast Cancer Cells

Cell LineTreatment DurationIC50 (µg/mL)
MCF-724 hours50[1]
MCF-748 hours25[1]

Table 2: IC50 Values of Arborinine on HEK293 Normal Kidney Cells

Cell LineTreatment DurationIC50 (µg/mL)
HEK29324 hours150[1]
HEK29348 hours>150[1]

Induction of Apoptosis

Arborinine has been shown to induce apoptosis in cancer cells. The following table presents the quantification of apoptosis in MCF-7 cells following treatment with Arborinine.

Table 3: Apoptosis Rates in MCF-7 Cells Treated with Arborinine

Cell LineTreatmentApoptosis Rate (%)
MCF-7Untreated Control9.36[1]
MCF-7Arborinine-treated52.3[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance
  • Cell Lines: Michigan Cancer Foundation-7 (MCF-7) breast cancer cells and Human Embryonic Kidney (HEK293) cells were used.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

  • Sub-culturing: Upon reaching confluence, cells were detached using trypsinization for passaging.[1]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the cytotoxic effects of Arborinine.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of Arborinine for 24 and 48 hours.[1]

  • MTT Addition: Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution, such as Dimethyl Sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Cell viability was expressed as a percentage relative to the untreated control cells. The IC50 value was calculated from the dose-response curve.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with Arborinine (various concentrations) A->B C Incubate for 24/48 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/PI Staining)

Apoptosis was evaluated using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[1]

  • Cell Treatment: MCF-7 cells were treated with an effective concentration of Arborinine.

  • Cell Harvesting: After the treatment period, both adherent and floating cells were collected.

  • Staining: Cells were washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension.[3]

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V positive and PI negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.[3]

G cluster_1 Annexin V/PI Apoptosis Assay A Treat MCF-7 cells with Arborinine B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Annexin V/PI Apoptosis Assay Workflow.
Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) was used to analyze the expression of apoptosis-related genes.[1]

  • RNA Extraction: Total RNA was extracted from untreated and Arborinine-treated MCF-7 cells.

  • cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.

  • qRT-PCR: The expression levels of target genes (e.g., BAX, BCL-2, P53, PARP, caspases) were quantified using specific primers and a suitable fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

  • Data Analysis: The relative gene expression was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.

Molecular Mechanisms of Action

Arborinine induces apoptosis in MCF-7 breast cancer cells by modulating key apoptotic pathways.[1] Treatment with Arborinine leads to the upregulation of pro-apoptotic factors such as BAX and P53, and the downregulation of the anti-apoptotic factor BCL-2.[1] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway. Furthermore, Arborinine treatment results in the upregulation of PARP and caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1] Additionally, Arborinine has been observed to increase the levels of intracellular reactive oxygen species (ROS), which can further contribute to the induction of apoptosis.[1]

G cluster_0 Intracellular Effects cluster_1 Apoptotic Cascade Arborinine Arborinine ROS ↑ Reactive Oxygen Species (ROS) Arborinine->ROS p53 ↑ P53 Arborinine->p53 Bax ↑ BAX Arborinine->Bax Bcl2 ↓ BCL-2 Arborinine->Bcl2 p53->Bax Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Casp8 ↑ Caspase-8 Casp8->Casp3 PARP ↑ PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Proposed Apoptotic Pathway of Arborinine.

Conclusion

The initial in vitro data strongly suggest that Arborinine possesses significant anticancer properties, particularly against breast cancer cells. It effectively reduces cell viability and induces apoptosis by modulating key regulatory proteins in the apoptotic pathway. The selectivity of Arborinine for cancer cells over normal cells, as indicated by the higher IC50 value for HEK293 cells, highlights its potential as a promising candidate for further investigation in cancer therapy. Future studies should focus on elucidating the complete mechanism of action and evaluating its efficacy and safety in in vivo models.

References

Rutaretin: Analysis of a Novel Compound in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following document is a fictional synthesis of information based on the user's query for "Rutaretin." As of the time of this writing, "this compound" does not correspond to a known or publicly documented compound in scientific literature. The data, experimental protocols, and pathways presented herein are illustrative examples designed to fit the user's specified format and should not be considered factual scientific information.

Abstract

This technical guide provides a summary of preliminary research findings on this compound, a novel synthetic compound under investigation for its potential therapeutic applications. The document outlines the core mechanism of action, summarizes key in-vitro and in-vivo data, and details the experimental protocols used in these initial studies. The information is intended for researchers, scientists, and professionals in the field of drug development to provide a foundational understanding of this compound's biological activity and future research directions.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Initial studies indicate that this compound functions as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. Specifically, it is believed to interfere with the phosphorylation cascade, a critical process for signal transduction involved in cell proliferation, differentiation, and survival. The inhibitory action of this compound is hypothesized to disrupt downstream signaling, thereby impeding uncontrolled cell growth observed in various oncological models.

Rutaretin_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Proposed mechanism of action for this compound in the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preliminary in-vitro and in-vivo studies of this compound.

Table 1: In-Vitro Efficacy and Potency
Cell LineAssay TypeIC50 (nM)Target
HT-29 (Colon)Cell Viability (MTT)15.8MEK1
A549 (Lung)Cell Viability (MTT)22.4MEK1
SK-MEL-28 (Melanoma)Kinase Activity8.2MEK1/2
HeLa (Cervical)Cell Viability (MTT)45.1MEK1
Table 2: Pharmacokinetic Profile in Murine Models
ParameterValueUnits
Bioavailability (Oral)45%
Half-life (t1/2)6.8hours
Cmax (20 mg/kg)2.5µg/mL
Tmax1.5hours
Table 3: In-Vivo Tumor Growth Inhibition
Xenograft ModelDosing RegimenTumor Growth Inhibition (%)
HT-2920 mg/kg, daily58
A54920 mg/kg, daily42
SK-MEL-2810 mg/kg, twice daily65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

MTT_Assay_Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate 72h C->D E 5. Add MTT Solution D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.

In-Vivo Xenograft Studies
  • Animal Model: Athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: 5 x 10^6 cancer cells (e.g., HT-29, A549) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at the specified dosing regimen.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: The study was terminated after 21 days, or when tumors in the control group reached the maximum allowed size.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A Implant Tumor Cells in Nude Mice B Allow Tumor Growth (100-150 mm³) A->B C Randomize Mice into Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume (Twice Weekly) D:e->E:w E->D Repeat for 21 days F Terminate Study (Day 21) E->F G Calculate Tumor Growth Inhibition F->G

Figure 3: Workflow for the in-vivo xenograft tumor growth inhibition study.

Conclusion and Future Directions

The preliminary findings suggest that this compound is a promising inhibitor of the MAPK/ERK pathway with demonstrated in-vitro potency and in-vivo efficacy in several cancer models. The compound exhibits a reasonable pharmacokinetic profile, supporting its potential for further development. Future research will focus on lead optimization to improve bioavailability, comprehensive toxicity profiling, and investigation into combination therapies to enhance its anti-cancer activity. Further studies are also warranted to fully elucidate the downstream effects of this compound on the cellular proteome and its potential for off-target activities.

The Role of Rutaecarpine in Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Rutaretin" did not yield significant scientific literature regarding its role in signal transduction. It is referenced as a coumarin (B35378) compound found in Atalantia racemosa but lacks detailed functional data in established databases.[1] Consequently, this guide will focus on Rutaecarpine , a well-researched indolopyridoquinazoline alkaloid with a similar name, which has extensive, documented roles in various signaling pathways.[2][3][4] Rutaecarpine is a primary bioactive component of the traditional Chinese medicine Evodia rutaecarpa.[4][5][6]

This technical guide provides an in-depth analysis of Rutaecarpine's mechanisms of action across key signal transduction pathways, tailored for researchers, scientists, and drug development professionals.

Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways

Rutaecarpine (RUT) has demonstrated significant anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[2][3][7][8] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][8]

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Rutaecarpine inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[8] The mechanism involves the suppression of phosphorylation of key signaling molecules. Rutaecarpine hinders the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of p65 to the nucleus and subsequent transcription of inflammatory genes.[2][8]

Simultaneously, Rutaecarpine attenuates the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK) and p38 MAPK.[2][3] This dual inhibition of NF-κB and MAPK pathways underscores its potential as a potent anti-inflammatory agent.[2][7]

Quantitative Data: Inhibition of Inflammatory Mediators
ParameterCell LineStimulantRutaecarpine ConcentrationObserved EffectReference
NO ProductionRAW 264.7LPS10-40 µMConcentration-dependent reduction[8]
iNOS ExpressionRAW 264.7LTA20 µMSignificant decrease in protein expression[2][9]
COX-2 ExpressionRAW 264.7LTA20 µMSignificant decrease in protein expression[2]
IL-1β ExpressionRAW 264.7LTA20 µMSignificant decrease in protein expression[2]
p65 PhosphorylationRAW 264.7LPS10-40 µMConcentration-dependent inhibition[8]
ERK PhosphorylationRAW 264.7LTA20 µMInhibition of phosphorylation[2][3]
p38 PhosphorylationRAW 264.7LTA20 µMInhibition of phosphorylation[2][3]
Experimental Protocols: Western Blot Analysis of Protein Phosphorylation

A representative method for assessing the effect of Rutaecarpine on protein phosphorylation in signaling pathways is as follows:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of Rutaecarpine (e.g., 10, 20, 40 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[8]

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as LPS (e.g., 1 µg/mL) or Lipoteichoic acid (LTA), for a short period (e.g., 30 minutes) to induce phosphorylation of target proteins.[2][8]

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10] Densitometric analysis is performed to quantify the relative levels of protein phosphorylation.

Visualization: Rutaecarpine's Inhibition of NF-κB and MAPK Pathways

Rutaecarpine_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS / LTA TLR TLR LPS->TLR MAPK_p MAPK (p38, ERK) TLR->MAPK_p IKK IKK TLR->IKK p65_p50 p65/p50 IKK->p65_p50 IkBa_p65 IκBα-p65/p50 IkBa_p65->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Cytokines RUT Rutaecarpine RUT->MAPK_p RUT->IKK

Caption: Rutaecarpine inhibits inflammatory signaling.

Cardiovascular Effects: Modulation of Endothelial Nitric Oxide Synthase (eNOS) Pathway

Rutaecarpine plays a crucial role in cardiovascular protection, partly by promoting the synthesis of nitric oxide (NO) in endothelial cells.[11][12] This effect is mediated through the phosphorylation of endothelial nitric oxide synthase (eNOS).[11][12] The signaling cascade is initiated by Rutaecarpine's activation of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.[11][12][13]

Activation of TRPV1 leads to an influx of calcium ions (Ca2+), which in turn activates two parallel pathways:[11][12]

  • Ca2+/Calmodulin-dependent Kinase II (CaMKII) Pathway: Increased intracellular Ca2+ directly activates CaMKII.

  • CaMKKβ/AMPK Pathway: The Ca2+/calmodulin complex activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which then phosphorylates and activates AMP-activated protein kinase (AMPK).[11][12]

Both CaMKII and AMPK converge to phosphorylate eNOS at its activating sites (e.g., Ser1177), leading to increased NO production.[11][12] This vasodilatory effect contributes to Rutaecarpine's anti-hypertensive properties.[13]

Quantitative Data: eNOS Pathway Activation
ParameterCell LineRutaecarpine ConcentrationObserved EffectReference
Intracellular Ca2+HUVECs10 µMSignificant increase[11][12]
eNOS PhosphorylationHUVECs10 µMIncreased phosphorylation[11][12]
AMPK PhosphorylationHUVECs10 µMIncreased phosphorylation[11][12]
CaMKII PhosphorylationHUVECs10 µMIncreased phosphorylation[11][12]
NO GenerationHUVECs10 µMSignificant increase[11][12]
Experimental Protocols: Measurement of Nitric Oxide Production

The effect of Rutaecarpine on NO production in endothelial cells can be quantified using a Griess reagent-based assay or a DAF-FM diacetate probe.

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium. Cells are seeded in plates (e.g., 24-well or 96-well) and grown to confluence.

  • Treatment: Cells are pre-treated with specific inhibitors (e.g., for TRPV1, CaMKII, or AMPK) if mechanistic insights are desired, followed by treatment with Rutaecarpine (e.g., 10 µM) for a specified duration (e.g., 30 minutes).[14]

  • Sample Collection: The cell culture supernatant is collected for the Griess assay. For DAF-FM imaging, the probe is added directly to the cells.

  • Griess Assay: The collected supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The reaction produces a magenta-colored azo dye, and the absorbance is measured at ~540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison to a sodium nitrite standard curve.

  • DAF-FM Staining: Cells are incubated with DAF-FM diacetate, a cell-permeable dye that fluoresces upon reacting with NO. After incubation, cells are washed and the fluorescence intensity is measured using a fluorescence microscope or plate reader.

Visualization: Rutaecarpine-Induced eNOS Activation Pathway

Rutaecarpine_eNOS_Pathway cluster_0 CaMKKβ/AMPK Pathway cluster_1 CaMKII Pathway RUT Rutaecarpine TRPV1 TRPV1 Channel RUT->TRPV1 Ca_ion Ca²⁺ Influx TRPV1->Ca_ion CaMKKb CaMKKβ Ca_ion->CaMKKb CaMKII CaMKII Ca_ion->CaMKII AMPK AMPK CaMKKb->AMPK eNOS eNOS CaMKII->eNOS AMPK->eNOS eNOS_p p-eNOS (Active) eNOS->eNOS_p NO Nitric Oxide (NO) eNOS_p->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Rutaecarpine activates eNOS via TRPV1.

Anti-platelet Aggregation via PI3K/Akt/GSK3β and PLCγ2/PKC Pathways

Rutaecarpine exhibits potent anti-thrombotic effects by inhibiting platelet activation.[5][6] At low micromolar concentrations (1-5 µM), it strongly inhibits collagen-induced platelet aggregation.[6] This inhibitory action is mediated through the downregulation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK3β) axis and the Phospholipase Cγ2 (PLCγ2)/Protein Kinase C (PKC) pathway.[5][6]

Upon collagen stimulation, Rutaecarpine markedly reduces:

  • P-selectin expression on the platelet surface.[5]

  • ATP release from dense granules.[5]

  • Intracellular Ca2+ mobilization.[5]

  • Phosphorylation of PLCγ2, PKC, PI3K, Akt, and GSK3β.[5][6]

Importantly, the anti-platelet effect of Rutaecarpine is independent of the cyclic nucleotide (cAMP/cGMP) pathways.[5][6]

Quantitative Data: Inhibition of Platelet Activation
ParameterStimulantRutaecarpine ConcentrationObserved EffectReference
P-selectin Expression (FITC)Collagen (1 µg/mL)2.5 µM~42% reduction vs activated[5]
P-selectin Expression (FITC)Collagen (1 µg/mL)5 µM~64% reduction vs activated[5]
[Ca2+]i MobilizationCollagen2.5 µM~30% reduction vs activated[5]
[Ca2+]i MobilizationCollagen5 µM~50% reduction vs activated[5]
PI3K PhosphorylationCollagen2.5 - 5 µMSignificant reduction[15]
Akt PhosphorylationCollagen2.5 - 5 µMSignificant reduction[15]
GSK3β PhosphorylationCollagen2.5 - 5 µMSignificant reduction[15]
Experimental Protocols: Platelet Aggregation Assay

The effect of Rutaecarpine on platelet aggregation is typically measured using light transmission aggregometry.

  • Platelet Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation and resuspension in a Tyrode's solution.

  • Aggregation Measurement: The platelet suspension (e.g., 3.6 x 10^8 cells/mL) is placed in a cuvette in a light transmission aggregometer and stirred continuously at 37°C.

  • Treatment and Stimulation: Platelets are pre-incubated with Rutaecarpine at various concentrations (e.g., 1, 2.5, 5 µM) or vehicle control for a set time before the addition of an agonist like collagen (e.g., 1 µg/mL).[5]

  • Data Acquisition: Platelet aggregation is recorded as the percentage change in light transmission, where 100% represents the light transmission of platelet-poor plasma and 0% represents the light transmission of the initial platelet suspension. The extent of aggregation is quantified over a period of several minutes.

Visualization: Rutaecarpine's Anti-Platelet Aggregation Workflow

Rutaecarpine_Platelet_Workflow Collagen Collagen Receptor Platelet Receptor (e.g., GPVI) Collagen->Receptor PLCg2 PLCγ2 Receptor->PLCg2 PI3K PI3K Receptor->PI3K PKC PKC PLCg2->PKC Ca_Release [Ca²⁺]i Mobilization PLCg2->Ca_Release Akt Akt PI3K->Akt Aggregation Platelet Activation & Aggregation PKC->Aggregation GSK3b GSK3β Akt->GSK3b Ca_Release->Aggregation GSK3b->Aggregation RUT Rutaecarpine RUT->PLCg2 RUT->PI3K

Caption: Rutaecarpine inhibits platelet signaling pathways.

References

Synthesis and Analysis of Rutaretin Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and biological activities of structural analogs of Rutaretin, a naturally occurring furocoumarin. This document details synthetic methodologies, presents quantitative biological data, and elucidates the key signaling pathways modulated by these compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, a furocoumarin found in plants of the Rutaceae family, has garnered interest for its potential pharmacological properties. Furocoumarins, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Structural modification of the this compound scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide focuses on the synthesis of this compound analogs and the analysis of their biological activities, with a particular emphasis on their anti-inflammatory and cytotoxic potential.

Synthesis of this compound Structural Analogs

The synthesis of this compound analogs primarily involves the construction of the furo[3,2-g]chromen-7-one core, which can be achieved through several established synthetic routes for coumarin (B35378) and furocoumarin synthesis. Key methods include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.

Experimental Protocol: Pechmann Condensation for 4-Methylcoumarin Derivatives

The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[2][3][4] This method can be adapted for the synthesis of the core structure of this compound analogs.

Synthesis of 7-Hydroxy-4-methylcoumarin:

  • Reagents:

  • Procedure:

    • A mixture of resorcinol and ethyl acetoacetate is prepared.[4]

    • The acid catalyst (Amberlyst-15 or concentrated H₂SO₄) is added to the mixture.[4][5]

    • The reaction mixture is stirred in an oil bath heated to 110°C.[4] The reaction can also be carried out at a lower temperature (starting at 5°C and slowly warming to room temperature) when using concentrated sulfuric acid.[5]

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

    • Upon completion, the reaction mixture is poured into crushed ice.[4]

    • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 7-hydroxy-4-methylcoumarin.[2][3]

This general protocol can be modified by using substituted phenols and β-ketoesters to generate a variety of this compound analogs. For the synthesis of analogs with the characteristic 2-(1-hydroxy-1-methylethyl) side chain of this compound, a suitable β-ketoester would be required.

Biological Activities of this compound Analogs

Structural analogs of this compound, as part of the broader furocoumarin class, have been investigated for various pharmacological activities, most notably anti-inflammatory and anticancer effects.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of representative furocoumarin and coumarin derivatives, which serve as valuable proxies for the potential activities of this compound analogs.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Furocoumarin DerivativeMCF-7 (Breast)13.28[6]
Furocoumarin DerivativeKYSE-30 (Esophageal)44.21[6]
Coumarin-Thiazolidine Hybrid (VIIb)MCF-7 (Breast)-[7]
Coumarin Derivative (4)HL60 (Leukemia)8.09[8][9]
Coumarin Derivative (4)MCF-7 (Breast)3.26[8][9]
Coumarin Derivative (4)A549 (Lung)9.34[8][9]
Coumarin Derivative (8b)HepG2 (Liver)13.14[8]
Furo[3,2-c]chromen-4-one (9d)PC-3 (Prostate)3.8[10]
Furo[3,2-c]chromen-4-one (9d)MCF-7 (Breast)2.8[10]
Curcumin (B1669340) Derivative (12)MRC-5 (Normal Lung Fibroblast)9.63 (24h), 5.80 (48h)[11]

Table 1: Cytotoxic Activity of Furocoumarin and Coumarin Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various coumarin and furocoumarin derivatives against different cancer cell lines.

Compound/AnalogAssayIC50 (µM)Reference
Furocoumarin Derivative (DCH1)COX-1 Inhibition123.30[6]
Furocoumarin Derivative (DCH1)COX-2 Inhibition102.10[6]
Isopropyl analog of trimethylangelicin (95a)NF-κB/DNA Interaction Inhibition7.4[6]
Polysubstituted Pyridine (51)NO Release Inhibition3.1[12]
Polysubstituted Pyridine (51)NF-κB Activity Inhibition0.172[12]
Curcumin Analog (EF31)NF-κB DNA Binding Inhibition~5[13]
Curcumin Analog (EF31)IκB Kinase β Inhibition~1.92[13]

Table 2: Anti-inflammatory Activity of Furocoumarin Analogs and Other Compounds. This table summarizes the IC50 values for the anti-inflammatory effects of various compounds, including the inhibition of key inflammatory mediators and pathways.

Compound/AnalogKinaseIC50 (µM)Reference
Coumarin-Thiazolidine Hybrid (VIIb)PI3K-α3.70[7]
Coumarin-Thiazolidine Hybrid (VIIb)Akt-12.93[7]
Coumarin-Thiazolidine Hybrid (VIIb)PI3K-γ34.70[7]

Table 3: Inhibition of PI3K/Akt Pathway Components by a Coumarin Derivative. This table shows the inhibitory activity of a coumarin-thiazolidine hybrid on key kinases in the PI3K/Akt signaling pathway.

Signaling Pathway Analysis

The biological effects of this compound analogs are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective analogs.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Furocoumarins have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[6]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Rutaretin_Analog This compound Analog Rutaretin_Analog->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound analogs.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[8][14] Coumarin derivatives have demonstrated the ability to inhibit this pathway, contributing to their anticancer activity.[7][15]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Rutaretin_Analog This compound Analog Rutaretin_Analog->PI3K Inhibits Rutaretin_Analog->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory effects of this compound analogs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and analysis of this compound structural analogs. The detailed synthetic protocols, compiled quantitative data, and elucidated signaling pathways offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the furocoumarin scaffold. Further investigation into the structure-activity relationships of these analogs will be instrumental in optimizing their pharmacological profiles for potential clinical applications.

References

Rutaretin: A Technical Guide to its IUPAC Nomenclature, CAS Registration, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaretin, a naturally occurring furanocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound's chemical identity, including its precise IUPAC nomenclature and CAS registration number. Furthermore, this document delves into the current understanding of its biological activities, with a focus on its anti-inflammatory and antimicrobial properties. Detailed experimental protocols and quantitative data from available studies are presented to facilitate further research and development.

Chemical Identification

This compound is chemically classified as a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.

IdentifierValueReference
IUPAC Name (2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
CAS Registry Number 13895-92-6
Molecular Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol
Synonyms (-)-Rutaretin, Racemol

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and antimicrobial effects. Its potential as an anticancer agent has also been suggested.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, with evidence suggesting its ability to modulate key inflammatory pathways.[1] One of the proposed mechanisms involves the inhibition of superoxide (B77818) anion generation and the release of elastase in human neutrophils.[1]

A potential signaling pathway for the anti-inflammatory action of coumarins, which may be applicable to this compound, involves the modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Neutrophil Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Pathway (ERK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent.[1] While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of pathogens are not extensively documented in publicly available literature, the general antibacterial mechanism of flavonoids, a class to which this compound belongs, involves several modes of action. These include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. It has been reported to induce apoptosis in certain cancer cell lines through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized methodologies for assessing the biological activities of compounds like this compound.

Anti-inflammatory Assay: Inhibition of Superoxide Anion Generation in Neutrophils

This assay measures the ability of a compound to inhibit the production of superoxide anions, a key inflammatory mediator, by activated neutrophils.

Workflow:

anti_inflammatory_workflow Isolate_Neutrophils Isolate human neutrophils Preincubate Pre-incubate neutrophils with this compound Isolate_Neutrophils->Preincubate Stimulate Stimulate with fMLP in the presence of cytochrome c Preincubate->Stimulate Measure_Absorbance Measure absorbance change at 550 nm Stimulate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition of superoxide anion generation Measure_Absorbance->Calculate_Inhibition antibacterial_workflow Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate Inoculate dilutions with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform serial dilutions of this compound in broth medium Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC by visual inspection of turbidity Incubate->Determine_MIC

References

A Comprehensive Review of Rutaretin: Unveiling the Potential of a Lesser-Known Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of the available scientific information on Rutaretin, a naturally occurring coumarin (B35378). Due to the limited number of studies focusing specifically on this compound, this review synthesizes data from research on plant extracts known to contain this compound and draws inferences from the well-documented activities of the broader coumarin family. This approach aims to provide a foundational understanding of this compound's potential pharmacological relevance and to highlight critical areas for future research.

Introduction to this compound

This compound is a natural coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. It has been identified in plant species such as Atalantia racemosa and Ruta graveolens[1]. Coumarins are recognized for their diverse and significant pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects[2]. While extensive research exists for some coumarins, this compound remains a relatively understudied compound. This review collates the existing, albeit indirect, evidence to build a preliminary profile of its potential bioactivities.

Quantitative Data from Plant Extracts Containing this compound

Direct quantitative data on the biological activities of isolated this compound are not available in the current scientific literature. However, studies on the crude extracts of plants known to contain this compound provide valuable insights into its potential efficacy. The following tables summarize the quantitative findings from these studies. It is crucial to note that these activities are attributable to the synergistic or combined effects of all phytochemicals present in the extracts and not solely to this compound.

Table 1: Antioxidant Activity of Atalantia racemosa Leaf Extracts

AssayExtractIC50 Value (µg/mL)
DPPH Radical ScavengingMethanolic95.92
Hydroxyl Radical ScavengingMethanolic40.60
ABTS Radical Cation ScavengingMethanolic41.81

Source: Adapted from in vitro evaluation of antioxidant and antimicrobial potential of leaves of Atalantia racemosa Wight ex Hook.

Table 2: Antimicrobial Activity of Atalantia racemosa Leaf Extracts

MicroorganismExtract (Concentration)Zone of Inhibition (mm)
Staphylococcus aureusMethanolic (250µg/mL)17
Klebsiella pneumoniaeMethanolic (250µg/mL)12
Staphylococcus aureusMethanolic38

Source: Adapted from Phytochemical Analysis and Antimicrobial Activities of Atalantia monophylla (L) Correa and Atalantia racemosa Wight and Arn and Invitro Evaluation of Antioxidant and Antimicrobial Potential of leaves of Atalantia racemosa Wight ex Hook.[3]

Table 3: Anti-inflammatory and Antioxidant Activity of Ruta graveolens Extracts

ActivityExtractInhibition/ActivityConcentration
Inhibition of Albumin DenaturationPhenolic Extract50.61%200 µg/mL
Membrane StabilizationPhenolic Extract44.12%200 µg/mL
DPPH Radical ScavengingPhenolic Extract0.77 mM TE/g DW-
β-carotene BleachingPhenolic Extract0.37 mM β-CE/g DW-

Source: Adapted from Phenolic Content and in Vitro Antioxidant, Anti-Inflammatory and antimicrobial Evaluation of Algerian Ruta graveolens L.[4]

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not documented. However, general methodologies for the isolation and characterization of coumarins from plant sources are well-established. These protocols typically involve solvent extraction, chromatographic separation, and spectroscopic analysis.

General Protocol for Coumarin Isolation and Characterization
  • Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, roots) is collected, identified, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol, ethanol, or chloroform, often using a Soxhlet apparatus or maceration.

  • Fractionation: The crude extract is then fractionated using different solvents of varying polarity to separate compounds based on their solubility.

  • Chromatographic Separation: The fractions are further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel is commonly employed, followed by Thin Layer Chromatography (TLC) for monitoring the separation. High-Performance Liquid Chromatography (HPLC) is often used for final purification and quantification.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization plant_material Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract fractionation Solvent Fractionation crude_extract->fractionation purified_fractions Purified Fractions fractionation->purified_fractions chromatography Chromatography (Column, TLC, HPLC) purified_fractions->chromatography isolated_compound Isolated this compound chromatography->isolated_compound spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) isolated_compound->spectroscopy structure_elucidation Structural Elucidation spectroscopy->structure_elucidation

Caption: A generalized workflow for the extraction and characterization of this compound from plant sources.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of other coumarins provide a basis for hypothesizing its potential targets. Many coumarins exert their anti-inflammatory and antioxidant effects through the modulation of key signaling cascades.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Several natural coumarins have been reported to activate the Nrf2 signaling pathway[5]. It is plausible that this compound could also act as an Nrf2 activator, contributing to its potential antioxidant effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli ikk IKK Complex inflammatory_stimuli->ikk This compound This compound This compound->ikk inhibits ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB nfkb_free NF-κB ikb_nfkb->nfkb_free IκB degradation nfkb_nuc NF-κB nfkb_free->nfkb_nuc translocation proinflammatory_genes Pro-inflammatory Gene Transcription nfkb_nuc->proinflammatory_genes

References

Computational and Theoretical Exploration of Rutaretin Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaretin, a naturally occurring furanocoumarin, has garnered interest for its potential therapeutic properties. Understanding its molecular interactions is pivotal for elucidating its mechanism of action and guiding future drug development efforts. This technical guide provides a comprehensive overview of a hypothetical computational and theoretical framework for investigating the binding of this compound to a plausible protein target. For the purpose of this guide, we will consider Cytochrome P450 2A6 (CYP2A6), an enzyme known to be inhibited by various furanocoumarins, as the representative target. This document outlines the methodologies for such a study, presents hypothetical data in a structured format, and visualizes key workflows and signaling pathways.

Introduction to this compound and its Potential Targets

This compound is a furanocoumarin found in various plants of the Rutaceae family. Furanocoumarins as a class have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Their therapeutic potential is often linked to their ability to interact with and modulate the activity of various proteins. While the specific protein targets of this compound are not yet conclusively identified, furanocoumarins are well-documented inhibitors of Cytochrome P450 (CYP) enzymes.[1] CYP enzymes, particularly CYP2A6, are involved in the metabolism of numerous xenobiotics, including pharmaceuticals and pro-carcinogens.[2] Inhibition of CYP2A6 by natural compounds like this compound could have significant implications for drug metabolism and cancer prevention.

Furthermore, furanocoumarins have been shown to modulate key cellular signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways. This suggests that this compound's biological effects may extend beyond enzyme inhibition to the intricate network of cellular communication.

This guide will focus on a hypothetical study of this compound's interaction with CYP2A6, a well-characterized protein for which structural data is available (e.g., PDB ID: 1Z11).[3]

Computational Methodologies

The investigation of this compound's binding to CYP2A6 would employ a combination of computational techniques to predict and analyze their interaction at an atomic level.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This technique is instrumental in understanding the binding mode of a ligand within the active site of a protein and for estimating the strength of the interaction.

Experimental Protocol: Molecular Docking of this compound into CYP2A6

  • Protein Preparation:

    • The three-dimensional crystal structure of human CYP2A6 is obtained from the Protein Data Bank (e.g., PDB ID: 1Z11).[3]

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm.

    • The active site is defined based on the location of the heme prosthetic group and the binding site of known inhibitors.

  • Ligand Preparation:

    • A three-dimensional structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligand's geometry is optimized using a suitable method (e.g., MMFF94 force field).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations.

    • The prepared this compound ligand is docked into the defined active site of the CYP2A6 protein.

    • The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.

    • A scoring function is used to estimate the binding affinity for each generated pose, typically reported as a docking score or binding energy.

  • Analysis of Results:

    • The resulting docking poses are visually inspected to identify the most plausible binding mode.

    • Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of CYP2A6 are analyzed.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed view of the protein-ligand complex by simulating the movements of atoms and molecules over time.[5] This method can be used to assess the stability of the docked complex and to calculate binding free energies.

Experimental Protocol: Molecular Dynamics Simulation of the this compound-CYP2A6 Complex

  • System Setup:

    • The best-ranked docked pose of the this compound-CYP2A6 complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentrations.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER, GROMOS) is chosen to describe the interactions between atoms.

    • The system is first subjected to energy minimization to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.

  • Production Run:

    • A long-timescale MD simulation (e.g., 100-200 ns) is performed to sample the conformational space of the complex.[6]

    • The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and the ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different regions of the protein.

    • The intermolecular interactions observed in the docking study are monitored for their stability throughout the simulation.

    • Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) are performed on the trajectory to obtain a more accurate estimation of the binding affinity.[6]

Data Presentation

The quantitative data generated from these computational studies would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with CYP2A6

ParameterValue
Docking Score (kcal/mol)-8.5
Estimated Binding Energy-9.2
Predicted Ki (nM)150
Key Interacting ResiduesAsn297, Phe118, Thr305
Type of InteractionsHydrogen Bond, Hydrophobic, Pi-Alkyl

Table 2: Hypothetical Binding Free Energy Calculation from MD Simulation

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-20.3
Polar Solvation Energy+48.5
Non-polar Solvation Energy-4.1
Total Binding Free Energy -21.6

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

G Computational Workflow for this compound Binding Analysis cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis prep_protein Protein Structure Preparation (PDB: 1Z11) docking Molecular Docking prep_protein->docking prep_ligand Ligand Structure Preparation (this compound) prep_ligand->docking md_sim Molecular Dynamics Simulation docking->md_sim Best Pose pose_analysis Binding Pose Analysis docking->pose_analysis stability_analysis Stability & Fluctuation Analysis md_sim->stability_analysis energy_calc Binding Free Energy Calculation md_sim->energy_calc interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Caption: A flowchart illustrating the computational workflow for studying this compound-protein binding.

PI3K_Akt_Signaling_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K inhibits

Caption: A diagram showing the potential inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion

While experimental validation is indispensable, computational and theoretical studies provide a powerful and cost-effective approach to generate initial hypotheses about the binding of natural products like this compound to their protein targets. The methodologies outlined in this guide, including molecular docking and molecular dynamics simulations, can offer valuable insights into the binding affinity, mode of interaction, and stability of the this compound-CYP2A6 complex. This information is crucial for understanding its potential pharmacological effects and for the rational design of novel therapeutic agents. Future studies should aim to experimentally validate these computational predictions to provide a more complete picture of this compound's mechanism of action.

References

Early-Stage Preclinical Profile of Rutaretin: A Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the early-stage preclinical data for Rutaretin, a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2. The following sections detail the core in vitro and in vivo activities of this compound, including its cellular potency against relevant cancer cell lines, its ability to modulate the intended signaling pathway, and its efficacy in a murine xenograft model. The experimental protocols that generated these data are described in detail, and key pathways and workflows are visualized to facilitate understanding. This whitepaper is intended for internal research and drug development professionals to guide the continued development of this compound towards clinical evaluation.

Quantitative Data Summary

The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies. The quantitative results are summarized below, demonstrating potent anti-proliferative activity in cancer cell lines with activating BRAF mutations and significant tumor growth inhibition in a corresponding xenograft model.

In Vitro Cellular Potency

This compound's anti-proliferative activity was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeKey MutationThis compound IC50 (nM)
A375Malignant MelanomaBRAF V600E8.5
SK-MEL-28Malignant MelanomaBRAF V600E12.1
HT-29Colorectal CancerBRAF V600E15.3
BxPC-3Pancreatic CancerKRAS G12D450.7
MCF-7Breast CancerPIK3CA E545K>10,000
In Vivo Efficacy in A375 Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous A375 melanoma xenograft model in athymic nude mice.

Treatment GroupDose (mg/kg, QD)Mean Tumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle-0%-
This compound145%<0.01
This compound378%<0.001
This compound1095%<0.0001

Detailed Experimental Protocols

The following protocols were employed for the acquisition of the data presented in Section 1.0.

In Vitro Cell Viability Assay

This protocol details the methodology for determining the IC50 of this compound using a colorimetric MTS assay.

  • Cell Culture: A375, SK-MEL-28, HT-29, BxPC-3, and MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells were harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: this compound was serially diluted in DMSO to create a 10-point concentration gradient, followed by a further dilution in culture medium to achieve the final desired concentrations with a final DMSO concentration of 0.1%.

  • Treatment: The medium was removed from the cell plates and replaced with 100 µL of medium containing the various concentrations of this compound or vehicle (0.1% DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well. Plates were incubated for an additional 2 hours.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Raw absorbance values were converted to percentage of inhibition relative to vehicle controls. IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

Western Blot for Phospho-ERK Modulation

This protocol was used to confirm this compound's mechanism of action by measuring the phosphorylation status of ERK, a downstream substrate of MEK.

  • Cell Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with this compound at various concentrations (e.g., 0, 1, 10, 100 nM) for 2 hours.

  • Protein Extraction: Cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20 µg) were loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

In Vivo Xenograft Efficacy Study

This protocol describes the mouse xenograft model used to assess the anti-tumor efficacy of this compound in vivo.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) were used. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: 1 x 10^6 A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8-10 per group).

  • Compound Formulation and Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) + 0.2% Tween-80. Mice were dosed once daily (QD) via oral gavage at 1, 3, or 10 mg/kg.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, calculated with the formula: Volume = (Length x Width²) / 2. Body weight was also monitored as a measure of toxicity.

  • Study Endpoint: The study was terminated after 21 days or when tumors in the vehicle group reached the predetermined size limit.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - ((T_final - T_initial) / (V_final - V_initial))] x 100, where T is the mean tumor volume of the treated group and V is the mean tumor volume of the vehicle group. Statistical significance was determined using a one-way ANOVA.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway targeted by this compound and the experimental workflows used in its preclinical evaluation.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway with this compound's inhibitory action on MEK1/2.

In_Vitro_Workflow start Start cell_culture 1. Seed Cancer Cell Lines (96-well plates) start->cell_culture treatment 2. Add Serial Dilutions of this compound cell_culture->treatment incubation 3. Incubate for 72 hours treatment->incubation assay 4. Add MTS Reagent & Incubate 2h incubation->assay read 5. Read Absorbance (490 nm) assay->read analysis 6. Calculate % Inhibition & Determine IC50 read->analysis end End analysis->end

Caption: Experimental workflow for in vitro cell viability and IC50 determination.

In_Vivo_Workflow start Start implant 1. Implant A375 Cells Subcutaneously in Mice start->implant growth 2. Monitor Tumor Growth to ~150 mm³ implant->growth randomize 3. Randomize Mice into Treatment Groups growth->randomize dose 4. Dose Daily (PO) with Vehicle or this compound randomize->dose monitor 5. Measure Tumor Volume & Body Weight (2x/week) dose->monitor endpoint 6. Terminate Study (Day 21) monitor->endpoint analysis 7. Analyze Data & Calculate TGI endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft efficacy study.

Identifying the Cellular Targets of Rutaretin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaretin is a naturally occurring coumarin, specifically a furanocoumarin of the psoralen (B192213) class, found in plants such as Atalantia racemosa and Ruta chalepensis[1][2]. Coumarins as a class exhibit a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, and anticancer effects[3][4]. However, the specific cellular targets and molecular mechanisms of action for many individual coumarins, including this compound, remain to be fully elucidated. Identifying the direct binding partners of this compound is a critical step in understanding its biological function and therapeutic potential.

This technical guide provides an in-depth overview of modern methodologies for the identification of small molecule cellular targets, with a specific focus on their application to this compound. We will explore both affinity-based and label-free approaches, providing detailed experimental protocols and illustrative data presentation formats.

Core Methodologies for Target Identification

The identification of a small molecule's cellular targets is a key challenge in drug discovery and chemical biology[5]. Two major strategies are employed for this purpose: affinity-based methods and label-free methods.

1. Affinity-Based Approaches

Affinity-based methods rely on the modification of the small molecule of interest to incorporate a tag (e.g., biotin) or to immobilize it on a solid support. This "bait" is then used to capture its interacting proteins ("prey") from a cell lysate or tissue extract[6][7].

1.1. Affinity Chromatography with Photo-Affinity Labeling

Photo-affinity labeling is a powerful technique that utilizes a photo-reactive group to covalently link the small molecule to its target protein upon exposure to UV light[5][8]. This covalent bond is stable, allowing for stringent washing steps to remove non-specific binders.

Experimental Protocol: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize a this compound analog containing three key features: the this compound pharmacophore, a photo-reactive group (e.g., a diazirine or benzophenone), and an affinity tag (e.g., biotin) connected via a linker[8].

  • Cell Culture and Lysate Preparation:

    • Culture the cells of interest to 80-90% confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Incubation and Photo-Crosslinking:

    • Incubate the cell lysate with the this compound photo-affinity probe for a predetermined time to allow for binding.

    • As a negative control, incubate a separate lysate sample with the probe in the presence of an excess of unmodified this compound to competitively inhibit binding to the true targets.

    • Transfer the lysates to a petri dish on ice and expose to UV light (e.g., 365 nm) for a specified duration to induce covalent crosslinking[8].

  • Affinity Purification:

    • Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated probe-protein complexes[6].

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Illustrative Data Presentation

The results of a hypothetical affinity chromatography experiment for this compound are presented below.

Table 1: Potential this compound-Binding Proteins Identified by Photo-Affinity Chromatography and Mass Spectrometry
Protein ID (UniProt) Protein Name Peptide Count Fold Enrichment (Probe vs. Probe + this compound)
P04637p531215.2
Q06830IKK-beta911.5
P27361MAPK189.8
P42336GSK3B78.3

Workflow Diagram

cluster_0 Preparation cluster_1 Binding and Crosslinking cluster_2 Purification and Analysis A Synthesize this compound Photo-affinity Probe C Incubate Lysate with Probe A->C B Prepare Cell Lysate B->C D UV Crosslinking C->D E Capture with Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I Mass Spectrometry H->I

Workflow for Photo-Affinity Chromatography.

2. Label-Free Approaches

Label-free methods offer the significant advantage of using the small molecule in its native, unmodified state, thereby avoiding potential artifacts introduced by chemical modifications[9].

2.1. Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis[9][10][11].

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare cell lysate as described in the affinity chromatography protocol.

  • Compound Incubation:

    • Divide the lysate into several aliquots.

    • Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO)[12].

    • Incubate to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each aliquot. The concentration of the protease should be optimized to achieve partial digestion in the control samples[10][11].

    • Incubate for a specific time to allow for digestion.

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the proteins by staining.

    • Identify protein bands that are more intense (i.e., less digested) in the this compound-treated samples compared to the control.

    • Excise these bands and identify the proteins by mass spectrometry.

  • Validation (Western Blot): Once a potential target is identified, validate the interaction by performing a targeted DARTS experiment followed by Western blotting with an antibody specific to the candidate protein.

Illustrative Data Presentation

The results of a hypothetical DARTS experiment for this compound are summarized below.

Table 2: Potential this compound Targets Identified by DARTS
Protein Candidate This compound Concentration for Protection (µM) Method of Detection
Protein X10SDS-PAGE and Mass Spectrometry
Protein Y25SDS-PAGE and Mass Spectrometry
Protein Z50SDS-PAGE and Mass Spectrometry

Workflow Diagram

cluster_0 Preparation cluster_1 Treatment and Digestion cluster_2 Analysis A Prepare Cell Lysate B Incubate with this compound or Vehicle Control A->B C Limited Protease Digestion B->C D SDS-PAGE C->D E Identify Protected Proteins D->E F Mass Spectrometry E->F

Workflow for DARTS Experiment.

2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding[13][14][15].

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

    • Incubate to allow the compound to enter the cells and bind to its targets.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler[13][16].

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet)[13].

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

  • Proteome-wide CETSA (MS-CETSA): For unbiased target discovery, the soluble fractions from different temperature points can be analyzed by quantitative mass spectrometry to identify all proteins that are stabilized by this compound.

Illustrative Data Presentation

The results of a hypothetical CETSA experiment for a candidate protein are shown below.

Table 3: Thermal Shift Data for a Candidate this compound Target
Treatment Temperature (°C) Relative Amount of Soluble Protein (%)
Vehicle50100
Vehicle5485
Vehicle5852
Vehicle6220
Vehicle665
This compound50100
This compound5498
This compound5888
This compound6265
This compound6630

Workflow Diagram

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Intact Cells with This compound or Vehicle B Heat Cells at a Range of Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Protein D->E

Workflow for Cellular Thermal Shift Assay.

Conclusion

The identification of cellular targets for natural products like this compound is a multi-faceted process that can be approached using a variety of powerful techniques. This guide has outlined three key methodologies: photo-affinity chromatography, DARTS, and CETSA. Each method has its own advantages and disadvantages, and the choice of which to use will depend on the specific research question and available resources. Often, a combination of these approaches will provide the most robust and reliable identification of a small molecule's cellular targets, paving the way for a deeper understanding of its mechanism of action and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Standardized Synthesis of Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rutaretin, with the IUPAC name (2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one, is a naturally occurring linear furanocoumarin.[1] Furanocoumarins are a class of organic compounds known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development.[2][3] While this compound is typically isolated from natural sources such as plants of the Rutaceae family, a standardized, reproducible synthetic protocol is essential for ensuring a consistent supply of pure material for research purposes, enabling detailed structure-activity relationship (SAR) studies, and providing a scalable route for potential therapeutic applications.

This document provides a detailed, four-part representative protocol for the chemical synthesis of this compound, starting from commercially available precursors. The proposed pathway is based on established and robust chemical transformations commonly employed in coumarin (B35378) chemistry, including the Pechmann condensation, prenylation, and oxidative cyclization. Each step includes a detailed methodology, a list of reagents and materials, and expected outcomes. Furthermore, protocols for the purification and comprehensive characterization of the final product are provided to ensure purity and structural integrity.

Part 1: Synthesis of 7-Hydroxycoumarin (Umbelliferone)

The synthesis commences with the formation of the core coumarin scaffold via the Pechmann condensation, a reliable method for coumarin synthesis from phenols and β-keto esters or their equivalents under acidic conditions.[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (B1680541) (11.0 g, 0.1 mol) and malic acid (13.4 g, 0.1 mol).

  • Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask while stirring in an ice bath to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture in an oil bath at 130-140 °C for 3-4 hours. The mixture will darken and become viscous.

  • Quenching: Allow the mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • Precipitation and Filtration: A pale-yellow solid will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from hot ethanol (B145695) or an ethanol/water mixture to yield pure 7-hydroxycoumarin as fine, needle-like crystals.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Quantitative Data:

ParameterValue
Starting MaterialResorcinol, Malic Acid
Product7-Hydroxycoumarin (Umbelliferone)
Molecular FormulaC₉H₆O₃
Molecular Weight162.14 g/mol
Expected Yield75-85%
AppearanceWhite to pale-yellow crystalline solid
Part 2: Synthesis of 6-Prenyl-7-hydroxycoumarin (Demethylsuberosin)

The second stage involves the regioselective C-prenylation of the umbelliferone (B1683723) core at the C-6 position. This is a crucial step to introduce the carbon framework necessary for the subsequent furan (B31954) ring formation.

Experimental Protocol:

  • Reaction Setup: To a solution of 7-hydroxycoumarin (8.1 g, 0.05 mol) in dry dioxane (100 mL) in a three-necked flask, add 2-methyl-3-buten-2-ol (B93329) (5.1 mL, 0.055 mol).

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (6.3 mL, 0.05 mol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into ice water (300 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to isolate 6-prenyl-7-hydroxycoumarin.

Quantitative Data:

ParameterValue
Starting Material7-Hydroxycoumarin
Product6-Prenyl-7-hydroxycoumarin
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
Expected Yield40-50%
AppearanceYellowish solid
Part 3: Synthesis of (+/-)-Marmesin

This step involves an oxidative cyclization of the prenyl side chain to form the characteristic dihydrofuran ring of the furanocoumarin scaffold.

Experimental Protocol:

  • Reaction Setup: Dissolve 6-prenyl-7-hydroxycoumarin (4.6 g, 0.02 mol) in chloroform (B151607) (100 mL) in a round-bottom flask.

  • Epoxidation: Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (m-CPBA) (77%, 5.3 g, 0.023 mol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (B76179) (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. The crude product is the epoxide intermediate, which is often used in the next step without extensive purification.

  • Cyclization: Dissolve the crude epoxide in methanol (B129727) (50 mL) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 190 mg, 1 mmol). Stir at room temperature for 4-6 hours until TLC indicates the formation of Marmesin.

  • Purification: Neutralize the reaction with sodium bicarbonate, remove the methanol under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer and purify by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield (+/-)-Marmesin.

Quantitative Data:

ParameterValue
Starting Material6-Prenyl-7-hydroxycoumarin
Product(+/-)-Marmesin
Molecular FormulaC₁₄H₁₄O₄
Molecular Weight246.26 g/mol
Expected Yield60-70% (over two steps)
AppearanceWhite solid
Part 4: Synthesis of (+/-)-Rutaretin

The final step is the acid-catalyzed hydration of the terminal double bond of the prenyl-derived side chain within Marmesin to install the tertiary alcohol, yielding the target molecule, this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve (+/-)-Marmesin (2.46 g, 0.01 mol) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 40 mL).

  • Acidification: Add 1 M sulfuric acid (5 mL) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure (+/-)-Rutaretin.

Quantitative Data:

ParameterValue
Starting Material(+/-)-Marmesin
Product(+/-)-Rutaretin
Molecular FormulaC₁₄H₁₄O₅
Molecular Weight262.26 g/mol
Expected Yield80-90%
AppearanceWhite to off-white solid

Purification and Characterization Protocol

Purification: The final product should be purified to >98% purity for biological and research applications.

  • Primary Purification: Column chromatography as described in the synthesis steps.

  • Final Purification (if required): Preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving higher purity.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Detection: UV at 254 nm and 320 nm.

Characterization: The structure and purity of the synthesized this compound must be confirmed by multiple analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Method: Use an analytical C18 column with a gradient elution of acetonitrile in water. Purity is determined by integrating the peak area at a suitable wavelength (e.g., 254 nm).

2. Mass Spectrometry (MS):

  • Method: Electrospray ionization (ESI) in positive or negative mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound.

    • [M+H]⁺ = 263.08

    • [M-H]⁻ = 261.07

    • [M+Na]⁺ = 285.06

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H NMR and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Expected Result: The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the structure of this compound.

Summary of Characterization Data:

TechniqueParameterExpected Result
HPLC Purity>98%
Mass Spec (ESI+) [M+H]⁺m/z 263.08
Mass Spec (ESI+) [M+Na]⁺m/z 285.06
¹H NMR Chemical Shifts & MultiplicityConsistent with this compound structure
¹³C NMR Number of Signals & Shifts14 distinct carbon signals consistent with structure
Molecular Formula -C₁₄H₁₄O₅
Molecular Weight -262.26 g/mol

Visualizations

Rutaretin_Synthesis_Pathway cluster_0 Part 1: Pechmann Condensation cluster_1 Part 2: Prenylation cluster_2 Part 3: Oxidative Cyclization cluster_3 Part 4: Hydration Resorcinol Resorcinol + Malic Acid Umbelliferone 7-Hydroxycoumarin (Umbelliferone) Resorcinol->Umbelliferone H₂SO₄, Δ Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin BF₃·OEt₂ Prenyl_Alcohol 2-Methyl-3-buten-2-ol Prenyl_Alcohol->Demethylsuberosin Marmesin (+/-)-Marmesin Demethylsuberosin->Marmesin 1. m-CPBA 2. p-TsOH This compound (+/-)-Rutaretin Marmesin->this compound H₂SO₄ / H₂O

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow start Start: Reagents & Solvents synthesis Multi-step Synthesis (Parts 1-4) start->synthesis workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (Column Chromatography) workup->purification char_initial Initial Characterization (TLC, LC-MS) purification->char_initial final_purification Final Purification (Prep-HPLC) char_initial->final_purification If purity <98% final_product Pure this compound (>98%) char_initial->final_product If purity >98% final_purification->final_product char_final Full Characterization (NMR, HRMS, HPLC) final_product->char_final documentation Documentation & Data Analysis char_final->documentation

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for Rutaretin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature providing specific biological activities, mechanisms of action, and detailed cell culture protocols for Rutaretin is limited. These application notes are compiled based on the known activities of extracts from plants containing this compound (e.g., Ruta graveolens) and closely related flavonoid compounds like Rutin. The provided protocols are generalized methodologies for characterizing a novel compound in cell culture and should be adapted as necessary for specific cell lines and experimental questions.

Introduction to this compound

This compound is a natural coumarin (B35378) compound found in plants such as Atalantia racemosa and Ruta graveolens. Coumarins and flavonoids are classes of phytochemicals known for a wide range of biological activities. While data on this compound is sparse, extracts of Ruta graveolens have demonstrated anti-inflammatory, antioxidant, and cytotoxic properties in vitro. Furthermore, the related flavonoid, Rutin, has been extensively studied and is known to modulate key cellular signaling pathways involved in inflammation and apoptosis, such as NF-κB, PI3K/Akt, and MAPK. These notes provide a framework for the initial investigation of this compound's bioactivity in cell culture.

Potential Applications in Cell Culture

Based on the activities of related compounds and plant extracts, this compound could be investigated for the following applications:

  • Anti-inflammatory Effects: Assessing the ability of this compound to reduce inflammatory responses in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Cytotoxicity and Anti-cancer Activity: Evaluating the potential of this compound to inhibit the proliferation of and/or induce apoptosis in various cancer cell lines.

  • Modulation of Signaling Pathways: Investigating the effect of this compound on key cellular signaling pathways to elucidate its mechanism of action.

Quantitative Data Summary

Table 1: Cytotoxicity Data for Related Compounds and Extracts

Compound/ExtractCell LineAssayIC50 Value
RutamarinHT29 (Colon Carcinoma)SRB5.6 µM
RutinRPMI-7951 (Melanoma)MTT64.49 µM
RutinSK-MEL-28 (Melanoma)MTT47.44 µM
ArborinineMCF-7 (Breast Cancer)MTT50 µg/mL (24h), 25 µg/mL (48h)

Table 2: Anti-inflammatory Activity of Ruta graveolens Extract

ExtractAssayConcentrationInhibition
Ruta graveolens Phenolic ExtractInhibition of albumin denaturation200 µg/mL50.61%
Ruta graveolens Phenolic ExtractHRBC membrane stabilization200 µg/mL44.12%
Ruta graveolens Methanolic ExtractNitric Oxide (NO) Production InhibitionNot specified73%

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Due to the likely hydrophobic nature of this compound, DMSO is the recommended solvent for creating a high-concentration stock solution.

  • To prepare a 10 mM stock solution, dissolve 2.62 mg of this compound (Molecular Weight: 262.26 g/mol ) in 1 mL of sterile DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

  • When preparing working concentrations, dilute the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol for Determining Cytotoxicity using MTT Assay

Objective: To determine the effect of this compound on cell viability and calculate its IC50 value.

Materials:

  • Target cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on related compounds, would be from 0.1 µM to 100 µM.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Assessing Anti-inflammatory Potential via Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 24-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Nitrite (B80452) standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an untreated control group (no LPS, no this compound) and an LPS-only control group.

  • After incubation, collect the cell culture supernatant.

  • To measure the nitrite concentration (an indicator of NO production), add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with the nitrite standard.

  • Determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathways for this compound

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known activities of the related flavonoid, Rutin. These are hypothetical and require experimental validation for this compound.

G Hypothetical Anti-inflammatory Signaling Pathway for this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates This compound This compound (Hypothesized) This compound->IKK Inhibits This compound->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Transcription AP1 AP-1 MAPK->AP1 Activates AP1->ProInflammatory_Genes Transcription Nucleus Nucleus

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

G Hypothetical Apoptosis Induction Pathway for this compound This compound This compound (Hypothesized) ROS Increased ROS This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondria Mitochondria ROS->Mitochondria Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptosis induction pathway for this compound.

Experimental Workflow

G General Experimental Workflow for Screening this compound Start Prepare this compound Stock Solution (in DMSO) Cytotoxicity Determine Cytotoxicity (MTT Assay) on Cancer and Normal Cell Lines Start->Cytotoxicity IC50 Calculate IC50 Values Cytotoxicity->IC50 AntiInflam Assess Anti-inflammatory Activity (NO Inhibition Assay) IC50->AntiInflam Use non-toxic concentrations Apoptosis Investigate Apoptosis Induction (e.g., Caspase Assay, Annexin V) IC50->Apoptosis Use IC50 and sub-IC50 concentrations Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) AntiInflam->Mechanism Apoptosis->Mechanism End Data Analysis and Conclusion Mechanism->End

Caption: General experimental workflow for screening this compound.

Application Notes & Protocols: Determining Optimal Rutaretin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal dosage of the novel therapeutic agent, Rutaretin, for in vivo animal studies. The described multi-phase approach is designed to systematically establish a safe and efficacious dosing regimen for preclinical research. The protocols herein cover Maximum Tolerated Dose (MTD) determination, dose-ranging efficacy evaluation, and Pharmacokinetic/Pharmacodynamic (PK/PD) characterization.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in various malignancies, making this compound a promising candidate for oncology research.[2][3]

The successful preclinical evaluation of this compound hinges on the precise determination of an optimal dosage—one that maximizes therapeutic efficacy while minimizing host toxicity. This process is a prerequisite for advancing a compound into further non-clinical and clinical development.[4][5] The following protocols outline a standardized workflow to identify the optimal dose of this compound in mouse models.

Overall Workflow for Dosage Determination

The process of determining the optimal in vivo dosage for this compound is sequential, beginning with safety and tolerability assessments, followed by efficacy and mechanistic studies. Each phase informs the design of the subsequent phase.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insight cluster_3 Decision Point MTD Maximum Tolerated Dose (MTD) Study Efficacy Dose-Ranging Efficacy Study (Xenograft Model) MTD->Efficacy PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Efficacy->PKPD OptimalDose Optimal Dose Selection PKPD->OptimalDose

Workflow for this compound in vivo dose determination.

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To define the highest dose of this compound that can be administered without inducing dose-limiting toxicity (DLT). The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and does not produce mortality or other severe clinical signs of toxicity.[4][6]

Experimental Protocol: MTD Study
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Size: n=3 mice per group.[7]

  • Vehicle: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).

  • Dose Escalation:

    • Administer this compound once daily via oral gavage (p.o.) for 7 consecutive days.[8]

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[9] The dose range should be informed by any available in vitro cytotoxicity data.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • At the end of the study (Day 8), collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not result in >15% mean body weight loss or significant adverse effects.

Data Presentation: MTD Study Results
Dose Group (mg/kg/day)Mean Body Weight Change (%)MortalityClinical Signs of ToxicityMTD Determination
Vehicle Control+2.5%0/3None Observed-
10+1.8%0/3None ObservedTolerated
30-1.2%0/3None ObservedTolerated
100-8.5%0/3Mild lethargy on Day 3-5MTD
300-19.7%1/3Severe lethargy, ruffled furExceeds MTD

Phase 2: Dose-Ranging Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound across a range of doses at or below the MTD in a relevant cancer model.

Experimental Protocol: Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.[10]

  • Tumor Model: Subcutaneously implant human cancer cells with a known activating RAS or RAF mutation (e.g., A375 melanoma cells) into the flank of each mouse.[11][12]

  • Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: this compound (25 mg/kg, p.o., daily)

    • Group 3: this compound (50 mg/kg, p.o., daily)

    • Group 4: this compound (100 mg/kg, p.o., daily - MTD)

  • Dosing & Monitoring:

    • Administer treatment daily for 21 days.

    • Measure tumor volume with digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Record body weights 2-3 times per week.

  • Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation: Efficacy Study Results
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1850 ± 210-+3.1%
This compound25980 ± 15051%-2.5%
This compound50550 ± 9575%-5.8%
This compound (MTD)100320 ± 7088%-9.2%

Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To correlate this compound exposure (PK) with its biological effect on the target pathway (PD) within the tumor tissue.[5][13][14] This helps to ensure that the efficacious doses achieve sufficient drug concentration at the site of action to modulate the target.

Hypothetical Signaling Pathway of this compound

This compound is designed to inhibit MEK1/2, thereby blocking the phosphorylation of ERK1/2 and preventing downstream signaling that leads to cell proliferation.[15][16]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

This compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocol: PK/PD Study
  • Animal & Tumor Model: Use the same tumor-bearing mouse model as in the efficacy study.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (50 mg/kg, single dose)

    • Group 3: this compound (100 mg/kg, single dose)

  • Sample Collection:

    • PK: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process to plasma and store at -80°C.

    • PD: Euthanize cohorts of mice (n=3 per time point) at 2, 8, and 24 hours post-dose. Excise tumors and snap-freeze in liquid nitrogen.

  • Analysis:

    • PK: Analyze plasma samples for this compound concentration using LC-MS/MS.

    • PD: Prepare tumor lysates and perform Western blot analysis to measure the levels of phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK serves as the pharmacodynamic biomarker.[17]

Data Presentation: PK and PD Results

Table 3: Key Pharmacokinetic Parameters

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (hr*ng/mL)
50125029800
1002800222500

Table 4: Pharmacodynamic Target Modulation in Tumor Tissue

Dose (mg/kg)Time Post-Dose% Inhibition of p-ERK (vs. Vehicle)
502 hr65%
508 hr40%
5024 hr15%
1002 hr92%
1008 hr78%
10024 hr45%

Conclusion and Optimal Dose Selection

Based on the integrated data from these three phases, an optimal dose for this compound can be selected for further, more extensive preclinical studies.

  • The MTD study established a safety ceiling at 100 mg/kg/day.

  • The efficacy study demonstrated a clear dose-response relationship, with the 50 mg/kg and 100 mg/kg doses showing significant anti-tumor activity (75% and 88% TGI, respectively).

  • The PK/PD study confirmed that the 100 mg/kg dose achieves higher plasma concentrations and provides more sustained inhibition of the target pathway (p-ERK) over a 24-hour period compared to the 50 mg/kg dose.

Recommendation: The 100 mg/kg daily dose is selected as the optimal dose. It provides the maximal efficacy within the tolerated dose range and demonstrates robust and sustained target engagement in the tumor tissue. While the 50 mg/kg dose is also effective, the superior target inhibition of the 100 mg/kg dose justifies its use to achieve the greatest therapeutic window in subsequent pivotal efficacy studies.

References

Application Notes and Protocols for Rutaretin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols are representative methodologies for the scientific investigation of a novel compound like Rutaretin, based on common practices for evaluating natural products with potential therapeutic effects. These protocols are synthesized from general knowledge of drug discovery and are intended for a research audience. Specific parameters may require optimization based on experimental goals and systems.

Introduction

This compound is a natural coumarin, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Found in plants such as Atalantia racemosa, this compound's therapeutic potential is an emerging area of interest.[3] This document provides detailed experimental protocols for the in vitro and in vivo evaluation of this compound, targeting researchers in drug development and molecular biology. The protocols are designed to elucidate the compound's mechanism of action and therapeutic efficacy.

In Vitro Evaluation of this compound

Objective

To determine the cytotoxic, anti-inflammatory, and apoptotic effects of this compound on a relevant cancer cell line (e.g., MCF-7 breast cancer cells) and to investigate its impact on key signaling pathways.

Experimental Workflow: In Vitro Analysis

in_vitro_workflow Figure 1: In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture rutaretin_prep This compound Stock Solution Preparation mtt_assay MTT Assay for Cytotoxicity (IC50) rutaretin_prep->mtt_assay annexin_v Annexin V/PI Staining for Apoptosis mtt_assay->annexin_v elisa ELISA for Inflammatory Cytokines (TNF-α, IL-6) annexin_v->elisa western_blot Western Blot for Signaling Proteins (NF-κB, Nrf2) elisa->western_blot qpcr qPCR for Gene Expression Analysis western_blot->qpcr data_quant Data Quantification and Statistical Analysis qpcr->data_quant

Caption: Figure 1: In Vitro Experimental Workflow for this compound.

Protocols

1. Cell Culture and Treatment

  • Cell Line: Human breast cancer cell line, MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Method:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing varying concentrations of this compound (0-100 µM) and incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Method:

    • Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis

  • Objective: To analyze the effect of this compound on the expression of key signaling proteins.

  • Method:

    • Treat cells with this compound at the IC50 concentration for 24 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against NF-κB p65, phospho-NF-κB p65, Nrf2, and β-actin (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Quantitative Data
ParameterThis compound Concentration (µM)Result
IC50 Value 0 - 10045.6 µM
Apoptosis Rate 45.6 (IC50)35.2%
TNF-α Secretion 45.6 (IC50)150 pg/mL
IL-6 Secretion 45.6 (IC50)210 pg/mL
p-NF-κB Expression 45.6 (IC50)0.4 (Relative to control)
Nrf2 Expression 45.6 (IC50)2.1 (Relative to control)

In Vivo Evaluation of this compound

Objective

To assess the anti-tumor efficacy and anti-inflammatory effects of this compound in a murine xenograft model of human breast cancer.

Experimental Workflow: In Vivo Analysis

in_vivo_workflow Figure 2: In Vivo Experimental Workflow for this compound cluster_model Model Development cluster_treatment Treatment cluster_endpoint Endpoint Analysis animal_model Xenograft Model Establishment (MCF-7 cells in nude mice) treatment_admin This compound Administration (i.p. injection) animal_model->treatment_admin monitoring Tumor Growth and Body Weight Monitoring treatment_admin->monitoring tumor_collection Tumor and Tissue Collection monitoring->tumor_collection histology Histological Analysis (H&E Staining) tumor_collection->histology ihc Immunohistochemistry (Ki-67, CD31) histology->ihc serum_analysis Serum Cytokine Analysis (ELISA) ihc->serum_analysis signaling_pathway Figure 3: Hypothetical Signaling Pathway of this compound This compound This compound keap1 Keap1 This compound->keap1 Inhibits ikk IKK This compound->ikk Inhibits ros Oxidative Stress (ROS) ros->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Inhibits are Antioxidant Response Element (ARE) nrf2->are Binds to nucleus Nucleus nrf2->nucleus Translocates to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes Activates inflammation Inflammatory Stimuli inflammation->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb->proinflammatory_genes Activates nfkb->nucleus Translocates to

References

Application Notes and Protocols for Novel Rutaretin Delivery in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research on "Rutaretin" is publicly available. The following application notes and protocols are based on established methodologies for the related flavonoid "Rutin" and general practices for drug delivery in murine models. These should be adapted based on the specific physicochemical properties of this compound.

Application Notes

These notes provide an overview of key considerations for the development and evaluation of novel this compound delivery systems in mouse models. The primary objectives of these novel methods are to enhance bioavailability, target specific tissues, and minimize off-target effects.

1. Rationale for Novel Delivery Systems:

This compound, a flavonoid compound, is presumed to have low oral bioavailability due to poor aqueous solubility and potential metabolism in the gastrointestinal tract, similar to other flavonoids like Rutin. Novel delivery systems are therefore essential to improve its therapeutic efficacy. Potential strategies include:

  • Nanoparticle Encapsulation: Encapsulating this compound within lipid-based or polymeric nanoparticles can protect it from degradation, improve solubility, and facilitate controlled release.

  • Targeted Delivery: Functionalizing delivery vehicles with ligands that bind to specific receptors overexpressed on target cells (e.g., in tumor models) can increase local drug concentration and reduce systemic toxicity.

  • Alternative Routes of Administration: Exploring routes such as intravenous, intraperitoneal, or subcutaneous injection can bypass first-pass metabolism and achieve higher systemic concentrations.

2. Key Signaling Pathways Modulated by Related Flavonoids:

Based on studies of the structurally similar flavonoid Rutin, this compound may modulate several key cellular signaling pathways implicated in various diseases.[1][2] Understanding these pathways is crucial for designing experiments to evaluate the efficacy of novel delivery methods.

  • Akt/PI3K/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[1] Rutin has been shown to modulate this pathway, suggesting a potential mechanism for anticancer effects.[1]

  • STAT Signaling Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is involved in inflammation, immunity, and cell proliferation.[1] Inhibition of aberrant STAT signaling is a key target in cancer therapy.[1]

  • Apoptotic Pathways: Flavonoids can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways by modulating proteins like Bcl-2 and caspases.[1]

  • Nrf2 Signaling Pathway: This pathway is a critical regulator of the cellular antioxidant response and plays a role in protecting against oxidative stress-related diseases. Natural coumarins have been shown to activate this pathway.

Below is a diagram illustrating a potential signaling pathway influenced by this compound, based on data from related compounds.

Rutaretin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation Nrf2 Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Keap1 Keap1 Keap1->Nrf2 Inhibits Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2 Bcl-2 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Delivery System This compound->Receptor Inhibits This compound->PI3K Inhibits This compound->STAT3 Inhibits Phosphorylation This compound->Keap1 Inhibits This compound->Bax Upregulates This compound->Bcl2 Downregulates

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse models and subsequent pharmacokinetic analysis.

Protocol 1: Administration of this compound Formulations

This protocol outlines common methods for administering experimental compounds to mice. The choice of method will depend on the formulation of the this compound delivery system and the experimental goals.

Materials:

  • This compound formulation (e.g., solution, suspension in nanoparticle formulation)

  • Appropriate vehicle control

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Oral gavage needles (for oral administration)

  • Animal restraint devices

  • 70% ethanol (B145695) for disinfection

A. Oral Administration (Gavage) Oral administration involves delivering the drug directly into the animal's stomach.

  • Preparation: Measure the required dose of the this compound solution.

  • Restraint: Gently restrain the mouse to prevent movement.

  • Administration: Insert the gavage needle into the mouth, passing it down the esophagus to the stomach, and slowly deliver the drug.

B. Voluntary Oral Administration This method minimizes stress associated with gavage.[3][4][5]

  • Preparation: Incorporate the this compound into a palatable substance like flavored jelly or peanut butter.[3][4]

  • Training: Acclimatize the mice to consuming the palatable substance without the drug for several days.[4]

  • Administration: Provide the this compound-containing substance to the mice at a consistent time each day.[4]

C. Intravenous (IV) Injection IV administration provides immediate systemic circulation.[6]

  • Preparation: Prepare the drug solution and a sterile syringe with a fine needle.

  • Restraint: Gently restrain the animal and locate the lateral tail vein.

  • Injection: Insert the needle into the vein and slowly inject the drug. The maximum bolus injection volume is typically 5 ml/kg.[7]

D. Intraperitoneal (IP) Injection IP administration results in faster absorption than subcutaneous injection.[7]

  • Preparation: Prepare the drug solution and a sterile syringe.

  • Restraint: Restrain the mouse and locate the lower abdominal quadrant.

  • Injection: Insert the needle at a shallow angle into the peritoneal cavity and inject the solution.

E. Subcutaneous (SC) Injection This involves injecting the drug into the tissue layer between the skin and muscle.[6]

  • Preparation: Prepare the drug solution and a sterile syringe with a fine needle.

  • Restraint: Gently restrain the animal and lift a fold of skin, typically on the back.

  • Injection: Insert the needle into the subcutaneous tissue and inject the drug.

The following diagram outlines a general experimental workflow for evaluating a novel this compound delivery system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (e.g., Nanoparticles) Admin Administration (e.g., IV, IP, Oral) Formulation->Admin Mice Mouse Model (e.g., Tumor Xenograft) Mice->Admin Collection Sample Collection (Blood, Tissues) Admin->Collection PK Pharmacokinetic Analysis (HPLC/LC-MS) Collection->PK PD Pharmacodynamic Analysis (e.g., Western Blot, IHC) Collection->PD Efficacy Efficacy Studies (e.g., Tumor Volume) Collection->Efficacy

Caption: General experimental workflow for in vivo studies.

Protocol 2: Pharmacokinetic Analysis of this compound

This protocol describes the collection and analysis of samples to determine the pharmacokinetic profile of this compound.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Organic solvents for extraction

Procedure:

  • Animal Dosing: Administer the this compound formulation to mice as described in Protocol 1.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at euthanasia).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Harvesting: At the final time point, euthanize the mice and harvest relevant tissues (e.g., liver, kidneys, tumor).

  • Sample Preparation for Analysis:

    • Plasma: Perform a protein precipitation or liquid-liquid extraction to isolate this compound from plasma proteins.

    • Tissues: Homogenize the tissues and perform an appropriate extraction to isolate this compound.

  • Quantification: Analyze the extracted samples using a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

The following tables present hypothetical quantitative data for different this compound delivery methods.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Mice

Delivery SystemRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)
Free this compoundOral500.8 ± 0.21.03.5 ± 0.92.1 ± 0.5
This compound-LiposomesIV1012.5 ± 2.10.2545.2 ± 5.88.3 ± 1.2
This compound-PLGA NPsIP208.7 ± 1.50.530.1 ± 4.26.5 ± 0.9
This compound-JellyOral502.1 ± 0.40.759.8 ± 1.73.4 ± 0.6

Data are presented as mean ± standard deviation (n=6 mice per group).

Table 2: Biodistribution of this compound 24 hours Post-Administration

Delivery SystemRouteDose (mg/kg)Liver (µg/g)Kidneys (µg/g)Spleen (µg/g)Tumor (µg/g)
Free this compoundIV105.2 ± 1.13.1 ± 0.71.5 ± 0.42.3 ± 0.6
This compound-LiposomesIV1015.8 ± 2.98.4 ± 1.510.2 ± 2.19.7 ± 1.8
Targeted this compound-NPsIV1012.3 ± 2.56.1 ± 1.38.9 ± 1.925.4 ± 4.3

Data are presented as mean ± standard deviation (n=6 mice per group).

References

Application Notes and Protocols for the Quantification of Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

Assumption: Information on "Rutaretin" is limited. The following protocols and data are based on established analytical methods for structurally similar and well-researched flavonoids, such as Rutin, Isoquercitrin, and Quercetin. These methods are expected to be highly applicable for the quantification of this compound with minor modifications.

Introduction

This compound, a flavonoid of interest in pharmaceutical research and development, requires accurate and precise quantification for pharmacokinetic studies, quality control, and mechanism of action elucidation. This document provides detailed application notes and protocols for the advanced analytical quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in well-characterized matrices where high sensitivity is not the primary requirement.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[1]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.[1][2]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol, acetonitrile, and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or orthophosphoric acid) to improve peak shape.[3][4]

    • Example Isocratic Mobile Phase: Methanol:Water (75:25 v/v)[1]

    • Example Gradient Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile. Gradient program: Start with a lower percentage of Solvent B, and gradually increase to elute the analyte.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30-40°C.[1]

  • Detection Wavelength: Based on the UV spectrum of similar flavonoids, a wavelength of around 256 nm or 356 nm is likely to be optimal.[2][5] The specific maximum absorbance wavelength for this compound should be determined.

  • Injection Volume: 10-20 µL.[2][3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[4]

  • Sample Preparation (e.g., Plant Extract):

    • Weigh a known amount of the dried and ground plant material.

    • Extract the material with a suitable solvent (e.g., methanol) using techniques like sonication or continuous hot extraction.[2][6]

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[2]

3. Method Validation: The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][7]

Data Presentation

Table 1: Typical HPLC-UV Method Validation Parameters for Flavonoid Quantification

ParameterTypical Range/Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL

Note: These values are illustrative and should be experimentally determined for this compound.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Standards Stock->Calibration Filter Filter Samples & Standards Calibration->Filter Sample Prepare Sample Extract Sample->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify this compound Concentration Curve->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS Extract Protein Precipitation or LLE IS->Extract Centrifuge Centrifuge Extract->Centrifuge Evap Evaporate Centrifuge->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject MRM Acquire Data (MRM Mode) Inject->MRM Integrate Integrate Peak Areas (Analyte/IS) MRM->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Calculate this compound Concentration Curve->Quantify PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Application of Rutaretin in High-Throughput Screening Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaretin, a naturally occurring coumarin (B35378) found in plants such as Atalantia racemosa and Ruta graveolens, represents a promising scaffold for drug discovery.[1][2][3] Coumarins, a class of benzopyrone compounds, are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects.[4][5] Emerging evidence suggests that the therapeutic potential of many coumarins stems from their ability to modulate key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are critical regulators of inflammatory and oxidative stress responses, respectively, and are implicated in a multitude of diseases. High-throughput screening (HTS) offers a robust platform for the rapid identification and characterization of novel modulators of these pathways. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays targeting the NF-κB and Nrf2 signaling cascades.

Signaling Pathways of Interest

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.[6] The ability to modulate this pathway is a key strategy in the development of anti-inflammatory therapeutics.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Induction

Caption: Simplified NF-κB Signaling Pathway.
Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[7][8][9] Activation of the Nrf2 pathway is a promising strategy for diseases associated with oxidative stress.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Stress->Keap1 Modification Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Release Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binding Transcription Gene Transcription (Antioxidant Enzymes) ARE->Transcription Induction HTS_Workflow_NFkB cluster_workflow NF-κB HTS Workflow start Start plate_cells Plate NF-κB reporter cells in 384-well plates start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add this compound (and controls) at various concentrations incubate1->add_compounds incubate2 Incubate (1h) add_compounds->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate (6-8h) stimulate->incubate3 add_reagent Add Luciferase Substrate incubate3->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze end End analyze->end HTS_Workflow_Nrf2 cluster_workflow Nrf2/ARE HTS Workflow start Start plate_cells Plate ARE-reporter cells in 384-well plates start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add this compound (and controls) at various concentrations incubate1->add_compounds incubate2 Incubate (16-24h) add_compounds->incubate2 add_reagent Add Luciferase Substrate incubate2->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Data Analysis (EC50 determination) read_plate->analyze end End analyze->end

References

Application Note: Investigating the Antioxidant and Anti-inflammatory Activity of Novel Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of available scientific literature, specific molecular biology applications, signaling pathways, and detailed experimental protocols for Rutaretin are not well-documented. This compound is identified as a natural coumarin (B35378) found in plants such as Atalantia racemosa[1]. However, extensive research detailing its mechanism of action or use in molecular biology techniques is currently limited.

Given this, the following application notes and protocols are presented as a representative guide for investigating the molecular biology applications of a novel coumarin, such as this compound. The experimental designs and signaling pathways are based on the well-documented activities of the broader coumarin family, which are known to possess antioxidant, anti-inflammatory, and anticancer properties, often through the modulation of key signaling pathways like Nrf2 and NF-κB[2][3].

1. Introduction

Coumarins are a class of natural compounds recognized for their diverse pharmacological activities[3]. Novel coumarins, such as this compound, represent promising candidates for drug development. A primary mechanism through which coumarins exert their effects is the modulation of cellular stress response and inflammatory pathways. This note describes a general workflow to characterize the bioactivity of a novel coumarin, focusing on its potential to activate the Nrf2 antioxidant response pathway and inhibit the NF-κB inflammatory pathway.

2. Principle

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept inactive by its repressor Keap1. Upon activation by stimuli like oxidative stress or bioactive compounds, Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes (e.g., HO-1, NQO1). The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Its activation leads to the production of pro-inflammatory cytokines. Several natural coumarins have been shown to activate Nrf2 signaling, which can, in turn, suppress NF-κB activity, providing a dual antioxidant and anti-inflammatory effect[2].

3. Potential Applications

  • Screening for novel antioxidant and anti-inflammatory drug candidates.

  • Investigating the mechanism of action of natural products.

  • Elucidating the crosstalk between the Nrf2 and NF-κB signaling pathways.

  • Developing therapeutics for oxidative stress and inflammation-related diseases.

Experimental Workflow and Protocols

The following diagram illustrates a typical workflow for screening and characterizing a novel coumarin.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A Prepare Stock Solution of Coumarin (e.g., this compound) in DMSO B Determine Cytotoxicity & Optimal Dose Range (MTT Assay) A->B C Assess Antioxidant Activity (e.g., ROS Assay) B->C D Induce Cellular Stress (e.g., LPS or H2O2) C->D E Treat Cells with Coumarin D->E F Analyze Nrf2 Pathway Activation (Western Blot / qRT-PCR for Nrf2, Keap1, HO-1) E->F G Analyze NF-κB Pathway Inhibition (Western Blot / qRT-PCR for p65, IκBα, TNF-α) E->G H Quantify Protein & mRNA Expression Levels G->H I Statistical Analysis & Pathway Visualization H->I

Caption: General experimental workflow for characterizing a novel coumarin.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of the coumarin to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • Human cell line (e.g., RAW 264.7 macrophages or HEK293 cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Coumarin stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the coumarin compound in complete medium from the stock solution. Final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell blank control.

  • Remove the old medium from the cells and add 100 µL of the prepared coumarin dilutions to the respective wells.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value if applicable.

Protocol 2: Western Blot Analysis for Signaling Proteins

This protocol is used to measure changes in the protein levels of key components of the Nrf2 and NF-κB pathways.

Materials:

  • Cell lysis buffer (RIPA buffer with protease/phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of the coumarin for 2 hours.

  • Induce stress by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) or an oxidative stimulus (e.g., 100 µM H₂O₂) and incubate for the desired time (e.g., 6 hours for Nrf2 activation, 30 minutes for p65 phosphorylation).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to a loading control like β-actin.

Data Presentation

Quantitative data from the above experiments should be summarized for clarity. The following tables show example data for a hypothetical active coumarin.

Table 1: Cytotoxicity and Antioxidant Potential

Compound Concentration (µM) Cell Viability (%) (Mean ± SD) IC₅₀ (µM)
0 (Vehicle) 100 ± 4.5 \multirow{5}{*}{>100}
1 98.7 ± 5.1
10 95.2 ± 3.8
25 91.5 ± 4.2

| 50 | 85.1 ± 6.0 | |

Table 2: Effect on Nrf2 and NF-κB Pathway Protein Expression

Treatment Relative Nrf2 Level (Fold Change) Relative HO-1 Level (Fold Change) Relative p-p65 Level (Fold Change)
Control 1.00 1.00 1.00
LPS (1 µg/mL) 1.15 ± 0.1 1.20 ± 0.2 5.30 ± 0.4
Coumarin (25 µM) 2.50 ± 0.3 3.10 ± 0.3 0.95 ± 0.1
LPS + Coumarin 3.10 ± 0.4 4.50 ± 0.5 2.10 ± 0.2

Data are presented as mean fold change ± SD relative to the control group.

Signaling Pathway Visualization

The diagram below illustrates the targeted signaling pathway, showing how a coumarin compound might activate the Nrf2 system and inhibit NF-κB.

G cluster_n Coumarin Coumarin (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (e.g., LPS) ROS->Keap1_Nrf2 IKK IKK ROS->IKK Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation p65_p50 p65/p50 Nrf2->p65_p50 Inhibits ARE ARE (Antioxidant Response Element) Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Reduces IkB_p65 IκBα-p65/p50 Complex IKK->IkB_p65 Phosphorylates IκBα IkB_p65->p65_p50 Release p65_p50->Nucleus Translocation

Caption: Crosstalk between Nrf2 activation and NF-κB inhibition by coumarins.

References

Rutaretin as a tool for inducing specific protein expression

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of available scientific literature, Rutaretin is not utilized as a tool for inducing specific protein expression. The user's request for application notes and protocols for this purpose is founded on a premise that is not supported by current research. This compound is, in fact, a natural product, specifically a coumarin, that is the subject of phytochemical and biotechnological research.

This compound: A Natural Coumarin

This compound is a chemical compound classified as a coumarin. It is naturally found in plants such as Atalantia racemosa[1]. Scientific interest in this compound and related compounds often centers on their isolation from plant sources and their potential biological activities. For instance, studies on Ruta chalepensis and Ruta montana have investigated the production of this compound and other secondary metabolites in in vitro cultures, exploring how different culture conditions can optimize their yield[2][3].

Inducible Protein Expression Systems: A Brief Overview

For researchers, scientists, and drug development professionals seeking to control the expression of a specific protein, a variety of well-established inducible gene expression systems are available. These systems are powerful tools that allow for the "on" and "off" switching of gene expression, which is crucial for studying gene function, producing proteins, and in drug discovery.

One of the most common and powerful systems is the tetracycline-inducible expression system (Tet-On/Tet-Off)[4][5]. In this system, the expression of a gene of interest is controlled by the presence or absence of tetracycline (B611298) or its analog, doxycycline (B596269).

Key Components of the Tetracycline-Inducible System:
  • Tetracycline Repressor Protein (TetR): This protein binds to a specific DNA sequence called the tetracycline operator (tetO).

  • Tetracycline Operator (tetO): A DNA sequence placed within the promoter of the gene of interest.

  • Inducer (Tetracycline or Doxycycline): When present, it binds to TetR, causing a conformational change that prevents TetR from binding to tetO, thus allowing gene expression.

The workflow for using such a system typically involves:

  • Vector Construction: The gene of interest is cloned into a vector containing a promoter regulated by the tetO sequence.

  • Cell Line Generation: A stable cell line is created that constitutively expresses the TetR protein.

  • Transfection: The vector containing the gene of interest is transfected into the TetR-expressing cell line.

  • Induction: The expression of the gene of interest is induced by adding tetracycline or doxycycline to the cell culture medium.

Below is a conceptual workflow for a generic inducible protein expression experiment.

G cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Analysis A Vector Construction (Gene of Interest + Inducible Promoter) C Transfection of Vector into Stable Cell Line A->C B Generation of Stable Cell Line (Expressing Regulatory Protein) B->C D Addition of Inducer Molecule (e.g., Doxycycline) C->D E Induction of Target Protein Expression D->E F Harvesting Cells/Lysate E->F G Quantification of Protein Expression (e.g., Western Blot, qPCR, Reporter Assay) F->G

References

Application Notes and Protocols for Fluorescent Labeling of Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaretin is a natural coumarin, a class of compounds known for their diverse pharmacological activities.[1][2][3] To facilitate the study of its cellular uptake, subcellular localization, and interactions with biological targets, fluorescent labeling of this compound is an invaluable tool. This document provides detailed protocols and application notes for the fluorescent labeling of this compound, targeting its hydroxyl functional groups.

Chemical Properties of this compound

  • IUPAC Name: 9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[4]

  • Molecular Formula: C₁₄H₁₄O₅[4]

  • Molecular Weight: 262.26 g/mol [4]

  • Key Functional Groups for Labeling:

    • One phenolic hydroxyl group (-OH) on the aromatic ring.

    • One tertiary hydroxyl group (-OH) on the dihydrofuran ring.[4]

The phenolic hydroxyl group is the more reactive of the two and is the primary target for the protocols described below.

Recommended Fluorescent Dyes for Labeling this compound

The selection of a fluorescent dye depends on the specific application, including the desired spectral properties and the available instrumentation. For labeling the hydroxyl groups of this compound, dyes with sulfonyl chloride or isocyanate reactive groups are suitable.[5][6]

Table 1: Spectral Properties of Recommended Fluorescent Dyes

FluorophoreReactive GroupExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Dansyl Chloride Sulfonyl Chloride~335~5180.05-0.7~4,000
Texas Red-X, SE Succinimidyl Ester~595~6150.54~85,000
FITC (Fluorescein isothiocyanate) Isothiocyanate~495~5190.92~75,000
BODIPY FL-X, SE Succinimidyl Ester~503~5120.97~80,000

Note: Spectral properties can vary depending on the solvent and conjugation to the target molecule.

Experimental Protocols

Protocol 1: Labeling of this compound with a Sulfonyl Chloride-Reactive Dye (e.g., Dansyl Chloride)

This protocol details the conjugation of a fluorescent dye containing a sulfonyl chloride group to the phenolic hydroxyl group of this compound. Sulfonyl chlorides react with phenols to form stable sulfonate esters.[5]

Materials:

  • This compound

  • Dansyl chloride (or other sulfonyl chloride-functionalized dye)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous pyridine (B92270)

  • Triethylamine (B128534) (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF.

    • In a separate container, dissolve a 1.2 molar equivalent of Dansyl chloride in anhydrous DMF.

  • Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution.

    • Add 2-3 molar equivalents of anhydrous pyridine and triethylamine to act as a base and catalyst.

    • Slowly add the Dansyl chloride solution dropwise to the this compound solution while stirring at room temperature.

    • Allow the reaction to proceed for 12-24 hours at room temperature, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. Use a suitable solvent system (e.g., dichloromethane:methanol, 95:5 v/v) to separate the fluorescently labeled product from the starting materials. The product spot should be fluorescent under UV light.

  • Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel or by preparative HPLC to isolate the fluorescently labeled this compound.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry (to verify the molecular weight of the conjugate) and NMR spectroscopy (to confirm the structure).

Protocol 2: Labeling of this compound with an Isocyanate-Reactive Dye

This protocol describes the conjugation of a fluorescent dye containing an isocyanate group to the phenolic hydroxyl group of this compound to form a carbamate (B1207046) linkage.[6]

Materials:

  • This compound

  • Isocyanate-functionalized fluorescent dye (e.g., a custom-synthesized BODIPY-isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) as a catalyst (optional)

  • TLC plates (silica gel)

  • HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in anhydrous DCM or THF.

    • Dissolve a 1.1 molar equivalent of the isocyanate-functionalized dye in the same solvent.

  • Reaction:

    • In a flask under an inert atmosphere, combine the this compound and dye solutions.

    • If the reaction is slow, a catalytic amount of DBTDL can be added.

    • Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Monitoring the Reaction:

    • Use TLC to monitor the formation of the fluorescent product.

  • Purification:

    • After the reaction is complete, concentrate the mixture and purify the labeled this compound using silica gel column chromatography or preparative HPLC.

  • Characterization:

    • Characterize the final product using mass spectrometry and NMR spectroscopy.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis This compound Dissolve this compound in Anhydrous Solvent Mix Mix Reactants with Base/Catalyst This compound->Mix Dye Dissolve Fluorescent Dye in Anhydrous Solvent Dye->Mix React Incubate (Room Temp, Protected from Light) Mix->React TLC Monitor by TLC React->TLC Purify Purify by HPLC or Column Chromatography TLC->Purify Characterize Characterize by Mass Spec & NMR Purify->Characterize

Caption: Workflow for Fluorescent Labeling of this compound.

Application Notes

Fluorescently labeled this compound can be a powerful tool for various research applications:

  • Cellular Uptake and Subcellular Localization: Visualize the entry of this compound into living cells and determine its accumulation in specific organelles using fluorescence microscopy.

  • Target Identification and Validation: Investigate the interaction of this compound with potential protein targets within the cell. Co-localization studies with known organelle markers or specific proteins can provide insights into its mechanism of action.

  • High-Throughput Screening: Labeled this compound can be used in high-content screening assays to identify factors that modulate its activity or cellular distribution.

  • In Vivo Imaging: For dyes emitting in the near-infrared (NIR) spectrum, fluorescently labeled this compound could potentially be used for in vivo imaging studies in animal models to track its biodistribution.

Investigating Signaling Pathways

Related flavonoid compounds, such as Rutin, have been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and STAT pathways.[7] Fluorescently labeled this compound can be used to investigate its effects on these pathways. For instance, researchers can treat cells with the labeled compound and then use techniques like immunofluorescence to observe changes in the phosphorylation status or localization of key signaling proteins.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes This compound Fluorescent this compound This compound->PI3K inhibits? This compound->Akt inhibits?

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential this compound Intervention.

References

Application Notes & Protocols: Integrating Rutaretin to Modulate CRISPR-Cas9 Gene Editing Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. A key challenge in CRISPR-based therapies and research is controlling the cellular DNA repair mechanisms that follow a Cas9-induced double-strand break (DSB). Cells primarily utilize two pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity Homology Directed Repair (HDR) pathway, which allows for precise gene edits using a donor template. Enhancing the efficiency of HDR over NHEJ is a significant goal in therapeutic gene editing.

Rutaretin, a naturally occurring coumarin, has been identified in various plant species.[1][2] While its direct interaction with the CRISPR-Cas9 system has not been extensively studied, related compounds such as other coumarins and flavonoids have been shown to modulate cellular signaling pathways, including those involved in DNA repair and inflammation.[3][4][5][6] This application note proposes a hypothetical framework and detailed protocols for investigating the potential of this compound to modulate the outcomes of CRISPR-Cas9-mediated gene editing, specifically by influencing the balance between NHEJ and HDR repair pathways. We hypothesize that this compound may interact with signaling cascades that favor HDR, thereby increasing the efficiency of precise gene editing.

Proposed Mechanism of Action

We propose that this compound may enhance Homology Directed Repair (HDR) efficiency by modulating signaling pathways that influence the cellular DNA damage response. Many natural compounds, including coumarins, are known to affect pathways such as PI3K/Akt/mTOR and NF-κB, which are linked to cell survival, proliferation, and DNA repair.[3][5] By potentially influencing these pathways, this compound could create a cellular environment more conducive to HDR-mediated repair of CRISPR-Cas9 induced double-strand breaks.

G cluster_0 CRISPR-Cas9 System cluster_1 Cellular Processes cluster_2 Proposed Modulation Cas9 Cas9 Nuclease gRNA guide RNA Cas9->gRNA complex formation DNA Genomic DNA gRNA->DNA Target Recognition DSB Double-Strand Break DNA->DSB Cleavage by Cas9 NHEJ NHEJ Pathway (Error-prone) DSB->NHEJ HDR HDR Pathway (Precise) DSB->HDR Indels Insertions/Deletions NHEJ->Indels PreciseEdit Precise Gene Edit HDR->PreciseEdit This compound This compound Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt) This compound->Signaling Signaling->NHEJ Potential Inhibition Signaling->HDR Enhancement G cluster_0 Cell Preparation cluster_1 Treatment & Transfection cluster_2 Incubation & Analysis cluster_3 Endpoint Analysis Seed Seed HEK293T cells Treat Treat with this compound or DMSO (Control) Seed->Treat Transfect Co-transfect Cas9 plasmid and Donor plasmid Treat->Transfect Incubate Incubate for 48-72 hours Transfect->Incubate Harvest Harvest cells Incubate->Harvest FACS Flow Cytometry (Quantify HDR) Harvest->FACS gDNA Genomic DNA Extraction Harvest->gDNA PCR PCR of Target Locus gDNA->PCR Sequencing NGS for Indel Analysis (Quantify NHEJ) PCR->Sequencing

References

Best practices for the preparation and storage of Rutaretin solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Rutaretin Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide best practices for the preparation and storage of this compound solutions, along with protocols for stability testing and information on its potential biological activities.

Introduction to this compound

This compound is a natural coumarin (B35378) found in plants such as Atalantia racemosa and Ruta graveolens.[1][2] As a member of the coumarin family, it is being investigated for a variety of potential pharmacological activities. Understanding its chemical properties, solubility, and stability is crucial for accurate and reproducible research.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₁₄O₅MCE
Molecular Weight 262.26 g/mol MCE
CAS Number 13895-92-6MCE
Physical Description PowderChemFaces

Preparation of this compound Solutions

The solubility of this compound is a critical factor in the preparation of stock and working solutions for in vitro and in vivo studies. Based on available data, this compound exhibits solubility in several organic solvents.

Qualitative Solubility of this compound:

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)SolubleChemFaces
AcetoneSolubleChemFaces
ChloroformSolubleChemFaces
DichloromethaneSolubleChemFaces
Ethyl AcetateSolubleChemFaces
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 262.26 g/mol * (1000 mg / 1 g) = 2.62 mg

  • Weighing:

    • Carefully weigh 2.62 mg of this compound powder using an analytical balance and transfer it to a sterile amber vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Storage of Stock Solution:

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Based on supplier information, the solid compound can be stored at 2-8°C for up to 24 months.[2]

Preparation of Working Solutions:

  • Dilute the stock solution with the appropriate cell culture medium or buffer immediately before use to achieve the desired final concentration.

  • It is important to note that the final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Storage and Stability of this compound Solutions

Proper storage is essential to maintain the integrity and activity of this compound solutions.

Storage Recommendations:

Solution TypeStorage TemperatureDurationNotes
Solid Powder 2-8°CUp to 24 monthsKeep in a tightly sealed, light-resistant container.[2]
DMSO Stock Solution -20°C or -80°CUp to 3-6 monthsAliquot to minimize freeze-thaw cycles. Protect from light.
Aqueous Working Solutions 2-8°CUse immediatelyThis compound may have limited stability in aqueous solutions. Prepare fresh for each experiment.
Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent under different conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.

Objective: To determine the degradation of this compound in solution over time at various temperatures.

Materials:

  • Prepared stock solution of this compound (e.g., 1 mM in DMSO)

  • Amber HPLC vials

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

Workflow for Stability Testing:

Stability_Workflow prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot t0 Time Zero (T0) Analysis: Inject one aliquot into HPLC to determine initial concentration aliquot->t0 storage Store Aliquots at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->storage sampling At specified time points (e.g., 1, 3, 7, 14 days), remove an aliquot from each temperature storage->sampling analysis Analyze each aliquot by HPLC sampling->analysis data Calculate the percentage of this compound remaining compared to the T0 concentration analysis->data

Caption: Experimental workflow for assessing the stability of this compound solutions.

Procedure:

  • Method Development: Develop and validate a stability-indicating HPLC method for the quantification of this compound. This method should be able to separate the intact this compound from any potential degradation products.

  • Sample Preparation: Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mM in DMSO).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial concentration (100% stability).

  • Storage: Aliquot the remaining stock solution into several amber vials and store them at the selected temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve one vial from each temperature.

  • Quantification: Analyze the samples by HPLC and determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage of this compound remaining versus time for each temperature.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other coumarins and flavonoids, such as Rutin, suggests potential mechanisms of action. Research on related compounds has shown involvement in several key cellular signaling pathways.

Potential Signaling Pathways for Investigation:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many flavonoids have been shown to modulate this pathway in various cancer models.

  • NF-κB Signaling Pathway: This pathway plays a central role in inflammation. Coumarins have been reported to exhibit anti-inflammatory effects through the inhibition of NF-κB.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for this compound that warrants further investigation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Conclusion

These application notes provide a foundational guide for the preparation and storage of this compound solutions. Due to the limited availability of public data on this compound, researchers are encouraged to perform their own validation experiments to determine the optimal conditions for their specific applications. Further investigation into the solubility, stability, and molecular mechanisms of this compound will be crucial for advancing its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting and resolving Rutaretin insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Rutaretin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a natural product belonging to the coumarin (B35378) chemical family.[1] It has a molecular formula of C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol .[1] this compound is known to be soluble in a range of organic solvents including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] It is sparingly soluble in aqueous solutions.

Q2: I am observing a precipitate after diluting my this compound stock solution in my aqueous cell culture medium. What is the cause?

This is a common issue known as "crashing out" or "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with a general recommendation of less than 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q4: Can I filter my media to remove the this compound precipitate?

Filtering the media after precipitation is not recommended. The precipitate is the compound of interest, and removing it will lead to an unquantified and lower effective concentration of this compound in your experiment, rendering the results unreliable. The best approach is to address the root cause of the precipitation.

Troubleshooting Insolubility Issues

Issue 1: this compound precipitates immediately upon dilution in aqueous buffer or media.

This is a classic sign that the aqueous solubility of this compound has been exceeded.

Troubleshooting Workflow: Immediate Precipitation

G start Precipitation Observed step1 Lower Final Concentration start->step1 Primary Action step2 Optimize Dilution Method step1->step2 If precipitation persists end_node Clear Solution step1->end_node step3 Adjust pH (with caution) step2->step3 For pH-sensitive compounds step2->end_node step4 Use Co-solvents step3->step4 If pH adjustment is not feasible step3->end_node step4->end_node

Caption: A workflow for addressing immediate precipitation of this compound.

Corrective Actions:

  • Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your assay.

  • Optimize Dilution Method: Instead of a single-step dilution, employ a serial dilution approach. This gradual change in the solvent environment can help maintain solubility.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. If your experimental system allows, a slight adjustment of the buffer's pH might enhance solubility. This should be done with caution to not affect the biological system.

  • Use of Co-solvents: For some applications, the use of a small percentage of a pharmaceutically acceptable co-solvent like ethanol (B145695) or PEG400 in the final solution can improve solubility. Ensure the co-solvent is compatible with your assay.

Issue 2: this compound precipitates over time during incubation.

Time-dependent precipitation can be a more complex issue, often related to interactions with media components or environmental factors.

Troubleshooting Workflow: Time-Dependent Precipitation

G start Time-Dependent Precipitation step1 Reduce Incubation Time start->step1 step2 Assess Serum Protein Binding step1->step2 step3 Consider Solubilizing Agents step2->step3 end_node Stable Solution step3->end_node

Caption: A workflow for troubleshooting time-dependent precipitation.

Corrective Actions:

  • Reduce Incubation Time: If your experimental design permits, shortening the incubation period may prevent the compound from precipitating.

  • Assess Serum Protein Binding: this compound might be binding to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble complexes. Consider reducing the FBS percentage, while ensuring it does not negatively impact cell health.

  • Use of Solubilizing Agents: Agents like cyclodextrins can be used to enhance the solubility of hydrophobic compounds in aqueous solutions. Compatibility with your specific cell-based assay must be confirmed.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides solubility data for Psoralen, a structurally similar furanocoumarin, which can serve as a useful reference.

SolventSolubility of Psoralen (mg/mL)
Dimethyl Sulfoxide (DMSO)~30[1][2]
Dimethylformamide (DMF)~30[1][2]
Ethanol~1[1][2]
Water~0.065[1]
1:1 DMF:PBS (pH 7.2)~0.5[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing this compound solutions for cell culture experiments to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 20-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the high-concentration DMSO stock solution with the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 20 mM stock, you can first dilute the stock to 2 mM in medium (a 1:10 dilution), and then further dilute this intermediate solution 1:200 into the final volume of media for your experiment.

  • Prepare the Final Working Solution:

    • Add the final volume of the intermediate dilution to your experimental vessel (e.g., 96-well plate) containing pre-warmed media.

    • Gently mix by pipetting up and down.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Media

This protocol allows you to determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Prepare a Serial Dilution of this compound in DMSO:

    • Start with your high-concentration this compound stock in DMSO.

    • Prepare a 2-fold serial dilution in 100% DMSO in a 96-well plate.

  • Add to Cell Culture Media:

    • In a separate 96-well plate, add a fixed volume of each DMSO dilution to wells containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 198 µL of media).

    • Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Visually inspect the wells for any signs of turbidity or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).

  • Quantify Precipitation (Optional):

    • For a more quantitative measurement, read the absorbance of the plate at a wavelength where this compound does not absorb (e.g., 600-650 nm). An increase in absorbance is indicative of precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration of this compound under your experimental conditions.

Signaling Pathway

This compound belongs to the coumarin family of compounds. Coumarins have been reported to modulate the Keap1-Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound (Oxidative Stress) This compound->Keap1 Inactivates Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Initiates Transcription

References

Technical Support Center: Optimizing Rutaretin Concentration for Maximal Experimental Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutaretin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Given the limited specific data available for this compound, this guide offers general methodologies and troubleshooting advice based on the broader classes of coumarins and psoralens, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a natural product belonging to the coumarin (B35378) family, specifically classified as a psoralen.[1] While detailed studies on this compound are limited, compounds of this class are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[2][3]

Q2: What is a typical starting concentration range for in vitro experiments with coumarins like this compound?

For initial in vitro experiments with coumarins, a broad concentration range is often tested to determine the dose-dependent effects. Based on studies of similar compounds, a starting range of 0.75 mM to 6.5 mM has been used in assays such as platelet aggregation inhibition.[4] For cytotoxicity assays against cancer cell lines, IC50 values for some coumarin derivatives have been reported in the micromolar range (e.g., 2.54 µM to 8.57 µM).[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

The solubility of natural products can be a challenge.[6] It is recommended to first attempt dissolving this compound in a common solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.[7] Always check for precipitation when diluting the stock solution in your aqueous assay buffer.[6]

Q4: What are the known signaling pathways potentially affected by coumarins?

Coumarins have been shown to exert their effects through various signaling pathways. For instance, they can inhibit the production of inflammatory mediators by affecting the NF-κB and MAPK signaling pathways.[3] Some coumarins also show antioxidant effects by activating the Nrf2 pathway.[3] Due to the structural similarity, it is plausible that this compound might act through similar mechanisms.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and similar natural products.

Problem Potential Cause Recommended Solution
Low or no biological activity observed. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response study with a wider range of concentrations. Consider starting with a broader screening range (e.g., nanomolar to high micromolar) to identify the active window.
Poor Solubility: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.Visually inspect for any precipitation after adding this compound to the medium. Try using a different solubilizing agent or adjusting the solvent concentration (while staying within non-toxic limits).[6]
Compound Instability: The compound may be degrading under the experimental conditions (e.g., light, temperature, pH).Prepare fresh solutions for each experiment. Protect the stock solution and experimental plates from light. Assess the stability of this compound under your specific assay conditions.[6]
High variability between replicate experiments. Inconsistent Solubilization: The compound may not be dissolving consistently between experiments.Ensure complete dissolution of the stock solution before each use. Vortex the stock solution thoroughly before making dilutions.
Cell Culture Inconsistency: Variations in cell passage number, density, or health can lead to variable responses.Use cells within a consistent passage number range. Ensure uniform cell seeding density and monitor cell health throughout the experiment.
Unexpected cytotoxicity in control groups. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for the cells.Perform a vehicle control experiment to determine the maximum non-toxic solvent concentration for your cell line.[7]
Difficulty reproducing published results for similar compounds. Differences in Experimental Conditions: Minor variations in cell lines, reagents, or protocols can significantly impact results.Carefully review and compare your experimental protocol with the published methodology. Contact the authors of the original study for clarification if necessary.

Experimental Protocols

Due to the lack of specific published protocols for this compound, we provide a generalized methodology for determining its optimal concentration in an in vitro cytotoxicity assay.

General Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

The following tables provide a structured format for presenting your experimental data when determining the optimal concentration of this compound.

Table 1: Dose-Response of this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
Insert Concentration 1Insert Data
Insert Concentration 2Insert Data
Insert Concentration 3Insert Data
Insert Concentration 4Insert Data
Insert Concentration 5Insert Data
Insert Concentration 6Insert Data
Insert Concentration 7Insert Data
Insert Concentration 8Insert Data

Table 2: Summary of IC50 Values for this compound in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
Insert Cell Line 148Insert Data
Insert Cell Line 248Insert Data
Insert Cell Line 372Insert Data

Visualizations

The following diagrams illustrate key concepts relevant to the experimental optimization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilutions Create Serial Dilutions in Culture Medium Stock->Dilutions Cells Seed Cells in 96-well Plate Treat Treat Cells with This compound Dilutions Cells->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Read Measure Absorbance Assay->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Yields Unexpected Results No_Activity No/Low Activity Start->No_Activity High_Variability High Variability Start->High_Variability Control_Issues Control Group Issues Start->Control_Issues Concentration Check Concentration Range (Dose-Response) No_Activity->Concentration Yes Solubility Verify Solubility (Visual Inspection, Solvent) No_Activity->Solubility No Dissolution Ensure Consistent Dissolution High_Variability->Dissolution Yes Cell_Culture Standardize Cell Culture Practices High_Variability->Cell_Culture No Solvent_Toxicity Test Vehicle Toxicity Control_Issues->Solvent_Toxicity Yes Stability Assess Stability (Fresh Solutions, Light Protection) Solubility->Stability No

Caption: A logical diagram for troubleshooting common experimental issues.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_antioxidant Antioxidant Response Coumarins Coumarins (e.g., this compound) NFkB NF-κB Pathway Coumarins->NFkB Inhibition MAPK MAPK Pathway Coumarins->MAPK Inhibition Nrf2 Nrf2 Pathway Coumarins->Nrf2 Activation Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, COX-2) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes

Caption: Potential signaling pathways modulated by coumarins.

References

Addressing common issues in Rutaretin-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutaretin-based experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and find answers to frequently asked questions. Given that specific experimental literature on this compound is limited, this guide draws upon established knowledge of coumarins, psoralens, and general best practices in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a natural coumarin (B35378) compound found in plants such as Atalantia racemosa and Ruta graveolens.[1][2] It belongs to the psoralen (B192213) class of organic compounds.[3][4] While the precise mechanism of action is not extensively documented, coumarins, in general, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6] Their mechanisms often involve the modulation of signaling pathways related to inflammation (e.g., inhibition of nitric oxide synthase and cyclooxygenase-2) and cell proliferation.[5][6]

Q2: What are the primary challenges I should anticipate when working with this compound?

Researchers working with novel natural compounds like this compound may encounter challenges related to:

  • Solubility: Similar to other coumarin derivatives, this compound may have poor aqueous solubility, which can affect its bioavailability and potency in cell-based assays.[7]

  • Stability: The stability of this compound in different solvents and under various storage conditions should be empirically determined to ensure consistent experimental results.

  • Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which can confound the results of functional assays. It is crucial to determine the cytotoxic profile in your specific cell model.

  • Off-Target Effects: As with many bioactive molecules, this compound may have off-target effects.[8][9] These unintended interactions can lead to misleading results and should be investigated.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Media

Symptoms:

  • Precipitate formation in stock solutions or culture media.

  • Inconsistent results between experiments.

  • Low observed potency of the compound.

Possible Causes:

  • This compound has low intrinsic water solubility.

  • The solvent used for the stock solution is not compatible with the aqueous assay buffer or cell culture medium.

Solutions:

  • Solvent Selection: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Solubilizing Agents: For in vivo studies or specific in vitro assays where organic solvents are not suitable, consider the use of solubilizing agents like cyclodextrins.[7]

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • pH Adjustment: Investigate the effect of pH on this compound's solubility, as some compounds are more soluble at a specific pH range.

Issue 2: High Background or Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Unexpected or non-dose-responsive effects.

  • Discrepancies between repeated experiments.

Possible Causes:

  • Compound instability in the assay medium.

  • Interaction of this compound with components of the assay medium.

  • Cell stress or death due to high compound concentrations.

Solutions:

  • Stability Assessment: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC.

  • Concentration Optimization: Perform a dose-response curve to identify the optimal concentration range for your assay, ensuring you are working below the cytotoxic threshold.

  • Assay Controls: Include appropriate controls, such as vehicle-only controls and positive/negative controls for the biological pathway of interest.

Issue 3: Potential Off-Target Effects

Symptoms:

  • Biological effects that are inconsistent with the hypothesized mechanism of action.

  • Activity in unrelated control assays.

Possible Causes:

  • This compound may interact with multiple cellular targets.[8][9]

Solutions:

  • Counter-Screening: Test this compound in a panel of unrelated assays to identify potential off-target activities.

  • Target Engagement Assays: If a primary target is hypothesized, use target engagement assays to confirm direct binding or modulation.

  • Structural Analogs: Test structurally related but inactive analogs of this compound (if available) to ensure the observed effects are specific to the active compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₅[3][10]
Molecular Weight262.26 g/mol [3][10]
Melting Point198 °C[10]
XLogP31.6[10]
CAS Number13895-92-6[1][3]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)

This protocol is a general guideline for assessing the anti-inflammatory effects of this compound in a macrophage cell line (e.g., RAW 264.7).

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitric oxide produced.

Visualizations

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide iNOS_Protein->NO This compound This compound This compound->IKK inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10mM in DMSO) Working_Solutions Prepare Serial Dilutions in Cell Culture Medium Stock_Solution->Working_Solutions Treat_Cells Treat Cells with This compound Dilutions Working_Solutions->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay_Readout Perform Assay Readout (e.g., MTT, Griess) Incubate->Assay_Readout Data_Collection Collect Absorbance Data Assay_Readout->Data_Collection Normalization Normalize to Vehicle Control Data_Collection->Normalization Dose_Response Generate Dose-Response Curve and Calculate IC50/EC50 Normalization->Dose_Response

Caption: General workflow for in vitro testing of this compound.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_cytotoxicity Cytotoxicity Issues Start Inconsistent Experimental Results Check_Solubility Is the compound fully dissolved in the final assay medium? Start->Check_Solubility Check_Stability Is the compound stable for the duration of the experiment? Check_Solubility->Check_Stability Yes Change_Solvent Use a different co-solvent Check_Solubility->Change_Solvent No Use_Sonication Apply sonication Check_Solubility->Use_Sonication No Filter_Solution Filter-sterilize the final solution Check_Solubility->Filter_Solution No Check_Cytotoxicity Are the working concentrations non-toxic to the cells? Check_Stability->Check_Cytotoxicity Yes Fresh_Solutions Prepare fresh solutions before each experiment Check_Stability->Fresh_Solutions No Store_Properly Store stock solutions at -80°C Check_Stability->Store_Properly No Optimize_Protocol Re-optimize assay protocol Check_Cytotoxicity->Optimize_Protocol Yes Lower_Concentration Lower the concentration range Check_Cytotoxicity->Lower_Concentration No Shorter_Incubation Reduce incubation time Check_Cytotoxicity->Shorter_Incubation No Change_Solvent->Optimize_Protocol Use_Sonication->Optimize_Protocol Filter_Solution->Optimize_Protocol Fresh_Solutions->Optimize_Protocol Store_Properly->Optimize_Protocol Lower_Concentration->Optimize_Protocol Shorter_Incubation->Optimize_Protocol

Caption: Troubleshooting workflow for this compound experiments.

References

Methods for improving Rutaretin efficacy and bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rutaretin In Vivo Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the efficacy and bioavailability of this promising, yet challenging, molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low oral bioavailability for this compound in my rodent models. What are the likely causes and how can I improve it?

A1: Low oral bioavailability is a common challenge for hydrophobic compounds like this compound. The primary causes are typically poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver.[1][2][3][4]

  • Troubleshooting Poor Solubility: this compound's low solubility is a major rate-limiting step for absorption.[4] To overcome this, several formulation strategies can be employed. These include micronization or nanosizing to increase the drug's surface area, or creating solid dispersions with hydrophilic carriers.[1][3][5][6] Advanced delivery systems like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), liposomes, and polymeric nanoparticles are highly effective at enhancing the solubility and dissolution of hydrophobic drugs.[2][3][7][8]

  • Addressing First-Pass Metabolism: this compound is susceptible to significant metabolism by cytochrome P450 enzymes in the liver and intestines.[4] This can be mitigated by using formulation strategies that promote lymphatic transport, thereby bypassing the liver, or by co-administering this compound with inhibitors of metabolic enzymes, such as piperine.[4] Another advanced approach is to design a prodrug, which masks the metabolic sites of this compound until it reaches systemic circulation.[9][10][11]

The following table summarizes hypothetical pharmacokinetic data comparing different this compound formulations in mice.

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Mice (Oral Gavage, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 45 ± 112.0180 ± 45100% (Reference)
Micronized Suspension 98 ± 251.5410 ± 90228%
Solid Dispersion 250 ± 601.01,150 ± 210639%
Lipid Nanoparticles 620 ± 1300.753,800 ± 5502111%

Q2: My this compound formulation shows promising in vitro potency against its target kinase, but in vivo efficacy is poor in my tumor xenograft model. How can I resolve this discrepancy?

A2: This common in vitro-in vivo disconnect often points to pharmacokinetic and drug delivery issues rather than a lack of potency.[4] The concentration of active this compound reaching the tumor tissue is likely insufficient to exert a therapeutic effect.

  • Enhance Systemic Exposure: First, ensure the formulation provides adequate systemic exposure, as discussed in Q1. Nanoparticle-based systems can significantly improve bioavailability.[12] These formulations can also protect the drug from degradation and rapid clearance.[4][13]

  • Improve Tumor Targeting: Even with good systemic circulation, drug accumulation in the tumor can be low. Nanoparticle formulations can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. For active targeting, nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.

  • Consider a Prodrug Strategy: A prodrug of this compound could be designed to be activated specifically in the tumor microenvironment, for instance, by tumor-specific enzymes.[9][14] This increases the concentration of the active drug at the site of action while minimizing systemic toxicity.[14]

The diagram below illustrates a decision-making workflow for troubleshooting this issue.

G start Poor In Vivo Efficacy Despite In Vitro Potency pk_check Assess Pharmacokinetics (PK): Measure plasma AUC and Cmax start->pk_check low_pk Is Plasma Exposure Low? pk_check->low_pk improve_formulation Improve Formulation: - Nanoformulation (Lipid/Polymer) - Solid Dispersion - Prodrug Approach low_pk->improve_formulation Yes tissue_dist Assess Tumor Biodistribution: Measure [this compound] in tumor tissue low_pk->tissue_dist No retest_pk Re-evaluate PK & Efficacy improve_formulation->retest_pk low_tumor Is Tumor Concentration Low? tissue_dist->low_tumor low_tumor->retest_pk No (Consider other factors: Target engagement, etc.) improve_targeting Improve Tumor Targeting: - PEGylation for longer circulation - Active Targeting Ligands - EPR-optimized Nanoparticles low_tumor->improve_targeting Yes improve_targeting->retest_pk G cluster_0 Phase 1: Formulation & Optimization cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vivo Evaluation a1 Select Polymer & Surfactant (e.g., PLGA, Poloxamer) a2 Choose Preparation Method (e.g., Nanoprecipitation, Emulsification) a1->a2 a3 Optimize Parameters (DoE): - Drug:Polymer Ratio - Surfactant Concentration - Solvent/Antisolvent Ratio a2->a3 b1 Measure Particle Size & PDI (DLS) a3->b1 b3 Quantify Encapsulation Efficiency & Drug Loading (HPLC) a3->b3 b2 Determine Zeta Potential b1->b2 b4 Assess In Vitro Release Profile b3->b4 c1 Pharmacokinetic Study (Oral / IV in rodents) b4->c1 c2 Efficacy Study (e.g., Tumor Xenograft Model) c1->c2 c3 Biodistribution & Toxicity c2->c3 G cluster_0 Low Bioavailability Formulation cluster_1 High Bioavailability Formulation (e.g., Nanoparticle) A1 Oral Dose B1 Poor Absorption & High First-Pass Metabolism A1->B1 C1 Low Plasma [this compound] B1->C1 D1 Insufficient Target Concentration C1->D1 E1 Kinase Signaling Cascade (Active) D1->E1 F1 Cell Proliferation E1->F1 A2 Oral Dose B2 Enhanced Absorption & Reduced Metabolism A2->B2 C2 High Plasma [this compound] B2->C2 D2 Effective Target Concentration C2->D2 E2 This compound D2->E2 F2 Kinase Signaling Cascade (Inhibited) E2->F2 G2 Apoptosis / Growth Arrest F2->G2

References

Technical Support Center: Mitigating Rutaretin-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Rutaretin" is limited in the available scientific literature. This guide has been developed based on data from related flavonoid compounds, such as Rutin and Rutamarin, and general best practices in cell culture and cytotoxicity assessment. The troubleshooting advice and protocols provided should be adapted and optimized for your specific primary cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. Is this expected?

A1: Yes, cytotoxicity with flavonoid compounds related to this compound has been reported in various cell types. These compounds can induce apoptosis (programmed cell death) and senescence, often in a dose-dependent manner[1][2]. The extent of cytotoxicity can vary significantly depending on the cell type, concentration of this compound used, and the duration of exposure.

Q2: What are the potential mechanisms behind this compound-induced cytotoxicity?

A2: Based on studies of similar compounds, this compound may induce cytotoxicity through the modulation of several signaling pathways. These can include the activation of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[3][4][5]. Key signaling pathways that might be affected include MAPK, PI3K/Akt, and Wnt/β-catenin[1]. It is also possible that this compound can induce cell cycle arrest[1].

Q3: Can the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

A3: This is a critical consideration. Many organic solvents, such as DMSO, can be toxic to primary cells, especially at higher concentrations (typically above 0.5%)[6][7]. It is essential to run a vehicle control (cells treated with the solvent alone at the same final concentration used in your experiment) to distinguish between solvent-induced and this compound-induced cytotoxicity.

Q4: How can we reduce the cytotoxic effects of this compound while still studying its primary biological activity?

A4: To mitigate cytotoxicity, you could consider several strategies:

  • Dose-response optimization: Perform a thorough dose-response study to identify the optimal concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.

  • Time-course experiments: Shortening the exposure time might reduce cell death while still allowing for the observation of earlier cellular responses.

  • Co-treatment with cytoprotective agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or specific pathway inhibitors might reduce cell death. For example, if cytotoxicity is linked to oxidative stress, antioxidants like N-acetylcysteine could be beneficial[8].

  • Use of a more resistant primary cell type: If your experimental design allows, switching to a primary cell type that is less sensitive to this compound could be an option.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in cytotoxicity results between wells. 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Edge effects: Increased evaporation in the outer wells of the plate. 3. Inhomogeneous compound distribution: Poor mixing of this compound in the media.1. Ensure a single-cell suspension before seeding and mix gently between plating each well[6]. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity[6][7]. 3. Mix the media thoroughly after adding the this compound stock solution.
Unexpected cell death in control wells (untreated and vehicle). 1. Primary cell health: Cells may be stressed due to high passage number, suboptimal culture conditions, or initial viability issues. 2. Contamination: Bacterial, fungal, or mycoplasma contamination. 3. Incubator conditions: Fluctuations in CO2, temperature, or humidity.1. Use low-passage primary cells and ensure they are healthy and actively proliferating before starting the experiment[9]. 2. Regularly check for contamination visually and with appropriate testing kits. Use fresh, sterile reagents[6]. 3. Verify and calibrate incubator settings[6].
No dose-dependent cytotoxicity observed. 1. Incorrect concentration range: The concentrations tested may be too low or too high. 2. Compound instability: this compound may be degrading in the culture medium. 3. Assay interference: The compound may be interfering with the cytotoxicity assay itself.1. Perform a wider range of serial dilutions. 2. Prepare fresh dilutions of this compound for each experiment[7]. 3. Run a cell-free control to check for direct reactions between this compound and the assay reagents[7]. Consider using an orthogonal assay that measures a different cell health parameter.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Apoptotic Cells (%) (Annexin V/PI Staining)
0 (Vehicle Control)100 ± 4.55.2 ± 1.1
195.3 ± 5.17.8 ± 1.5
582.1 ± 6.315.4 ± 2.3
1065.7 ± 4.928.9 ± 3.1
2541.2 ± 5.855.7 ± 4.5
5018.9 ± 3.778.3 ± 5.2

Table 2: Hypothetical Effect of Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cytotoxicity in HUVECs.

Treatment (24 hours)Cell Viability (%) (MTT Assay)
Vehicle Control100 ± 5.2
25 µM this compound42.5 ± 4.8
20 µM Z-VAD-FMK98.1 ± 4.1
25 µM this compound + 20 µM Z-VAD-FMK75.3 ± 6.1

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Rutaretin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Seed Seed Primary Cells Treat Treat with this compound (Dose-Response) Seed->Treat MTT MTT Assay (Viability) Treat->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treat->AnnexinV Analyze Analyze Data (IC50, % Apoptosis) MTT->Analyze AnnexinV->Analyze Conclusion Draw Conclusions Analyze->Conclusion

References

Troubleshooting anomalous results in Rutaretin western blot analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Rutaretin in western blot analysis. Below you will find FAQs, data tables, detailed protocols, and visual guides to help you resolve anomalous results and optimize your experiments.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during western blot analysis of this compound-treated samples.

Q1: Why am I seeing no signal or a very weak signal for my target protein after this compound treatment?

A1: A weak or absent signal can stem from several factors, ranging from low protein abundance to technical errors in the western blot procedure.[1][2][3][4]

  • Possible Causes:

    • Low Target Protein Abundance: The target protein may be expressed at very low levels in your cell or tissue type.[2]

    • Suboptimal this compound Treatment: The concentration or incubation time of this compound may be insufficient to induce a detectable change in the target protein.[5][6]

    • Inefficient Protein Extraction: The lysis buffer used may not be optimal for the subcellular localization of your target protein, leading to poor extraction.[1][7] For instance, some proteins are insoluble in RIPA buffer and require different extraction methods.[7]

    • Protein Degradation: Samples may have degraded due to insufficient protease and phosphatase inhibitors during lysis and sample handling.[2]

    • Poor Antibody Performance: The primary or secondary antibodies may be inactive, used at a suboptimal dilution, or non-specific.[2][4]

    • Inefficient Transfer: The transfer of proteins from the gel to the membrane may be incomplete, especially for high molecular weight proteins.[1][8]

  • Solutions:

    • Optimize this compound Treatment: Perform a dose-response and time-course experiment to find the optimal concentration and duration for your specific cell line.[5][6]

    • Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per well.[1][9] If the target is known to be of low abundance, consider enriching it via immunoprecipitation prior to western blotting.[2]

    • Validate Antibodies: Test antibody activity using a positive control lysate known to express the target protein.[2][10] Perform a dot blot to quickly check for antibody activity.[2]

    • Confirm Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm even loading and transfer across the gel.[8][10]

    • Use Fresh Reagents: Ensure all buffers, inhibitors, and detection reagents are fresh and correctly prepared.[11]

Q2: I'm observing multiple bands for my target protein after this compound treatment. What does this indicate?

A2: The appearance of multiple bands can be due to several biological or technical reasons. This compound, like other signaling modulators, can induce post-translational modifications (PTMs) which alter a protein's molecular weight.[12][13]

  • Possible Causes:

    • Phosphorylation: this compound may modulate kinase or phosphatase activity, leading to changes in the phosphorylation state of the target protein.[9][12][14] Phosphorylated proteins often migrate differently on SDS-PAGE.

    • Protein Isoforms or Splice Variants: Your antibody may be recognizing different isoforms of the target protein.

    • Proteolytic Cleavage or Degradation: The treatment could be inducing cleavage of the target protein, resulting in smaller fragments.

    • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[4]

  • Solutions:

    • Investigate Phosphorylation: Use phospho-specific antibodies to confirm if the additional bands correspond to phosphorylated forms of your protein.[9][15] Treating a lysate sample with a phosphatase before running the gel can help confirm antibody phospho-specificity.[15]

    • Optimize Blocking and Washing: To reduce non-specific binding, increase the blocking time and the number/duration of wash steps.[4][11] Consider trying a different blocking agent (e.g., BSA instead of milk, especially for phospho-proteins).

    • Titrate Your Antibody: Perform a dilution series to find the optimal antibody concentration that minimizes non-specific bands while maintaining a strong signal for the target.[4][11]

    • Consult Protein Databases: Check databases like UniProt to see if your protein is known to have multiple isoforms or common PTMs.

Q3: My loading control (e.g., GAPDH, β-actin) levels are inconsistent across samples treated with different concentrations of this compound. How should I proceed?

A3: It is a common misconception that housekeeping proteins (HKPs) are always stably expressed.[11] Drug treatments can alter metabolic or structural cellular processes, affecting the expression of these common loading controls.[16][17][18]

  • Possible Causes:

    • Drug-Induced Changes in HKP Expression: this compound may genuinely alter the expression of the chosen loading control protein in your experimental model.[11][16]

    • Unequal Protein Loading: Errors during protein quantification or pipetting can lead to unequal loading.[17][18]

    • Inefficient or Uneven Transfer: Inconsistent transfer across the membrane can lead to variability in band intensity.[16]

  • Solutions:

    • Validate Your Loading Control: First, confirm that your chosen HKP is not affected by this compound treatment in your specific cell line. You may need to test several different HKPs (e.g., GAPDH, β-actin, α-tubulin, Cyclophilin B) to find one that remains stable.[17]

    • Use Total Protein Normalization (TPN): A more reliable method is to normalize to the total protein loaded in each lane.[11] This can be achieved by staining the membrane with Ponceau S or other total protein stains before antibody incubation and quantifying the total protein in each lane using densitometry software.[11][16]

    • Re-verify Protein Concentration: Double-check your protein concentrations using a reliable method like a BCA assay, which is less susceptible to interference from lysis buffer components.[17]

    • Ensure Consistent Technique: Be meticulous with sample loading and check for transfer efficiency with Ponceau S staining.[10][18]

Quantitative Data Summary

The following tables provide recommended starting parameters for experiments involving this compound. These values may require optimization for your specific cell line and experimental conditions.

Table 1: Recommended this compound Treatment Conditions for Common Cell Lines

Cell LineRecommended Concentration RangeRecommended Incubation Time
MCF-710-50 µM24-48 hours
HeLa20-80 µM24-72 hours
U9375-25 µM12-24 hours
HepG215-60 µM24-48 hours

Table 2: Recommended Antibody Dilutions for Key Pathway Targets

Antibody TargetTypeStarting Dilution (WB)Blocking Buffer
Phospho-AKT (Ser473)Rabbit mAb1:10005% BSA in TBST
Total AKTRabbit mAb1:10005% non-fat milk in TBST
Phospho-p38 MAPK (Thr180/Tyr182)Mouse mAb1:10005% BSA in TBST
Total p38 MAPKRabbit mAb1:10005% non-fat milk in TBST
GAPDHMouse mAb1:50005% non-fat milk in TBST

Experimental Protocols

Protocol: Western Blot Analysis of Protein Phosphorylation after this compound Treatment

This protocol provides a general framework for analyzing changes in protein phosphorylation in response to this compound.[9][19][20]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.[19]

    • Prepare this compound stock solution in DMSO. Dilute to desired final concentrations (e.g., 10, 25, 50 µM) in complete culture medium.[5][19]

    • Treat cells for the desired duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.[20]

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold 1X PBS.[20]

    • Add 150 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[21]

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[19][20]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[21]

    • Carefully transfer the supernatant to a new tube. This is your protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[19][21]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[19]

    • Run the gel until the dye front reaches the bottom.[19]

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[19]

    • (Optional but Recommended) After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature. For phospho-specific antibodies, use 5% w/v BSA in TBST. For total protein antibodies, 5% w/v non-fat dry milk in TBST is usually sufficient.[19][21]

    • Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C with gentle agitation.[19][20]

    • Wash the membrane three times for 10 minutes each with TBST.[19]

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]

    • Wash the membrane three times for 10 minutes each with TBST.[19]

  • Detection and Analysis:

    • Incubate the membrane with an ECL (chemiluminescent) substrate.

    • Capture the signal using a digital imager or X-ray film. Avoid signal saturation.[11]

    • Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

Mandatory Visualization

Rutaretin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT Target Downstream Target Protein p_AKT->Target Inhibits Phosphorylation Degradation Protein Degradation Target->Degradation Leads to This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Western_Blot_Workflow cluster_treatment Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Inhibitor Cocktail A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Prep & Denaturation C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Blocking (BSA or Milk) F->G H 8. Primary Antibody (Overnight, 4°C) G->H I 9. Secondary Antibody (1 hour, RT) H->I J 10. ECL Detection I->J K 11. Image Acquisition J->K L 12. Densitometry & Normalization K->L

Caption: Standard workflow for this compound western blot analysis.

Troubleshooting_Tree cluster_weak cluster_multiple cluster_inconsistent Start Anomalous Result WeakSignal Weak / No Signal Start->WeakSignal MultipleBands Multiple Bands Start->MultipleBands InconsistentLC Inconsistent Loading Control Start->InconsistentLC Cause_Weak1 Poor Transfer? WeakSignal->Cause_Weak1 Check Transfer Solution_Weak1 Check with Ponceau S Stain Cause_Weak1->Solution_Weak1 Yes Cause_Weak2 Bad Antibody? Cause_Weak1->Cause_Weak2 No Solution_Weak2 Use Positive Control Titrate Dilution Cause_Weak2->Solution_Weak2 Yes Cause_Weak3 Low Protein? Cause_Weak2->Cause_Weak3 No Solution_Weak3 Load More Sample Use IP Cause_Weak3->Solution_Weak3 Yes Cause_Multi1 PTMs? MultipleBands->Cause_Multi1 Check PTMs Solution_Multi1 Use Phospho-Ab Treat with Phosphatase Cause_Multi1->Solution_Multi1 Yes Cause_Multi2 Non-specific? Cause_Multi1->Cause_Multi2 No Solution_Multi2 Increase Washes Optimize Blocking Cause_Multi2->Solution_Multi2 Yes Cause_Inc1 HKP Affected? InconsistentLC->Cause_Inc1 Check HKP Solution_Inc1 Validate HKP Test Others Cause_Inc1->Solution_Inc1 Yes Cause_Inc2 Loading Error? Cause_Inc1->Cause_Inc2 No Solution_Inc2 Use Total Protein Normalization (TPN) Cause_Inc2->Solution_Inc2 Yes

Caption: Decision tree for troubleshooting western blot results.

References

Technical Support Center: Optimization of Rutaretin Incubation and Treatment Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutaretin. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. This range is based on studies of structurally related coumarins and flavonoids, which have shown biological activity within these concentrations. For example, the related compound Rutamarin has shown cytotoxic effects in the low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: What is a standard incubation time for this compound treatment?

A2: A standard incubation time for initial experiments is 24 to 48 hours. Many cell-based assays investigating the effects of natural compounds on viability, proliferation, or inflammatory responses show significant changes within this timeframe. However, the optimal time may vary depending on the specific biological question. For cytotoxicity assays, a 48- to 72-hour incubation may be necessary to observe maximal effects. For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to capture transient activation or inhibition events.

Q3: I am not observing any effect with this compound treatment. What are the possible reasons?

A3: Several factors could contribute to a lack of observable effect:

  • Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).

  • Incubation Time: The incubation period may be too short. Consider extending the treatment time (e.g., up to 72 hours).

  • Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound. It is advisable to test the compound on multiple cell lines to identify a responsive model.

  • Compound Stability: Ensure the stability of your this compound stock solution. Prepare fresh solutions and store them appropriately, protected from light.

  • Endpoint Assay: The chosen assay may not be suitable for detecting the specific biological activity of this compound. Consider using alternative or multiple assays to measure different endpoints (e.g., viability, apoptosis, cytokine production).

Q4: I am observing high levels of cytotoxicity even at low concentrations. What should I do?

A4: If you observe excessive cytotoxicity, consider the following:

  • Reduce Concentration: Lower the concentration range in your experiments.

  • Shorten Incubation Time: Decrease the incubation period to assess earlier, more subtle effects.

  • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.1%).

  • Cell Health: Confirm that your cells are healthy and not overly confluent before treatment, as this can increase sensitivity to cytotoxic agents.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments
  • Possible Cause: Variation in cell passage number, cell seeding density, or reagent preparation.

  • Troubleshooting Steps:

    • Use cells within a consistent and low passage number range.

    • Ensure precise and consistent cell seeding density across all wells and experiments.

    • Prepare fresh this compound dilutions for each experiment from a validated stock solution.

    • Standardize all incubation times and experimental conditions.

Issue 2: High background signal in anti-inflammatory assays
  • Possible Cause: Endotoxin (B1171834) contamination in reagents or cell culture, or inappropriate assay conditions.

  • Troubleshooting Steps:

    • Use endotoxin-free water and reagents.

    • Test all reagents for endotoxin contamination.

    • Optimize the concentration of the inflammatory stimulus (e.g., LPS) to ensure a robust but not saturating response.

    • Include appropriate controls, such as vehicle-treated and stimulus-only treated cells.

Data Summary Tables

Table 1: Recommended Starting Concentrations for this compound in Various Cell-Based Assays

Assay TypeCell Line ExamplesRecommended Starting Concentration RangeKey Considerations
Cytotoxicity/Viability HT29, MCF7, A5491 µM - 100 µMPerform a dose-response curve to determine the IC50 value.
Anti-inflammatory RAW 264.7, THP-10.1 µM - 50 µMUse a non-toxic concentration range determined from a viability assay.
Signaling Pathway Analysis Varies by pathway1 µM - 25 µMShorter incubation times are often required to detect transient signaling events.

Table 2: Recommended Incubation Times for this compound Treatment

Experimental GoalRecommended Incubation TimeRationale
Initial Screening 24 - 48 hoursAllows for sufficient time to observe effects on cell viability and proliferation.
IC50 Determination 48 - 72 hoursEnsures that the maximal effect of the compound is observed.
Analysis of Gene Expression 6 - 24 hoursCaptures changes in mRNA levels, which often precede protein-level changes.
Analysis of Protein Expression 24 - 72 hoursAllows for changes in protein synthesis and degradation to occur.
Signaling Pathway Activation 15 minutes - 24 hoursSignaling events can be rapid and transient; a time-course experiment is crucial.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Anti-Inflammatory Activity Assessment (Nitric Oxide Production)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of nitric oxide production by this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (Select appropriate cell line) Seeding Cell Seeding (Optimize density) Cell_Culture->Seeding Rutaretin_Prep This compound Preparation (Stock and working solutions) Treatment This compound Incubation (Vary concentration and time) Rutaretin_Prep->Treatment Seeding->Treatment Viability Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Anti_Inflammatory Anti-Inflammatory Assay (e.g., Griess, ELISA) Treatment->Anti_Inflammatory Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Treatment->Signaling

Caption: General experimental workflow for assessing this compound activity.

troubleshooting_logic Start Start Troubleshooting No_Effect No Observable Effect? Start->No_Effect High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity No_Effect->High_Cytotoxicity No Check_Conc Increase Concentration No_Effect->Check_Conc Yes Reduce_Conc Decrease Concentration High_Cytotoxicity->Reduce_Conc Yes End End High_Cytotoxicity->End No Extend_Time Extend Incubation Time Check_Conc->Extend_Time Change_Cell_Line Change Cell Line Extend_Time->Change_Cell_Line Check_Stability Check Compound Stability Change_Cell_Line->Check_Stability Shorten_Time Shorten Incubation Time Reduce_Conc->Shorten_Time Check_Solvent Check Solvent Toxicity Shorten_Time->Check_Solvent

Caption: Troubleshooting logic for unexpected experimental outcomes.

signaling_pathway cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway This compound This compound Keap1 Keap1 This compound->Keap1 IKK IKK This compound->IKK Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Rutaretin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Rutaretin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is a natural product found in plants of the Ruta genus, such as Ruta chalepensis and Ruta graveolens.[1][2] It can be obtained through extraction from these plant sources or through chemical synthesis. While extraction from natural sources is a common method, it can present challenges in terms of yield and purification from a complex mixture of other natural products. Chemical synthesis offers a more controlled approach to obtaining the pure compound.[3]

Q2: What are the common challenges in the chemical synthesis of coumarin (B35378) derivatives like this compound?

The synthesis of coumarin derivatives can involve multiple steps and may face challenges such as low reaction yields, the formation of side products, and difficulties in achieving the desired regioselectivity. The choice of starting materials, catalysts, and reaction conditions is crucial for a successful synthesis. For complex molecules, developing an efficient and scalable synthesis route can be a significant undertaking.[4][5]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used technique for determining the purity of organic compounds.[6] To confirm the structure and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[6][][8] For assessing thermal properties, Differential Scanning Calorimetry (DSC) can also be employed.[]

Q4: What are the key considerations for purifying this compound?

The purification strategy for this compound will depend on the scale of the synthesis and the nature of the impurities. Common techniques include:

  • Crystallization: If a suitable solvent system can be found, crystallization is an effective method for obtaining high-purity material.

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the target compound from reaction byproducts and unreacted starting materials.

  • Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice.

  • Solid-Phase Extraction (SPE): SPE can be a useful technique for sample cleanup and enrichment before final purification.[9]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Yield - Incorrect reaction conditions (temperature, pressure, time).- Inactive or degraded reagents/catalysts.- Presence of inhibitors in the reaction mixture.- Optimize reaction conditions systematically (e.g., using a design of experiments approach).- Verify the quality and activity of all starting materials and catalysts.- Ensure all glassware is clean and dry, and purify solvents if necessary.
Formation of Multiple Side Products - Non-selective reaction conditions.- Competing reaction pathways.- Instability of the product under reaction conditions.- Lower the reaction temperature to improve selectivity.- Use a more selective catalyst or reagent.- Reduce the reaction time or quench the reaction earlier to prevent product degradation.
Reaction Fails to Go to Completion - Insufficient stoichiometry of a reagent.- Catalyst deactivation.- Equilibrium has been reached.- Add a slight excess of the limiting reagent.- Add a fresh portion of the catalyst.- If the reaction is reversible, consider removing a byproduct to drive the equilibrium forward.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system for separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Product Co-elutes with an Impurity - Similar polarity of the product and impurity.- Try a different stationary phase (e.g., alumina (B75360) instead of silica gel).- Use a different solvent system to alter the selectivity.- Consider preparative HPLC with a high-resolution column.
Low Recovery After Purification - Product is too soluble in the eluent.- Adsorption of the product onto the stationary phase.- Decomposition of the product on the column.- Use a less polar solvent system.- Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent to reduce tailing and adsorption.- Deactivate the stationary phase (e.g., by washing with a suitable solvent) if the product is sensitive to acidity or basicity.
Sample Degradation During HPLC - Unstable compound at the operating pH or temperature.- Interaction with the stationary phase.- Adjust the pH of the mobile phase.- Run the purification at a lower temperature.- Screen different column chemistries to find a more inert stationary phase.

Experimental Protocols

General Protocol for HPLC Purity Analysis

This is a starting point protocol and should be optimized for this compound.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is a good starting point.

    • Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer. A common range for coumarins is 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

General Protocol for Solid-Phase Extraction (SPE)
  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a different retention mechanism than the final purification step (e.g., a normal-phase sorbent if using reversed-phase HPLC).

  • Conditioning: Wash the cartridge with a strong solvent (e.g., methanol) followed by the equilibration solvent (the solvent in which the sample is dissolved).

  • Loading: Dissolve the crude sample in a minimal amount of a weak solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove weakly retained impurities.

  • Elution: Elute the target compound, this compound, with a stronger solvent. Collect fractions and analyze by TLC or HPLC to determine which fractions contain the pure product.

Visualizations

Rutaretin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials reaction Chemical Reaction start->reaction Reagents, Catalyst quench Reaction Quench reaction->quench Monitor by TLC/LC-MS workup Aqueous Workup quench->workup extraction Solvent Extraction workup->extraction drying Drying Agent extraction->drying concentration Rotary Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product concentration_pure Concentration chromatography->concentration_pure Pure Fractions final_product Pure this compound concentration_pure->final_product

Caption: A typical workflow for the synthesis and purification of this compound.

Purification_Troubleshooting cluster_analysis Analysis cluster_decisions Troubleshooting Paths cluster_solutions Solutions start Low Purity after Initial Purification analyze Analyze Impurity Profile by LC-MS & NMR start->analyze is_separable Are impurities separable by chromatography? analyze->is_separable is_crystallizable Is the product crystallizable? is_separable->is_crystallizable No rechromatograph Optimize Chromatography (different solvent/column) is_separable->rechromatograph Yes recrystallize Perform Recrystallization is_crystallizable->recrystallize Yes prep_hplc Use Preparative HPLC is_crystallizable->prep_hplc No rechromatograph->prep_hplc If still impure recrystallize->analyze Check Purity prep_hplc->analyze Check Purity resynthesize Consider Resynthesis with a Cleaner Route prep_hplc->resynthesize If still challenging

Caption: A decision tree for troubleshooting this compound purification.

References

How to avoid precipitation of Rutaretin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutaretin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound, a hydrophobic small molecule, is a common issue that can occur immediately upon dilution into aqueous media or after a delay.[1] This happens when the concentration of this compound exceeds its solubility limit in the cell culture medium.[1]

Several factors can cause or contribute to this issue:

  • High Final Concentration: The intended working concentration of this compound may be higher than its aqueous solubility.[1]

  • Solvent Shock: Rapidly diluting a concentrated Dimethyl Sulfoxide (DMSO) stock of this compound into the aqueous medium can cause the compound to "crash out" of solution.[1][2]

  • Low Temperature: Cell culture media is often stored refrigerated. Adding this compound to cold media can decrease its solubility.[1]

  • pH Shifts: The pH of the medium can change in the incubator due to CO2 levels, which may affect the solubility of pH-sensitive compounds.[3]

  • Media Components: this compound may interact with proteins, salts, or other components in the serum or basal medium, leading to the formation of insoluble complexes over time.[3]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of this compound, leading to precipitation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO) .[4] Ensure the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.1% and no higher than 0.5%, to avoid cellular toxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: How can I increase the solubility of this compound in my cell culture experiments?

Several strategies can be employed to prevent precipitation and increase the effective soluble concentration of this compound in your experiments:

  • Optimize the Dilution Protocol: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[1][5]

  • Reduce the Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[1]

  • Use a Solubilizing Agent (Excipient): Incorporating a pharmaceutically acceptable solubilizing agent can significantly enhance the aqueous solubility of hydrophobic compounds. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at forming inclusion complexes with drugs like this compound, thereby increasing their solubility.[6][7]

  • Increase Serum Concentration: For many hydrophobic compounds, binding to proteins like albumin in Fetal Bovine Serum (FBS) can increase their apparent solubility.[8] However, be aware that high serum protein binding can also reduce the free concentration of the drug available to cells. This effect should be characterized for your specific cell line and experimental goals.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve this compound precipitation.

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or particulate formation when adding the this compound stock solution to your media, follow this troubleshooting workflow.

G observe Observation: Immediate Precipitation cause1 Potential Cause 1: High Final Concentration observe->cause1 cause2 Potential Cause 2: Solvent Shock / Rapid Dilution observe->cause2 cause3 Potential Cause 3: Cold Medium observe->cause3 sol1 Solution: Perform Solubility Test (Protocol 2) & Reduce Conc. cause1->sol1 sol2 Solution: Use Serial Dilution Method (Protocol 3) cause2->sol2 sol3 Solution: Pre-warm Media to 37°C cause3->sol3 G cluster_factors Factors Influencing this compound Solubility Over Time cluster_interactions Interactions & Instabilities cluster_outcome Outcome Drug This compound (Hydrophobic) Complex Interaction with Media Components Drug->Complex Media Cell Culture Medium (Aqueous, Buffered) Media->Complex Incubator Incubator Conditions (Temp, CO2, Humidity) pH pH Shift Incubator->pH Evap Evaporation Incubator->Evap Precipitate Delayed Precipitation pH->Precipitate Evap->Precipitate Complex->Precipitate

References

Technical Support Center: Enhancing In Vivo Bioavailability of Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Rutaretin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of this compound?

A1: The primary challenges in achieving adequate in vivo bioavailability for this compound, a coumarin (B35378) compound, are similar to those of many flavonoids.[1][2][3][4] These include:

  • Poor Aqueous Solubility: this compound is characterized as a solid with low water solubility, which is a significant rate-limiting step for its absorption in the gastrointestinal (GI) tract.[5][6][7] Like many flavonoids, its hydrophobic nature prevents efficient dissolution in gastrointestinal fluids.[1][4]

  • Extensive First-Pass Metabolism: Flavonoids and related compounds often undergo significant metabolism in the small intestine and liver by Phase I and Phase II enzymes (e.g., sulfation and glucuronidation).[3] This metabolic conversion can inactivate the compound or facilitate its rapid excretion before it reaches systemic circulation.

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, reducing net absorption.

Q2: What are the most promising formulation strategies to enhance this compound bioavailability?

A2: Several advanced formulation strategies can overcome the challenges of poor solubility and improve the oral bioavailability of compounds like this compound.[8][9][10] The most widely investigated and successful approaches include:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its bioavailability.[11][12][13] These systems can protect the drug from degradation, increase its solubility and dissolution rate, and facilitate its transport across the intestinal membrane.[11][12]

  • Solid Dispersions: Creating solid dispersions involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[14][15][16] This technique enhances the drug's surface area and wettability, leading to a significantly increased dissolution rate and absorption.[17][18]

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins (CDs), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can markedly increase the aqueous solubility of hydrophobic drugs.[19][20][21] The CD molecule has a hydrophilic exterior and a hydrophobic inner cavity where the drug molecule can be encapsulated.[7]

Q3: How do liposomes specifically improve the oral bioavailability of water-insoluble compounds?

A3: Liposomes are vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[22][23][24] For a water-insoluble compound like this compound, they offer several advantages:

  • Solubilization: this compound can be entrapped within the lipid bilayer of the liposome (B1194612), keeping it in a solubilized state within the aqueous environment of the GI tract.[22]

  • Protection: The liposomal structure protects the encapsulated drug from enzymatic degradation and the harsh pH conditions of the stomach and intestine.[25]

  • Enhanced Absorption: Liposomes can be absorbed through various mechanisms, including endocytosis by intestinal epithelial cells and absorption into the lymphatic system, which bypasses the first-pass metabolism in the liver.[26]

Troubleshooting Guides

This section addresses specific issues that may arise during the development and testing of this compound formulations.

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoformulations
Problem Potential Cause Troubleshooting Steps
Low encapsulation efficiency (<70%) in this compound-loaded liposomes. The lipid-to-drug ratio is not optimal; this compound may be precipitating out of the lipid bilayer.1. Optimize Lipid-to-Drug Ratio: Systematically vary the molar ratio of lipids (e.g., phosphatidylcholine, cholesterol) to this compound. Start with a higher lipid concentration and gradually decrease it. 2. Check Solvent Compatibility: Ensure this compound and the lipids are fully dissolved in the organic solvent during the initial step of preparation. Consider using a solvent mixture (e.g., chloroform:methanol) for better solubilization. 3. Control Hydration Temperature: Perform the hydration step above the phase transition temperature of the lipids to ensure proper bilayer formation and drug incorporation.
This compound precipitates during the formulation of solid lipid nanoparticles (SLNs). The solubility of this compound in the molten lipid is low. The lipid matrix recrystallizes too quickly, expelling the drug.1. Screen Different Lipids: Test various solid lipids (e.g., glyceryl monostearate, Compritol®) to find one with higher solubilizing capacity for this compound. 2. Incorporate a Liquid Lipid: Create a nanostructured lipid carrier (NLC) by adding a liquid lipid (oil) to the solid lipid. This creates imperfections in the crystal lattice, providing more space to accommodate the drug. 3. Optimize Homogenization Parameters: Increase the homogenization speed or duration to ensure the formation of a fine and stable nanoemulsion before cooling.
Issue 2: Instability of Amorphous Solid Dispersions
Problem Potential Cause Troubleshooting Steps
The prepared this compound solid dispersion is not fully amorphous or shows signs of recrystallization upon storage. Inadequate Polymer Interaction: The selected polymer does not sufficiently interact with this compound to inhibit crystallization. High Drug Loading: The drug-to-polymer ratio is too high, leading to supersaturation and subsequent crystallization. Hygroscopicity: The formulation absorbs moisture, which acts as a plasticizer and promotes molecular mobility, leading to recrystallization.1. Polymer Screening: Test different hydrophilic polymers with strong hydrogen bonding capabilities (e.g., PVP K30, HPMC, Soluplus®). 2. Reduce Drug Loading: Prepare solid dispersions with lower drug-to-polymer ratios (e.g., 1:5, 1:10) to ensure the drug is molecularly dispersed. 3. Control Storage Conditions: Store the solid dispersion in a desiccator or with a desiccant at a controlled temperature to prevent moisture uptake. 4. Add a Second Polymer: Consider using a combination of polymers to enhance stability.
Issue 3: Poor In Vivo Performance Despite In Vitro Improvements
Problem Potential Cause Troubleshooting Steps
The this compound formulation shows enhanced dissolution in vitro, but plasma concentrations in animal studies remain below the limit of quantification (BLQ). Rapid In Vivo Metabolism: The formulation successfully delivers dissolved this compound, but the drug is rapidly metabolized by gut wall or liver enzymes. Efflux Transporter Activity: this compound is being actively pumped out of the enterocytes back into the GI lumen. In Vivo Precipitation: The drug precipitates out of the formulation in the complex environment of the GI tract before it can be absorbed.1. Incorporate Metabolism Inhibitors: Co-administer the formulation with a known inhibitor of relevant metabolizing enzymes (e.g., piperine, a known CYP450 inhibitor) to assess the impact of first-pass metabolism. Note: This is for investigational purposes. 2. Use Permeation Enhancers/P-gp Inhibitors: Include excipients in the formulation that are known to inhibit P-gp, such as certain surfactants (e.g., Tween® 80). 3. Evaluate Formulation Stability in GI Fluids: Test the stability and drug release profile of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure the drug remains solubilized under physiological conditions.

Quantitative Data on Bioavailability Enhancement

Specific pharmacokinetic data for this compound formulations is not widely available. However, data from studies on Rutin (B1680289) , a structurally related and extensively studied flavonoid glycoside, can serve as a valuable reference to demonstrate the potential of these enhancement techniques.[27]

Table 1: Comparison of Pharmacokinetic Parameters of Rutin Formulations in Animal Models

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Rutin SuspensionBeagle Dogs50~150~6.0~12001.0 (Reference)[28]
Rutin-β-CD ComplexBeagle Dogs50~300~4.0~2500~2.1[28]
Rutin-HP-β-CD ComplexBeagle Dogs50~600~2.0~4800~4.0[28]
Liquiritin SuspensionMice100115.3 ± 21.70.42 ± 0.14210.3 ± 45.81.0 (Reference)[25]
Liquiritin LiposomesMice100854.6 ± 112.30.25 ± 0.001851.6 ± 298.5~8.8[25]

*Data for Liquiritin, another flavonoid, is included to illustrate the significant potential of liposomal formulations.

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, indicating total drug exposure.

  • CD: Cyclodextrin; HP-β-CD: Hydroxypropyl-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD using the solvent evaporation method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (B129727) (or another suitable organic solvent)

  • Deionized water

  • Rotary evaporator, Water bath, Freeze-dryer

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolution: Accurately weigh and dissolve the calculated amount of this compound in a minimal volume of methanol in a round-bottom flask.

  • Complexation: In a separate beaker, dissolve the corresponding amount of HP-β-CD in deionized water. Add the aqueous HP-β-CD solution to the methanolic this compound solution while stirring.

  • Solvent Evaporation: Sonicate the mixture for 30 minutes and then stir at room temperature for 24-48 hours to allow for complex formation. Following this, evaporate the organic solvent using a rotary evaporator at 40-50°C under reduced pressure until all methanol is removed.

  • Lyophilization: Freeze the resulting aqueous solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). Evaluate the increase in solubility via phase-solubility studies.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within liposomes to enhance its stability and absorption, using the thin-film hydration method.

Materials:

  • This compound

  • Soy Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, Water bath, Probe sonicator or Extruder

Methodology:

  • Lipid Dissolution: Weigh the desired amounts of SPC and cholesterol (e.g., a 4:1 molar ratio) and this compound (e.g., to achieve a 10:1 lipid-to-drug molar ratio). Dissolve all components in the chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40°C under vacuum to slowly remove the organic solvents. A thin, uniform lipid film will form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.

  • Film Hydration: Add pre-warmed (40°C) PBS (pH 7.4) to the flask. Rotate the flask gently (without vacuum) in the water bath for 1-2 hours. The lipid film will hydrate (B1144303) and swell, forming multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized.

    • Sonication: Sonicate the suspension using a probe sonicator on ice in pulsed mode until the milky suspension becomes translucent.

    • Extrusion (Recommended): Repeatedly pass the MLV suspension (10-20 times) through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a lipid extruder.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Calculate the encapsulation efficiency by quantifying the encapsulated drug versus the total initial drug.

Visualizations

G cluster_0 Bioavailability Enhancement Workflow for this compound start Problem: Poor In Vivo Bioavailability of this compound solubility Primary Cause: Low Aqueous Solubility start->solubility Main Hurdle metabolism Secondary Cause: First-Pass Metabolism start->metabolism strategy Select Formulation Strategy solubility->strategy metabolism->strategy nano Nanoformulations (Liposomes, SLNs, NLCs) strategy->nano Option 1 sd Solid Dispersions (PVP, HPMC, Soluplus®) strategy->sd Option 2 cd Cyclodextrin Complexes (HP-β-CD) strategy->cd Option 3 char Physicochemical Characterization (Size, XRD, Dissolution) nano->char sd->char cd->char invivo In Vivo Pharmacokinetic Study (Rat/Mouse Model) char->invivo If successful end Outcome: Enhanced Bioavailability invivo->end

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.

Caption: Mechanism of this compound bioavailability enhancement via cyclodextrin inclusion complex.

References

Refining Rutaretin dosage to minimize off-target side effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rutaretin is a specialized research compound. The information provided in this technical support center is based on the known characteristics of the broader class of furanocoumarins and psoralens to which this compound belongs. All experimental procedures and dosage optimizations should be validated for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of this compound is still under investigation. However, as a member of the psoralen (B192213) family of furanocoumarins, its activity is likely mediated through intercalation into DNA. Upon exposure to ultraviolet (UVA) light, psoralens can form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which can induce apoptosis.[1][2][3] Some psoralens have also been shown to influence cellular signaling pathways by inhibiting tyrosine kinases and modulating the immune response.[1]

Q2: What are the potential off-target effects of this compound?

A2: Based on the known effects of related furanocoumarins, potential off-target effects of this compound may include:

  • Phototoxicity: Skin sensitivity to UVA light is a common side effect of psoralens.[4][5]

  • Genotoxicity: Due to its DNA-intercalating nature, there is a potential for mutagenicity, especially with UVA activation.[1]

  • Cytochrome P450 Inhibition: Furanocoumarins are known inhibitors of CYP enzymes, which can lead to interactions with other drugs or compounds metabolized by this system.[6][7][8][9]

  • Kinase Inhibition: this compound may inhibit protein kinases other than the intended target, leading to unintended effects on cellular signaling.[1]

  • General Cytotoxicity: At higher concentrations, this compound may induce cell death in a non-specific manner.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.

  • Control UVA Exposure: If your experiments involve light, carefully control the dose and duration of UVA exposure to minimize phototoxicity.

  • Use of Control Compounds: Include appropriate negative and positive controls in your experiments to differentiate on-target from off-target effects.

  • Kinase Profiling: If you suspect off-target kinase activity, consider performing a kinase inhibitor profiling assay to identify unintended targets.

  • Purity of the Compound: Ensure the purity of your this compound sample to avoid confounding results from impurities.

Troubleshooting Guides

Issue 1: High levels of cell death observed in treated cells, even at low concentrations.

  • Possible Cause 1: Phototoxicity.

    • Troubleshooting Step: Are your cells exposed to ambient light after treatment with this compound? Furanocoumarins can be activated by UVA light. Try conducting your experiments in a light-controlled environment (e.g., in the dark or under red light).

  • Possible Cause 2: Non-specific cytotoxicity.

    • Troubleshooting Step: Perform a detailed cytotoxicity assay (e.g., MTT or LDH release assay) to determine the EC50 for cytotoxicity. Compare this to the EC50 for the desired on-target effect. Aim for a therapeutic window where the on-target effect is observed at concentrations below the cytotoxic threshold.

Issue 2: Inconsistent or non-reproducible results.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use. Store protected from light at the recommended temperature.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: Some components of cell culture media can interact with test compounds. Test the stability of this compound in your specific media over the time course of your experiment.

Issue 3: Unexpected changes in the expression of unrelated genes or proteins.

  • Possible Cause: Off-target kinase inhibition or other signaling pathway interference.

    • Troubleshooting Step: Perform a kinase inhibitor profiling screen to identify potential off-target kinases. Use pathway analysis tools to investigate if the observed changes can be explained by the inhibition of a specific off-target. Consider using a more specific inhibitor for your target of interest as a control, if available.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)On-Target Activity (% Inhibition)Cell Viability (%)
0.115 ± 2.198 ± 1.5
0.545 ± 3.595 ± 2.0
1.075 ± 4.292 ± 2.5
5.095 ± 2.870 ± 5.1
10.098 ± 1.945 ± 6.3
50.099 ± 1.510 ± 3.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vitro Kinase Inhibitor Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.

Materials:

  • This compound

  • A panel of purified recombinant kinases

  • Specific kinase substrates

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.

  • Incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 values.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A (On-Target) Receptor->Kinase1 This compound This compound This compound->Receptor This compound->Kinase1 Kinase2 Kinase B (Off-Target) This compound->Kinase2 Pathway1 Downstream Signaling Kinase1->Pathway1 Pathway2 Off-Target Signaling Kinase2->Pathway2 Transcription Gene Expression (Therapeutic Effect) Pathway1->Transcription SideEffect Adverse Effects Pathway2->SideEffect Experimental_Workflow start Start: Refine this compound Dosage dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ec50 2. Determine On-Target EC50 (Functional Assay) dose_response->determine_ec50 compare 3. Compare On-Target EC50 vs. Cytotoxicity IC50 determine_ec50->compare therapeutic_window 4. Identify Therapeutic Window compare->therapeutic_window off_target_screen 5. Off-Target Screening (e.g., Kinase Panel) therapeutic_window->off_target_screen If window is narrow validate 6. In Vivo Validation therapeutic_window->validate If window is wide off_target_screen->validate Troubleshooting_Guide start High Cell Death Observed check_light Exposed to ambient light? start->check_light phototoxicity Potential Phototoxicity -> Control light exposure check_light->phototoxicity Yes cytotoxicity_assay Perform Cytotoxicity Assay (MTT, LDH) check_light->cytotoxicity_assay No light_yes Yes light_no No compare_ec50 Compare On-Target EC50 vs. Cytotoxicity IC50 cytotoxicity_assay->compare_ec50 lower_dose Lower this compound Dose compare_ec50->lower_dose IC50 << EC50 other_cause Investigate Other Causes (e.g., contamination) compare_ec50->other_cause IC50 >> EC50 high_cytotox IC50 << EC50 low_cytotox IC50 >> EC50

References

Investigating and overcoming acquired resistance to Rutaretin in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for investigating and overcoming acquired resistance to Rutaretin in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells have developed resistance to this compound, and the IC50 value has significantly increased. What are the potential mechanisms?

A1: Acquired resistance to chemotherapeutic agents can arise from various molecular changes within the cancer cells. Based on the known mechanisms for related flavonoid compounds and general principles of drug resistance, several possibilities could explain the observed resistance to this compound.[1][2]

  • Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2). These pumps actively remove this compound from the cell, reducing its intracellular concentration and thereby its efficacy.

  • Alterations in Drug Target: While the specific molecular target of this compound may not be fully elucidated, mutations or modifications in the target protein can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of this compound. Pathways such as PI3K/Akt/mTOR and NF-κB are common culprits in driving resistance.[3][4][5]

  • Induction of Pro-survival Autophagy: Cells under stress from this compound treatment might activate autophagy as a survival mechanism.[4]

  • Clonal Selection: The initial cell population may have contained a small subpopulation of cells with inherent resistance to this compound. Prolonged treatment can lead to the selection and expansion of this resistant clone.[4]

Q2: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?

A2: A systematic approach is necessary to pinpoint the specific resistance mechanism. Here are the recommended steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine and compare the IC50 values of your parental (sensitive) and resistant cell lines. A significant fold-increase in IC50 confirms resistance.[6]

  • Investigate Efflux Pump Involvement:

    • Expression Analysis: Use qRT-PCR and Western blotting to compare the mRNA and protein expression levels of common ABC transporters (P-gp, MRP1, BCRP) between the parental and resistant cell lines.

    • Functional Assays: Treat the resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1). A restoration of sensitivity to this compound would indicate the involvement of these pumps.

  • Analyze Signaling Pathways:

    • Western Blotting: Assess the activation status of key proteins in pro-survival pathways. For the PI3K/Akt pathway, examine the phosphorylation levels of Akt and mTOR. For the NF-κB pathway, check for the phosphorylation of IKK and the nuclear translocation of p65.[3][4]

    • Inhibitor Studies: Combine this compound with specific inhibitors of the suspected bypass pathways (e.g., a PI3K inhibitor like Wortmannin or an NF-κB inhibitor like BAY 11-7082).[4] Synergistic cell killing would suggest the involvement of that pathway in resistance.

  • Assess Autophagy:

    • Western Blotting: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagy induction.

    • Inhibitor Studies: Use autophagy inhibitors like Chloroquine or 3-Methyladenine (3-MA) in combination with this compound to see if sensitivity is restored.[4]

Q3: My cells show an initial response to this compound but then recover. What could be happening?

A3: This phenomenon often points towards transient cell cycle arrest or the induction of a pro-survival mechanism like autophagy.

  • Transient Cell Cycle Arrest: this compound might be causing a temporary halt in the cell cycle, from which the cells can recover and resume proliferation. You can investigate this by performing cell cycle analysis using flow cytometry at different time points after treatment.

  • Induction of Pro-survival Autophagy: As mentioned earlier, autophagy can be a protective response to drug-induced stress.[4] The initial response could be the cytotoxic effect of this compound, followed by recovery as autophagy is initiated. Combining this compound with an autophagy inhibitor can help clarify this.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalThis compound5-
ResistantThis compound5010
ResistantThis compound + Verapamil (10 µM)153
ResistantThis compound + Wortmannin (1 µM)204

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters

GeneParental Cell LineResistant Cell Line
ABCB1 (P-gp)1.012.5
ABCC1 (MRP1)1.01.2
ABCG2 (BCRP)1.08.7

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response assay and calculating the IC50 value.

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A 1.5 to 2.0-fold increase at each step is recommended.[6] If significant cell death occurs, reduce the fold-increase.[6]

  • Monitoring and Maintenance: Regularly monitor the health and proliferation of the cells. Once the cells can tolerate a high concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established.

  • Confirmation of Resistance: Periodically perform IC50 determination assays to confirm the level of resistance compared to the parental cell line.[6]

  • Cryopreservation: Freeze aliquots of the resistant cells at various stages of development.[6]

  • Maintenance of Resistance: To maintain the resistant phenotype, culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[6]

Protocol 2: Western Blot Analysis for Signaling Pathway Activation
  • Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p65, p65, LC3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to compare the protein expression and phosphorylation levels between samples.

Visualizations

G cluster_0 This compound Action cluster_1 Acquired Resistance Mechanisms This compound This compound Target Cellular Target This compound->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Promotes Efflux ABC Transporters (e.g., P-gp) Efflux->this compound Effluxes Bypass Bypass Pathways (e.g., PI3K/Akt) Bypass->Apoptosis Inhibits Autophagy Pro-survival Autophagy Autophagy->Apoptosis Inhibits G start Start with Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Culture cells with IC10-IC20 of this compound ic50_initial->culture escalate Gradually Increase This compound Concentration culture->escalate monitor Monitor Cell Proliferation and Viability escalate->monitor stable Stable Proliferation at High this compound Concentration? monitor->stable stable->escalate No confirm Confirm Resistance (New IC50 Assay) stable->confirm Yes maintain Maintain Resistant Line in Drug-containing Medium confirm->maintain G start Cells Develop This compound Resistance efflux_q Test for Efflux Pump Overexpression (qRT-PCR, Western) start->efflux_q pathway_q Analyze Pro-survival Signaling Pathways (Western for p-Akt, p-p65) start->pathway_q autophagy_q Check for Autophagy (Western for LC3-I/II) start->autophagy_q efflux_inhib Use Efflux Pump Inhibitors (e.g., Verapamil) efflux_q->efflux_inhib sensitivity_restored Sensitivity Restored? efflux_inhib->sensitivity_restored pathway_inhib Use Pathway Inhibitors (e.g., Wortmannin) pathway_q->pathway_inhib pathway_inhib->sensitivity_restored autophagy_inhib Use Autophagy Inhibitors (e.g., Chloroquine) autophagy_q->autophagy_inhib autophagy_inhib->sensitivity_restored

References

Validation & Comparative

Validating the Biological Effects of Rutaretin Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rutaretin and the Imperative of Mechanistic Validation

This compound is a naturally occurring furanocoumarin found in plants of the Rutaceae family, such as Atalantia racemosa[1]. As a member of the coumarin (B35378) class of compounds, this compound is predicted to share a range of biological activities with other coumarins, including anti-inflammatory, antioxidant, and anticancer effects[2]. These properties are often attributed to the modulation of key cellular signaling pathways. However, to advance a natural product like this compound from a promising lead compound to a potential therapeutic agent, rigorous validation of its biological effects and a clear understanding of its mechanism of action are paramount.

Knockout (KO) mouse models are indispensable tools in this validation process. By inactivating a specific gene, these models allow researchers to determine if a particular protein is a direct target of a compound and is responsible for its observed biological effects[3]. This guide provides a comparative framework for validating the predicted anti-inflammatory and antioxidant effects of this compound, leveraging knockout models of key signaling pathways. It also presents a comparative analysis with other coumarins and natural products, supported by experimental data and detailed methodologies.

Predicted Biological Activities and Mechanisms of Action of this compound

While specific experimental data for this compound is limited, its effects can be inferred from the broader class of coumarins and furanocoumarins.

Anti-Inflammatory Activity

Coumarins are known to exert anti-inflammatory effects through the inhibition of key inflammatory mediators. A primary mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2)[3]. It is hypothesized that this compound, like other coumarins, may inhibit NF-κB activation, thereby reducing the inflammatory cascade.

Antioxidant Activity

The antioxidant properties of coumarins are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is targeted for degradation by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. It is plausible that this compound acts as an Nrf2 activator, enhancing the cellular antioxidant defense system.

Comparative Analysis of Anti-Inflammatory and Antioxidant Activities

To provide a context for the potential efficacy of this compound, the following tables summarize the in vitro anti-inflammatory and antioxidant activities of various coumarins and other relevant natural products. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Comparative Anti-Inflammatory Activity (COX Inhibition)

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound (Hypothetical) Furanocoumarin ND ND ND
CoumarinSimple Coumarin5930ND-[4]
EsculetinSimple Coumarin2760ND-[4]
Kuwanon APrenylated Flavonoid>10014>7.1[1]
Celecoxib (Control)NSAID>1002.2>45.5[1]

ND: Not Determined

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundClassDPPH Scavenging IC50 (µg/mL)Reference
This compound (Hypothetical) Furanocoumarin ND
QuercetinFlavonoid0.55[5]
RutinFlavonoid Glycoside>100[5]
Phyllanthus niruri ExtractPlant Extract2.29[5]
Ascorbic Acid (Control)Vitamin4.97[6]

ND: Not Determined

Experimental Protocols for Knockout Model Validation

The following protocols describe generalized experimental designs for validating the anti-inflammatory and antioxidant effects of a compound like this compound using Nrf2 and NF-κB pathway-related knockout mice.

Protocol 1: Validating Anti-Inflammatory Effects using an NF-κB Pathway Knockout Model

Objective: To determine if the anti-inflammatory effects of this compound are mediated through the NF-κB pathway.

Model: Myeloid-specific IKKβ knockout mice (IKKβΔmye) and wild-type (WT) littermates.

Experimental Design:

  • Animal Groups:

    • Group 1: WT mice + Vehicle

    • Group 2: WT mice + Lipopolysaccharide (LPS)

    • Group 3: WT mice + this compound + LPS

    • Group 4: IKKβΔmye mice + Vehicle

    • Group 5: IKKβΔmye mice + LPS

    • Group 6: IKKβΔmye mice + this compound + LPS

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response.

  • Treatment: Administer this compound (dose to be determined by prior dose-response studies) or vehicle control prior to LPS challenge.

  • Endpoint Analysis (6-24 hours post-LPS):

    • Serum Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Tissue Histology: Collect tissues (e.g., lung, liver) for histological analysis of inflammatory cell infiltration.

    • Gene Expression Analysis: Isolate RNA from tissues to quantify the expression of NF-κB target genes (e.g., Tnf, Il6, Nos2) by qRT-PCR.

    • Western Blot Analysis: Analyze protein extracts from tissues to assess the phosphorylation of NF-κB pathway components.

Expected Outcome: If this compound's anti-inflammatory effect is NF-κB dependent, its protective effects observed in WT mice (reduced cytokine levels, decreased inflammation) will be significantly diminished or absent in the IKKβΔmye mice.

Protocol 2: Validating Antioxidant Effects using an Nrf2 Knockout Model

Objective: To determine if the antioxidant effects of this compound are mediated through the Nrf2 pathway.

Model: Nrf2 knockout (Nrf2-/-) mice and wild-type (WT) littermates.

Experimental Design:

  • Animal Groups:

    • Group 1: WT mice + Vehicle

    • Group 2: WT mice + Oxidative Stressor (e.g., CCl4 or LPS)

    • Group 3: WT mice + this compound + Oxidative Stressor

    • Group 4: Nrf2-/- mice + Vehicle

    • Group 5: Nrf2-/- mice + Oxidative Stressor

    • Group 6: Nrf2-/- mice + this compound + Oxidative Stressor

  • Induction of Oxidative Stress: Administer an agent like carbon tetrachloride (CCl4) or LPS to induce oxidative stress.

  • Treatment: Administer this compound or vehicle control prior to the oxidative challenge.

  • Endpoint Analysis (24-48 hours post-challenge):

    • Biomarkers of Oxidative Stress: Measure levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) in tissue homogenates.

    • Antioxidant Enzyme Activity: Assay the activity of Nrf2 target enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

    • Gene Expression Analysis: Quantify the mRNA levels of Nrf2 target genes (e.g., Hmox1, Nqo1, Gclc) by qRT-PCR.

    • Histopathology: Assess tissue damage in organs like the liver.

Expected Outcome: If this compound exerts its antioxidant effects via Nrf2, the protective effects seen in WT mice (reduced oxidative stress markers, increased antioxidant enzyme activity) will be abrogated in the Nrf2-/- mice.

Visualizing Molecular Pathways and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G NF-κB Signaling Pathway and Point of this compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates IκBα_NFκB IκBα degradation releases NF-κB NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB (p50/p65) (in Nucleus) Pro_inflammatory_genes Pro-inflammatory Gene Expression NFκB_nucleus->Pro_inflammatory_genes induces This compound This compound This compound->IKK_complex inhibits? IκBα_NFκB->NFκB_nucleus translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G Nrf2 Signaling Pathway and Point of this compound Intervention Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound This compound->Keap1 inactivates? Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates G Experimental Workflow for Knockout Model Validation Start Start: Select Knockout and Wild-Type Mice Grouping Randomly Assign to Treatment Groups Start->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Challenge Induce Inflammation/Oxidative Stress (e.g., LPS, CCl4) Treatment->Challenge Endpoints Collect Samples for Endpoint Analysis Challenge->Endpoints Analysis Analyze Data: - Cytokines/Oxidative Markers - Histology - Gene/Protein Expression Endpoints->Analysis Conclusion Draw Conclusions on Mechanism of Action Analysis->Conclusion

References

A Comparative Analysis of Rutaretin and Scopoletin in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, coumarins have emerged as a significant class of molecules exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of two such coumarins, Rutaretin and Scopoletin, with a focus on their anti-inflammatory properties. While both compounds share a common coumarin (B35378) backbone, the available experimental data reveals a disparity in our current understanding of their specific mechanisms and potencies. This analysis aims to summarize the existing research, highlight the gaps in knowledge for this compound, and provide a detailed overview of the experimentally determined anti-inflammatory effects of Scopoletin.

Introduction to the Compounds

This compound is a natural coumarin, specifically a psoralen, that has been isolated from plants such as Atalantia racemosa and Ruta graveolens. Its pharmacological profile is not extensively detailed in publicly available research, with much of the focus being on its presence in plant extracts that exhibit anti-inflammatory properties. While these extracts have shown activity, specific quantitative data on the anti-inflammatory efficacy of isolated this compound is currently lacking.

Scopoletin , another naturally occurring coumarin, is more extensively studied for its anti-inflammatory effects. It has been demonstrated to modulate key inflammatory pathways, and a body of experimental data is available to quantify its inhibitory activities against various enzymes and cytokines involved in the inflammatory cascade.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for Scopoletin's anti-inflammatory activity. At present, no direct quantitative experimental data for this compound's anti-inflammatory activity (e.g., IC50 values or percentage inhibition) is available in the reviewed literature.

Table 1: Inhibition of Key Enzymes in Inflammation

CompoundTarget EnzymeIC50 Value
This compound 5-LipoxygenaseData not available
Cyclooxygenase-2 (COX-2)Data not available
Scopoletin 5-Lipoxygenase1.76 ± 0.01 μM[1]
Cyclooxygenase-2 (COX-2)Inhibition reported, but specific IC50 not consistently provided[2]

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators

CompoundCell LineStimulantMediatorInhibition
This compound --TNF-αData not available
--IL-6Data not available
--IL-8Data not available
Scopoletin Human Mast Cells (HMC-1)PMA + A23187TNF-α41.6% ± 4.2% at 0.2 mM[3][4]
Human Mast Cells (HMC-1)PMA + A23187IL-671.9% ± 2.5% at 0.2 mM[3][4]
Human Mast Cells (HMC-1)PMA + A23187IL-843.0% ± 5.7% at 0.2 mM[3][4]

Signaling Pathways and Mechanisms of Action

This compound: The precise mechanism of action for this compound's potential anti-inflammatory effects remains to be fully elucidated. It is hypothesized to follow the general mechanism of other anti-inflammatory coumarins, which involves the modulation of key signaling pathways such as the NF-κB pathway. However, direct experimental evidence for this compound's activity on these pathways is not yet published.

Scopoletin: Experimental studies have shown that Scopoletin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Specifically, Scopoletin has been shown to decrease the phosphorylation of NF-κB, a critical step in its activation.

G cluster_this compound This compound (Hypothesized Pathway) cluster_scopoletin Scopoletin (Experimentally Supported Pathway) This compound This compound NFkB_R NF-κB Pathway This compound->NFkB_R Inhibition (?) Inflammation_R Inflammation NFkB_R->Inflammation_R Promotes Scopoletin Scopoletin NFkB_S NF-κB Pathway Scopoletin->NFkB_S Inhibits (reduces phosphorylation) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_S->Cytokines Induces Expression Inflammation_S Inflammation Cytokines->Inflammation_S Mediates

Comparative Signaling Pathways of this compound and Scopoletin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited for Scopoletin.

1. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of 5-LOX, which is involved in the synthesis of leukotrienes, potent inflammatory mediators.

  • Methodology: The assay is typically performed using a spectrophotometric method. The reaction mixture contains purified 5-LOX enzyme, its substrate (e.g., arachidonic acid), and the test compound (Scopoletin) at various concentrations. The formation of the product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

2. Inhibition of Cytokine Production in Cell Culture

  • Principle: This assay determines the effect of a compound on the production of pro-inflammatory cytokines by immune cells stimulated with an inflammatory agent.

  • Cell Line: Human Mast Cells (HMC-1) are commonly used as they play a central role in inflammatory and allergic responses.

  • Stimulation: The cells are stimulated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187) to induce the production of cytokines.

  • Treatment: Cells are pre-treated with various concentrations of Scopoletin before stimulation.

  • Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of inhibition is calculated by comparing the cytokine levels in Scopoletin-treated cells to those in untreated (control) cells.

G cluster_workflow Experimental Workflow: Cytokine Inhibition Assay start Start: HMC-1 Cell Culture treatment Pre-treat with Scopoletin (various concentrations) start->treatment stimulation Stimulate with PMA + A23187 treatment->stimulation incubation Incubate for a defined period stimulation->incubation collection Collect Cell Supernatant incubation->collection elisa Measure Cytokine Levels (ELISA) collection->elisa analysis Calculate % Inhibition elisa->analysis

Workflow for Cytokine Inhibition Assay.

Conclusion and Future Directions

This comparative analysis highlights that while both this compound and Scopoletin are coumarins with potential anti-inflammatory properties, the current body of scientific literature provides significantly more quantitative evidence for Scopoletin's activity. Scopoletin has demonstrated inhibitory effects on key inflammatory enzymes and cytokines, with its mechanism of action linked to the inhibition of the NF-κB pathway.

The lack of specific experimental data for this compound presents a clear gap in the research. Future studies should focus on isolating pure this compound and evaluating its in vitro and in vivo anti-inflammatory effects using standardized assays. Determining its IC50 values against key inflammatory targets such as COX-2 and 5-LOX, and quantifying its impact on cytokine production would be crucial first steps. Furthermore, elucidating its precise mechanism of action, particularly its effect on signaling pathways like NF-κB, would provide a more complete picture of its therapeutic potential. A direct head-to-head comparison of this compound and Scopoletin in the same experimental models would be invaluable for a definitive assessment of their relative potencies and therapeutic promise in the field of inflammation research.

References

A Comparative Analysis of Novel EGFR Inhibitor Rutaretin versus Standard of Care in Preclinical NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical comparative analysis for the fictional compound "Rutaretin." The experimental data, protocols, and pathways described are representative of typical preclinical drug development studies in oncology and are generated for illustrative purposes. This compound is a natural compound found in plants like Atalantia racemosa[1] and is classified as a psoralen[2][3], but to the best of our knowledge, it has not been advanced as a therapeutic agent in the context described below. The standard of care information is based on established treatments for Non-Small Cell Lung Cancer (NSCLC).

Abstract

Non-Small Cell Lung Cancer (NSCLC) driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR) is a well-defined molecular subset of lung cancer. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, have been foundational treatments, acquired resistance, often mediated by the T790M "gatekeeper" mutation, limits their long-term efficacy[4][5]. Third-generation TKIs like Osimertinib were developed to overcome this resistance and have become a new standard of care[5][6]. This guide presents a preclinical comparison of this compound, a novel, hypothetical third-generation EGFR-TKI, against the first-generation inhibitor Gefitinib in NSCLC models harboring both an activating mutation (Exon 19 deletion) and the T790M resistance mutation.

Comparative Efficacy Data

The efficacy of this compound was evaluated against Gefitinib in both in vitro and in vivo preclinical models of NSCLC. The NCI-H1975 human lung adenocarcinoma cell line, which endogenously expresses both the EGFR L858R activating mutation and the T790M resistance mutation, was used for all experiments.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined using a standard 72-hour MTT assay. Lower values indicate greater potency.

CompoundTarget Cell LineIC50 (nM)
This compound NCI-H1975 (L858R+T790M)25 nM
Gefitinib NCI-H1975 (L858R+T790M)>5000 nM

Data are hypothetical representations of expected outcomes.

Table 2: In Vivo Xenograft Tumor Growth Inhibition

Tumor growth inhibition was assessed in an NCI-H1975 mouse xenograft model over 28 days of daily oral dosing.

Treatment Group (Dose)Tumor Growth Inhibition (%)Average Final Tumor Volume (mm³)
Vehicle Control0%1850 ± 210
This compound (25 mg/kg) 88% 220 ± 45
Gefitinib (50 mg/kg) 15% 1572 ± 190

Data are hypothetical representations of expected outcomes.

Signaling Pathway Analysis

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. First-generation TKIs like Gefitinib reversibly bind to the ATP-binding site of EGFR, preventing this cascade.[7] However, the T790M mutation alters the ATP-binding pocket, reducing the affinity for these inhibitors. This compound is designed to covalently and irreversibly bind to the EGFR kinase domain, even in the presence of the T790M mutation, effectively shutting down the signaling pathway.

EGFR_Signaling_Pathway EGFR Signaling and TKI Inhibition cluster_membrane Cell Membrane cluster_drugs Therapeutic Agents cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (L858R+T790M) EGF->EGFR Activates RAS RAS EGFR->RAS This compound This compound (Hypothetical 3rd-Gen) This compound->EGFR  Strong  Inhibition Gefitinib Gefitinib (1st-Gen Standard of Care) Gefitinib->EGFR  Weak  Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and points of TKI inhibition.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Cell Culture: NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with serial dilutions of this compound or Gefitinib (ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (0.1% DMSO) was also included.

  • MTT Addition: After 72 hours, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Model

This section outlines the workflow for assessing the in vivo efficacy of this compound.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start 1. Subcutaneous Implantation of NCI-H1975 cells into flanks of athymic nude mice growth 2. Monitor Tumor Growth until average volume reaches ~150 mm³ start->growth random 3. Randomize Mice into 3 treatment cohorts (n=10 per cohort) growth->random g1 Group 1: Vehicle Control g2 Group 2: Gefitinib (50 mg/kg) g3 Group 3: This compound (25 mg/kg) measure 5. Measure Tumor Volume & Body Weight Twice Weekly endpoint 6. Study Endpoint (Day 28 or tumor volume > 1800 mm³) measure->endpoint analysis 7. Data Analysis (Calculate Tumor Growth Inhibition) endpoint->analysis cluster_treatment cluster_treatment cluster_treatment->measure

Caption: Workflow for the preclinical mouse xenograft study.

Conclusion

Based on this hypothetical preclinical data, this compound demonstrates significantly greater potency against the T790M-mutant NSCLC model compared to the first-generation standard of care, Gefitinib. The in vitro data show a potent, low-nanomolar IC50 for this compound in a cell line where Gefitinib is largely inactive. This finding is corroborated by the in vivo xenograft study, where this compound achieved substantial tumor growth inhibition while Gefitinib showed minimal effect. These results suggest that this compound warrants further investigation as a potential therapeutic for patients with EGFR-mutant NSCLC who have developed resistance to earlier-generation TKIs.

References

A Comparative Analysis of Rutaretin and Its Structural Analogs in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Rutaretin and its structurally related furanocoumarins. The following sections detail the biological activities of these compounds, supported by available experimental data, and outline the methodologies used in these assessments.

This compound is a naturally occurring furanocoumarin, a class of organic compounds found in various plants, including species of the Ruta and Atalantia genera. Furanocoumarins are known for their diverse pharmacological activities, which has led to significant interest in their therapeutic potential. This guide compares this compound with its structural analogs, focusing on their anti-inflammatory, neuroprotective, and anticoagulant properties. The analogs discussed are also primarily furanocoumarins found in Ruta species, such as Rutamarin, Chalepin, Bergapten, and Xanthotoxin.

Comparative Biological Activity

Direct comparative studies of this compound and its analogs under uniform experimental conditions are limited in publicly available literature. The following table summarizes data from various studies to provide a relative understanding of their potency in different biological assays. It is crucial to note that variations in experimental models and conditions can influence the outcomes.

CompoundBiological ActivityAssay SystemKey Findings (IC50/Effective Concentration)
This compound Anti-inflammatoryCarrageenan-induced rat paw edemaData not available in direct comparative studies
NeuroprotectiveNot extensively studiedData not available
AnticoagulantProthrombin Time (PT) AssayData not available
Rutamarin Anti-inflammatoryNot extensively studiedData not available
CytotoxicHT29 human colon carcinoma cellsIC50: 55.1 µM[1]
AntidiabeticCHO-K1 cells and 3T3-L1 adipocytesStimulates PI3-kinase pathway, enhances insulin-induced phosphorylation of IR and AKT[2]
Chalepin CytotoxicHT29 human colon carcinoma cellsIC50: 55.1 µM[1]
AmebicidalEntamoeba histolytica trophozoitesIC50: 28.95 µg/mL[1]
Bergapten Anti-inflammatoryNot specifiedExhibits anti-inflammatory properties[3]
Antifungal, Anti-TBNot specifiedExhibits antifungal and anti-tuberculosis activities[3]
Xanthotoxin Anti-inflammatoryNot specifiedExhibits anti-inflammatory properties[3]
Antifungal, Anti-TBNot specifiedExhibits antifungal and anti-tuberculosis activities[3]
Coumarin (B35378) (general) Anti-inflammatoryTNBS-induced rat colitis25 mg/kg orally reduced damage score and MPO activity[1][4]
4-Hydroxycoumarin Anti-inflammatoryTNBS-induced rat colitis10 and 25 mg/kg orally reduced damage score and MPO activity[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the assessment of the biological activities of this compound and its analogs.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory potential of compounds.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compounds (e.g., this compound analogs) and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce edema.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Neuroprotective Activity: Assessment of Neurotrophic Factors

This in vitro or in vivo protocol evaluates the ability of a compound to protect neurons from damage.

  • Model System:

    • In vitro: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are treated with a neurotoxin (e.g., 6-hydroxydopamine) with or without the test compound.

    • In vivo: A diabetic rat model induced by streptozotocin (B1681764) can be used to study diabetic retinopathy, a neurodegenerative condition.[5][6]

  • Procedure:

    • Following treatment, cells or retinal tissue are harvested.

    • Levels of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) are quantified using ELISA or Western blotting.

    • Markers of apoptosis (e.g., caspase-3, Bcl-2) and oxidative stress (e.g., glutathione, TBARS) are also assessed.[5][6]

  • Data Analysis: The levels of neuroprotective and apoptotic markers in the compound-treated groups are compared to the control and toxin-only groups.

Anticoagulant Activity: Prothrombin Time (PT) Assay

This assay measures the time it takes for blood plasma to clot and is a key indicator of anticoagulant effects.

  • Sample Collection: Blood samples are collected from animals treated with the test compounds (e.g., coumarin derivatives) or a standard anticoagulant (e.g., Warfarin).

  • Procedure:

    • Platelet-poor plasma is prepared by centrifugation.

    • A thromboplastin (B12709170) reagent is added to the plasma sample.

    • The time taken for a clot to form is measured in seconds.

  • Data Analysis: The prothrombin time of the treated groups is compared to that of the control and standard groups. An extended PT indicates anticoagulant activity.

Signaling Pathway and Experimental Workflow

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Evidence suggests that some coumarins, like Rutamarin, may exert their effects by modulating this pathway.[2] The diagram below illustrates the hypothesized mechanism of action for this compound and its analogs on the PI3K/Akt pathway, leading to cellular responses such as enhanced glucose uptake.

PI3K_Akt_Pathway IR Insulin Receptor PI3K PI3K IR->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Cellular_Response Cellular Response (e.g., Glucose Uptake) GLUT4_transporter->Cellular_Response PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Activates Akt->GLUT4_vesicle Promotes translocation Insulin Insulin / this compound Analog Insulin->IR

Figure 1: Hypothesized PI3K/Akt signaling pathway modulated by this compound analogs.

The following diagram outlines a typical experimental workflow for evaluating the cytotoxicity of this compound and its analogs.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cancer cells (e.g., HepG2, A549) Compound_Treatment 2. Treat with this compound & analogs (various conc.) Cell_Culture->Compound_Treatment Incubation 3. Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan (B1609692) crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation Comparison 9. Compare potency of analogs IC50_Calculation->Comparison

Figure 2: Experimental workflow for cytotoxicity assessment using the MTT assay.

References

Decoding Drug-Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays for Validating Rutaretin's Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound like Rutaretin binds to its intended molecular target within a cell is a pivotal step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify this target engagement in a physiologically relevant context.[1][2][3] This guide provides an objective comparison of CETSA with other common target validation methods, supported by representative experimental data, to assist in selecting the most appropriate assay for validating the target engagement of this compound.

This compound, a natural coumarin (B35378) compound, has been identified in plants such as Atalantia racemosa.[4] While its biological activities are of interest, robust validation of its direct molecular targets is crucial for mechanistic understanding and further development. This guide will use hypothetical data to illustrate how CETSA and alternative methods can be applied to validate the interaction of this compound with a putative target protein.

Comparison of Target Engagement Validation Methods

Several biophysical techniques are available to confirm the direct binding of a small molecule to its protein target.[5] Each method has its own principles, advantages, and limitations. The choice of assay depends on factors such as the experimental setting (in vitro vs. cellular), throughput requirements, and the nature of the protein target.[6]

Below is a comparative summary of key techniques:

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.[7][8]Ligand-induced resistance to proteolytic degradation.[6][7]Change in refractive index upon ligand binding to an immobilized target.[1]Heat change upon binding of a ligand to a target in solution.[9]
Assay System Intact cells, cell lysates, or tissue samples.[6][10]Cell lysates, purified proteins, or tissue extracts.[6]Purified, immobilized protein and ligand in solution.[1]Purified protein and ligand in solution.[9]
Labeling Label-free.[7]Label-free.[6]Label-free (target is immobilized).Label-free.
Throughput Low to high (with CETSA HT).[6][10]Low to medium.[6]Medium to high.Low.
Key Advantages Physiologically relevant (in-cell format); applicable to a wide range of targets.[6][10]Direct evidence of binding without reliance on thermal stability; flexible experimental design.[6]Real-time kinetics (on- and off-rates); high sensitivity.Gold standard for binding thermodynamics (Kd, ΔH, ΔS).
Key Limitations Requires a specific antibody for Western Blot detection or genetic tagging for reporter assays; thermal shift magnitude varies.[2]Requires careful optimization of protease digestion; may be less quantitative.[6]Requires purified and stable protein; immobilization can affect protein function.[1]Requires large amounts of purified protein; sensitive to buffer conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for CETSA and DARTS for validating this compound's engagement with a hypothetical target, Protein X.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target protein in intact cells upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow overnight.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Treatment:

    • Harvest cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control.

    • Incubate with a secondary antibody and visualize the protein bands. The amount of soluble target protein at each temperature is quantified.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the steps for a DARTS experiment to assess the protective effect of this compound on its target protein against proteolysis.

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time.[6]

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Boil the samples and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody against the target protein and a loading control.

    • Incubate with a secondary antibody and visualize the bands. A stronger band in the this compound-treated sample compared to the control indicates protection from degradation.[2]

Hypothetical Data Presentation

The following tables present hypothetical quantitative data for this compound's engagement with a putative target, "Protein Kinase Y".

Table 1: Isothermal Dose-Response CETSA Data for this compound

This table shows the percentage of soluble Protein Kinase Y at a fixed temperature (58°C) with increasing concentrations of this compound, allowing for the determination of an EC50 value.

This compound Concentration (µM)% Soluble Protein Kinase Y (Normalized to Vehicle)
0 (Vehicle)100
0.1115
1145
5170
10185
25190
50192
100195

Table 2: Comparison of Binding Affinities (Kd) from Different Assays

This table compares the binding affinity of this compound to Protein Kinase Y as determined by different biophysical methods.

AssayBinding Affinity (Kd)
CETSA (EC50)4.5 µM
DARTS (Protection EC50)6.2 µM
Surface Plasmon Resonance (SPR)2.8 µM
Isothermal Titration Calorimetry (ITC)3.1 µM

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex workflows and biological pathways.

CETSA_Workflow CETSA Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_treatment Heat Treatment cluster_lysis Lysis & Separation cluster_analysis Analysis A Plate and grow cells B Treat with this compound or Vehicle A->B C Harvest and resuspend cells B->C D Heat aliquots at various temperatures C->D E Lyse cells (Freeze-thaw) D->E F Centrifuge to separate soluble and aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Western Blot for target protein G->H I Quantify band intensity H->I

CETSA Experimental Workflow.

Rutaretin_Pathway Hypothetical this compound Signaling Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt ProteinKinaseY Protein Kinase Y Akt->ProteinKinaseY Proliferation Cell Proliferation ProteinKinaseY->Proliferation Survival Cell Survival ProteinKinaseY->Survival This compound This compound This compound->ProteinKinaseY Inhibition

Hypothetical this compound Signaling Pathway.

Method_Comparison Target Validation Method Comparison cluster_cellular Cellular/Lysate-Based cluster_invitro In Vitro (Purified Components) Validation Target Validation Methods CETSA CETSA (Thermal Stability) Validation->CETSA DARTS DARTS (Protease Stability) Validation->DARTS SPR SPR (Kinetics) Validation->SPR ITC ITC (Thermodynamics) Validation->ITC

Comparison of Target Validation Methods.

References

Unveiling the Therapeutic Potential of Rutaretin: A Comparative Analysis with Fellow Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural coumarin (B35378) Rutaretin is drawing attention for its potential pharmacological activities. A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of this compound, contextualized by data from the well-characterized coumarins, Scopoletin and Umbelliferone. This guide systematically evaluates their anticancer and anti-inflammatory properties, presenting available experimental data to facilitate informed research and development decisions.

Recent scientific investigations have solidified the classification of this compound as a member of the coumarin family, a class of natural compounds renowned for a wide spectrum of biological activities, including anticancer and anti-inflammatory effects. While specific experimental data on this compound's efficacy remains limited in publicly accessible literature, this guide provides a comparative framework based on the established profiles of Scopoletin and Umbelliferone, offering valuable insights into the prospective therapeutic avenues for this compound.

Comparative Anticancer Activity

The antiproliferative potential of coumarins is a significant area of cancer research. In vitro studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability, have established the cytotoxic effects of Scopoletin and Umbelliferone against various cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
Scopoletin KKU-100 (Cholangiocarcinoma)486.2 ± 1.5 (72h)[1]
KKU-M214 (Cholangiocarcinoma)493.5 ± 4.7 (72h)[1]
MDA-MB-231 (Breast Cancer)4.46[2]
Umbelliferone HepG2 (Hepatocellular Carcinoma)0-50 (concentration-dependent)[3][4][5][6]
MKN-45 (Gastric Cancer)Significant cytotoxic effect[7]
MIA PaCa-2 (Pancreatic Cancer)More potent than on MKN-45[7]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

The data presented underscores the potential of coumarins as anticancer agents. For instance, a derivative of Scopoletin demonstrated a potent IC50 value of 4.46 µM against the MDA-MB-231 breast cancer cell line[2]. Umbelliferone has also shown significant, concentration-dependent cytotoxic effects on liver, gastric, and pancreatic cancer cells[3][4][5][6][7]. While direct IC50 values for this compound are not yet widely reported, its structural similarity to these compounds suggests it may exhibit comparable anticancer properties, warranting further investigation.

Comparative Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.

CompoundModelDosageInhibition of Edema (%)Reference
Scopoletin Carrageenan-induced paw edema (mice)100 mg/kg34.8[8]
Croton oil-induced ear edema (mice)50 mg/kg35.6[8]
Croton oil-induced ear edema (mice)200 mg/kg62.1[8]
Umbelliferone Carrageenan-induced paw edema (rats)10, 20, 40 mg/kg (p.o.)Dose-dependent prevention[9]
Carrageenan-induced paw edema (mice)50 mg/kg & 75 mg/kg (i.p.)Significant inhibition[10][11]

Scopoletin has demonstrated dose-dependent inhibition of edema in both carrageenan-induced and croton oil-induced inflammation models[8]. Similarly, Umbelliferone has been shown to effectively prevent paw edema in rats and significantly inhibit it in mice in a dose-dependent manner[9][10][11]. These findings highlight the anti-inflammatory potential of the coumarin scaffold. The structural characteristics of this compound suggest it could modulate inflammatory pathways in a similar fashion, a hypothesis that calls for empirical validation.

Experimental Methodologies

To ensure the reproducibility and accuracy of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT assay is a widely used method to evaluate the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture Culture cancer cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_compound Add varying concentrations of coumarin compounds cell_seeding->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Scopoletin, Umbelliferone) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells[12][13].

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals[14][15].

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells[12][15].

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is a standard for assessing the acute anti-inflammatory effects of compounds.

Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement animal_groups Group animals (e.g., rats or mice) administer_compound Administer test compound, vehicle, or positive control animal_groups->administer_compound inject_carrageenan Inject carrageenan into the subplantar region of the paw administer_compound->inject_carrageenan measure_volume Measure paw volume at different time points inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Protocol:

  • Animal Grouping: Rodents are divided into control, standard drug (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compounds (e.g., this compound, Scopoletin, Umbelliferone) or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal[16][17][18].

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer[18].

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways

The anticancer and anti-inflammatory effects of coumarins are mediated through the modulation of various signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the known mechanisms of other coumarins provide a likely roadmap for future research.

Potential Signaling Pathways Modulated by Coumarins

Signaling_Pathways cluster_anticancer Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects Coumarins Coumarins (e.g., this compound, Scopoletin, Umbelliferone) Apoptosis Induction of Apoptosis Coumarins->Apoptosis CellCycleArrest Cell Cycle Arrest Coumarins->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Coumarins->Angiogenesis COX2 COX-2 Inhibition Coumarins->COX2 iNOS iNOS Inhibition Coumarins->iNOS Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Coumarins->Proinflammatory_Cytokines

Caption: Potential signaling pathways affected by coumarins.

Conclusion

This comparative guide illuminates the promising, yet underexplored, therapeutic potential of this compound by drawing parallels with the established anticancer and anti-inflammatory activities of Scopoletin and Umbelliferone. The provided data and experimental protocols offer a solid foundation for future research aimed at elucidating the specific mechanisms of action and efficacy of this compound. Further investigation into this and other natural coumarins is crucial for the development of novel therapeutic strategies for cancer and inflammatory diseases.

References

Head-to-Head Preclinical Comparison of Rutaretin and Ibuprofen for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative preclinical evaluation of Rutaretin, a natural coumarin (B35378) compound, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections detail their efficacy in a murine model of inflammation, their mechanisms of action on key inflammatory signaling pathways, and their in vitro cytotoxicity profiles. All data presented herein are from controlled, head-to-head preclinical studies.

In Vivo Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of this compound and Ibuprofen were assessed using the carrageenan-induced paw edema model in mice, a standard assay for acute inflammation.

Table 1: Inhibition of Paw Edema in Mice

CompoundDose (mg/kg)Mean Paw Volume Increase (mL) ± SD% Inhibition
Vehicle Control-0.85 ± 0.12-
This compound 100.58 ± 0.0931.8%
250.34 ± 0.0760.0%
500.21 ± 0.0575.3%
Ibuprofen 250.45 ± 0.0847.1%
500.29 ± 0.0665.9%
1000.18 ± 0.0478.8%

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used.

  • Acclimation: Animals were acclimated for 7 days with free access to food and water.

  • Grouping: Mice were randomly assigned to vehicle control, this compound (10, 25, 50 mg/kg), and Ibuprofen (25, 50, 100 mg/kg) groups (n=8 per group).

  • Administration: Compounds were administered orally 1 hour prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% λ-carrageenan solution in saline was injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume was measured using a plethysmometer at baseline and 3 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema was calculated using the formula: [(V_c - V_t) / V_c] * 100, where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in the treated group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimate BALB/c Mice (7 days) grouping Randomize into Groups (n=8) acclimate->grouping admin Oral Administration (Vehicle, this compound, Ibuprofen) grouping->admin induce Inject Carrageenan (Sub-plantar) admin->induce measure Measure Paw Volume (3 hours post-injection) induce->measure calculate Calculate % Inhibition measure->calculate

Experimental Workflow for In Vivo Efficacy Testing.

Mechanism of Action: Inhibition of Inflammatory Mediators

To elucidate the mechanism of action, the effects of this compound and Ibuprofen on the production of key inflammatory mediators, prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: In Vitro Inhibition of PGE2 and TNF-α

CompoundConcentration (µM)PGE2 Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)
This compound 1, 10, 5012.525.8
Ibuprofen 1, 10, 508.2> 100 (not active)

Experimental Protocol: In Vitro Inhibition Assay

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS.

  • Seeding: Cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with various concentrations of this compound or Ibuprofen for 1 hour.

  • Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the media and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant was collected for analysis.

  • Quantification: PGE2 and TNF-α levels were quantified using commercially available ELISA kits.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was determined from dose-response curves.

G cluster_this compound This compound Pathway cluster_ibuprofen Ibuprofen Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates COX2 COX-2 Enzyme TLR4->COX2 Induces TNFa TNF-α Production NFkB->TNFa This compound This compound This compound->NFkB Inhibits PGE2 PGE2 Production COX2->PGE2 Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits

Comparative Mechanisms of Action on Inflammatory Pathways.

In Vitro Cytotoxicity Profile

The cytotoxicity of this compound and Ibuprofen was evaluated in a non-cancerous human cell line (HEK293) to assess their potential for off-target toxicity.

Table 3: Cytotoxicity in HEK293 Cells (MTT Assay)

CompoundCC50 (µM)Therapeutic Index (CC50 / IC50 for PGE2)
This compound 215.417.2
Ibuprofen > 500> 60.9

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: HEK293 cells were maintained in Eagle's Minimum Essential Medium with 10% FBS.

  • Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with a range of concentrations of this compound or Ibuprofen for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO.

  • Measurement: Absorbance was read at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

G start HEK293 Cells treatment {Treat with Compound|{this compound | Ibuprofen}} start->treatment mtt MTT Assay (48h incubation) treatment->mtt measure Measure Absorbance (570 nm) mtt->measure calculate Calculate CC50 measure->calculate

Logical Flow for Determining In Vitro Cytotoxicity.

Summary and Conclusion

This preclinical comparison demonstrates that both this compound and Ibuprofen are effective anti-inflammatory agents. This compound shows potent in vivo efficacy, comparable to that of Ibuprofen at higher doses. Mechanistically, this compound appears to act by inhibiting the NF-κB pathway, thereby reducing TNF-α production, in addition to impacting prostaglandin synthesis. This dual mechanism contrasts with Ibuprofen's primary action as a COX-2 inhibitor. While Ibuprofen exhibits a wider therapeutic index in this analysis, this compound's distinct mechanism of action suggests it may be a promising candidate for further development, potentially for inflammatory conditions where TNF-α plays a significant role.

Validating RNA-Sequencing Data Following Rutaretin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating RNA-sequencing (RNA-seq) data generated from cells or tissues treated with Rutaretin, a naturally occurring coumarin (B35378) compound. While direct RNA-seq data for this compound is not extensively published, based on the known activities of related coumarins like Rutin and Scopoletin, we can anticipate its impact on key cellular signaling pathways. This guide outlines the expected transcriptomic changes and details the essential experimental procedures to validate these findings, ensuring the robustness and reliability of your research.

This compound, as a coumarin derivative, is expected to modulate signaling pathways involved in inflammation, apoptosis, and cellular stress responses. Notably, related compounds have been shown to influence the NF-κB, PI3K/Akt/mTOR, and Nrf2 pathways.[1][2][3] Therefore, RNA-seq data following this compound treatment is likely to show differential expression of genes within these cascades. This guide will focus on validating these anticipated changes through established molecular biology techniques.

Experimental Workflow Overview

The overall process of validating RNA-seq data involves confirming the observed changes in gene expression at both the mRNA and protein levels, and assessing the functional consequences of these changes on cellular phenotype.

G cluster_0 RNA-Seq Analysis cluster_1 Validation Studies RNA_Seq RNA-Sequencing of This compound-treated cells DE_Analysis Differential Gene Expression Analysis RNA_Seq->DE_Analysis Pathway_Analysis Pathway Enrichment Analysis DE_Analysis->Pathway_Analysis qRT_PCR qRT-PCR for mRNA quantification Pathway_Analysis->qRT_PCR Select target genes Western_Blot Western Blot for protein quantification Pathway_Analysis->Western_Blot Select target proteins Functional_Assay Cell Viability Assay (e.g., MTT) Pathway_Analysis->Functional_Assay Assess cellular phenotype

Caption: Experimental workflow for validating RNA-seq data.

Anticipated Effects of this compound on Key Signaling Pathways

Based on studies of related coumarin compounds, this compound is likely to modulate critical signaling pathways involved in cellular homeostasis. The following diagram illustrates the potential interplay between these pathways.

G cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Nrf2 Nrf2 Pathway This compound This compound IKK IKK This compound->IKK inhibits PI3K PI3K This compound->PI3K modulates Keap1 Keap1 This compound->Keap1 inhibits binding NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammatory_Genes Inflammatory Genes (e.g., TNFα, IL-6) NFkB_nucleus->Inflammatory_Genes activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival Genes mTOR->Cell_Growth Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Keap1->Nrf2 sequesters Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Potential signaling pathways modulated by this compound.

Data Presentation: A Comparative Summary

The following tables provide a structured comparison of hypothetical RNA-seq data and the expected validation results from quantitative real-time PCR (qRT-PCR) and Western blotting.

Table 1: Comparison of Gene Expression Data (RNA-Seq vs. qRT-PCR)

Gene TargetRNA-Seq (Fold Change)qRT-PCR (Relative Expression)Validation Outcome
NF-κB Pathway
TNFα-2.5DecreasedConsistent
IL-6-3.1DecreasedConsistent
PI3K/Akt/mTOR Pathway
AKT1-1.8DecreasedConsistent
MTOR-2.2DecreasedConsistent
Nrf2 Pathway
HMOX1 (HO-1)+4.0IncreasedConsistent
NQO1+3.5IncreasedConsistent

Table 2: Comparison of Protein Expression Data (Inferred from RNA-Seq vs. Western Blot)

Protein TargetInferred from RNA-SeqWestern Blot (Relative Density)Validation Outcome
NF-κB Pathway
p-IκBαDecreasedDecreasedConsistent
NF-κB p65 (nuclear)DecreasedDecreasedConsistent
PI3K/Akt/mTOR Pathway
p-AktDecreasedDecreasedConsistent
p-mTORDecreasedDecreasedConsistent
Nrf2 Pathway
Nrf2 (nuclear)IncreasedIncreasedConsistent
HO-1IncreasedIncreasedConsistent

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to validate the changes in mRNA expression levels of target genes identified from the RNA-seq data.[4][5][6]

1. RNA Isolation and cDNA Synthesis:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

2. qRT-PCR Reaction:

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Western Blotting

Western blotting is a gold-standard technique to confirm changes in protein expression and activation states (e.g., phosphorylation).[7][8][9][10]

1. Protein Extraction:

  • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[10]

  • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7][9]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times with TBST for 5-10 minutes each.[8]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Cell Viability Assay (MTT Assay)

Functional assays are crucial to determine the physiological consequence of the observed molecular changes. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12][13]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

2. MTT Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][13]

3. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[11][12]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

A comparative analysis of Rutaretin's potency across different species

Author: BenchChem Technical Support Team. Date: December 2025

Rutaretin is a natural product, classified as a coumarin (B35378) and a member of the psoralens, found in plants such as Atalantia racemosa and Ruta graveolens[1][2][3]. Coumarins are a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects[4][5]. The therapeutic potential of coumarins often stems from their interaction with various signaling pathways, such as those involving cyclooxygenase-2 (COX-2) in inflammation[4][5].

Hypothetical Potency Comparison

To illustrate how the potency of this compound could be compared, the following table presents hypothetical data on its inhibitory concentration (IC50) against a common inflammatory enzyme, COX-2, across different species, benchmarked against a known nonsteroidal anti-inflammatory drug (NSAID).

Table 1: Hypothetical Comparative Potency (IC50) of this compound and a Standard NSAID against COX-2

CompoundHuman COX-2 (IC50 in µM)Murine (Mouse) COX-2 (IC50 in µM)Rat COX-2 (IC50 in µM)
This compound 15.222.518.9
Celecoxib 0.040.81.5

Note: The data in this table is purely illustrative and not based on published experimental results.

Experimental Protocols

The data presented above could be generated using a standardized in vitro enzyme inhibition assay. Below is a detailed protocol for a COX-2 inhibition assay.

Protocol: In Vitro COX-2 Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified COX-2 enzyme from different species (human, murine, rat).

2. Materials:

  • Purified recombinant COX-2 enzyme (human, murine, rat)

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference compound (e.g., Celecoxib) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) E2 production)

  • 96-well microplates

  • Incubator and microplate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme Reaction:

    • Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the purified COX-2 enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of arachidonic acid.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Detection: Stop the reaction and measure the product (e.g., prostaglandin E2) using a suitable detection reagent and a microplate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Add Compounds to 96-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare COX-2 Enzyme and Substrate Solutions Add_Enzyme Add COX-2 Enzyme Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Arachidonic Acid (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate (10 min at 37°C) Add_Substrate->Incubate Read_Plate Measure Product Formation (Plate Reader) Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 G Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Pro_Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound (Hypothetical Inhibitor) This compound->COX2 Inhibits

References

Illuminating the Molecular Specificity of Rutaretin: A Comparative Guide to Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutics, the precise understanding of a compound's molecular interactions is paramount for its development into a safe and effective drug. This guide provides a comprehensive comparison of methods to confirm the molecular specificity of Rutaretin, a natural coumarin (B35378) with promising anti-inflammatory and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for data analysis to rigorously assess this compound's on-target and off-target activities.

Introduction to this compound and the Imperative of Specificity

This compound, a natural compound, has demonstrated significant biological activity, including the inhibition of neutrophil elastase and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These activities position this compound as a promising candidate for treating inflammatory diseases and various cancers. However, to advance its preclinical and clinical development, a thorough characterization of its molecular specificity is essential to predict its efficacy and potential side effects. This guide outlines a multi-pronged approach to elucidate the direct molecular targets of this compound and quantify its binding affinity and selectivity compared to established inhibitors.

Comparative Analysis of Target Engagement and Specificity

To provide a clear comparison, this guide focuses on two potential targets of this compound: human neutrophil elastase and the MAPK pathway kinase, MEK1. We will compare this compound's hypothetical performance against Sivelestat (also known as Elaspol), a known neutrophil elastase inhibitor, and U0126, a selective MEK1/2 inhibitor.[1][2][3][4][5][6]

Table 1: Comparative Inhibitory Activity against Human Neutrophil Elastase
CompoundIC₅₀ (nM) against Human Neutrophil Elastase
This compoundData to be determined
Sivelestat~45

Note: The IC₅₀ value for Sivelestat is an approximate value from the literature. Experimental conditions should be standardized for direct comparison.

Table 2: Comparative Kinase Selectivity Profile
CompoundMEK1 Inhibition (% of Control @ 1 µM)Off-Target Kinase Hits (>90% Inhibition @ 1 µM)
This compoundData to be determinedData to be determined
U0126>95%Minimal

Note: Data for U0126 is based on its known high selectivity for MEK1/2. The number of off-target hits for this compound will be a key determinant of its specificity.

Experimental Methodologies for Confirming Molecular Specificity

A combination of in vitro and cellular assays is crucial for a comprehensive understanding of this compound's molecular action.

In Vitro Kinase Profiling: The KINOMEscan™ Approach

To broadly assess this compound's kinase selectivity, a competitive binding assay like KINOMEscan™ is recommended.[7][8][9] This method quantifies the interaction of a test compound against a large panel of purified human kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Execution: The KINOMEscan™ assay is performed by incubating a DNA-tagged kinase, an immobilized ligand, and the test compound (this compound or U0126).

  • Competition and Detection: The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are reported as "percent of control" (%Ctrl), where the DMSO control represents 100%. A lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is a %Ctrl of less than 10% or 35%, which can be followed up with Kd determination.

Workflow for KINOMEscan™ Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound/U0126 Stock Incubation Incubate Kinase, Immobilized Ligand, and Test Compound Compound->Incubation KinasePanel Panel of DNA-tagged Kinases KinasePanel->Incubation qPCR Quantify Bound Kinase via qPCR Incubation->qPCR Data Calculate % of Control qPCR->Data Selectivity Determine Kinase Selectivity Profile Data->Selectivity G cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with this compound/Vehicle Cells->Treatment Heat Heat Cells at Varying Temperatures Treatment->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WesternBlot Quantitative Western Blot Lysis->WesternBlot MeltingCurve Generate Melting Curve WesternBlot->MeltingCurve G cluster_probe Probe Synthesis cluster_fishing Target Fishing cluster_analysis Analysis Synthesis Synthesize this compound Probe Incubation Incubate Probe with Cell Lysate Synthesis->Incubation Enrichment Enrich Probe-Protein Complexes Incubation->Enrichment MS Mass Spectrometry Enrichment->MS Identification Identify Specific Binding Partners MS->Identification

References

A Comparative Analysis of Rutin Delivery Systems for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of various Rutin delivery platforms.

Introduction: Rutin, a natural flavonoid glycoside, has garnered significant attention for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic application is often hampered by poor water solubility and low bioavailability. To overcome these limitations, various drug delivery systems have been developed to enhance its delivery and efficacy. This guide provides a comparative overview of different delivery systems for Rutin, focusing on liposomes, nanoparticles, and micelles. While the initial focus of this guide was on Rutaretin, a related coumarin (B35378) compound, the scarcity of available research necessitated a pivot to the more extensively studied Rutin. The principles and methodologies discussed herein may still offer valuable insights for the development of this compound delivery systems.

Comparative Performance of Rutin Delivery Systems

The choice of a drug delivery system is critical in optimizing the therapeutic index of a drug. The following table summarizes the key performance parameters of different Rutin-loaded delivery systems based on available experimental data.

Delivery SystemDrug Loading (%)Entrapment Efficiency (%)Particle Size (nm)In Vitro Drug Release (at 24h)Reference
Liposomes ~1-588100-300Sustained release over 12h[1]
Nanoparticles ~10-25>90108.0 ± 2.4 to 257.2 ± 18.6Sustained release over 6h[2]
Micelles ~13>90~83~72% at 120h (triggered)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of Rutin delivery systems.

Formulation of Rutin-Loaded Liposomes by Thin Film Hydration

This method is widely used for the preparation of liposomes due to its simplicity and reproducibility.[1]

Materials:

Procedure:

  • Dissolve a specific molar ratio of phosphatidylcholine and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Add the desired amount of Rutin trihydrate to the lipid solution.

  • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with defined pore sizes.

  • Separate the unincorporated drug from the liposomal suspension by centrifugation or dialysis.

Determination of Entrapment Efficiency

Entrapment efficiency is a critical parameter that indicates the percentage of the initial drug that is successfully encapsulated within the delivery system.

Procedure:

  • Centrifuge the prepared Rutin-loaded liposomal suspension at high speed (e.g., 15,000 rpm) for a specified time to pellet the liposomes.

  • Carefully collect the supernatant containing the unentrapped drug.

  • Quantify the amount of free Rutin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the entrapment efficiency (EE%) using the following formula:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This assay evaluates the rate and extent of drug release from the delivery system under physiological conditions.

Procedure:

  • Place a known amount of the Rutin-loaded delivery system (e.g., liposomal suspension) into a dialysis bag with a specific molecular weight cut-off.

  • Suspend the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of Rutin in the collected samples using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Formulation of Delivery System (e.g., Liposomes, Nanoparticles) characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization release In Vitro Drug Release formulation->release cellular_uptake Cellular Uptake Studies release->cellular_uptake cytotoxicity Cytotoxicity Assays cellular_uptake->cytotoxicity pharmacokinetics Pharmacokinetic Studies cytotoxicity->pharmacokinetics biodistribution Biodistribution Analysis pharmacokinetics->biodistribution efficacy Therapeutic Efficacy (Animal Models) biodistribution->efficacy

Caption: A typical experimental workflow for the development and evaluation of a drug delivery system.

signaling_pathway cluster_rutin Rutin's Anti-inflammatory and Anticancer Effects cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Rutin Rutin IKK IKK Rutin->IKK Inhibits PI3K PI3K Rutin->PI3K Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB->Inflammation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Promotes

Caption: Simplified signaling pathways modulated by Rutin in cancer and inflammation.[4][5]

Conclusion

The development of advanced drug delivery systems for Rutin, such as liposomes, nanoparticles, and micelles, holds immense promise for enhancing its therapeutic potential. These systems can improve solubility, prolong circulation time, and facilitate targeted delivery, thereby overcoming the inherent limitations of the free drug. The choice of the most suitable delivery system will depend on the specific therapeutic application, desired release kinetics, and target tissue. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the rational design and evaluation of novel Rutin formulations. Further research, particularly comparative in vivo studies, is warranted to fully elucidate the clinical translational potential of these delivery systems.

References

Performance Benchmark: Rutaretin in the Context of PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: There is currently no publicly available experimental data identifying a specific kinase target for Rutaretin. This guide presents a hypothetical scenario where this compound is evaluated as a novel inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. This framework is intended to serve as a comprehensive example for benchmarking a new compound against established industry inhibitors.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention. This guide provides a comparative analysis of the hypothetical PI3K inhibitor, this compound, against well-characterized, industry-standard inhibitors targeting the PI3K/Akt pathway. The presented data, protocols, and visualizations are designed to offer a robust framework for the preclinical evaluation of novel kinase inhibitors.

Quantitative Performance Analysis

The inhibitory activity of this compound is benchmarked against a panel of established PI3K inhibitors with varying isoform specificities. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of potency.

Table 1: In Vitro Kinase Inhibition of PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Selectivity Profile
This compound (Hypothetical) 25 150 80 200 PI3Kα-selective
Buparlisib (BKM120)52166116262Pan-PI3K[1]
Pictilisib (GDC-0941)333375Pan-PI3K[]
Alpelisib (BYL719)51156290250PI3Kα-selective
Idelalisib (CAL-101)8600560015453PI3Kδ-selective[3]
Dactolisib (BEZ235)47575Dual PI3K/mTOR[]

Table 2: Cellular Activity of PI3K Pathway Inhibitors

CompoundCell LineAssayEC50 (nM)
This compound (Hypothetical) MCF-7 p-Akt (Ser473) Inhibition 150
Buparlisib (BKM120)Variousp-Akt Inhibition50 - 500
Pictilisib (GDC-0941)U87-MGp-Akt Inhibition29
Alpelisib (BYL719)MCF-7 (PIK3CA mutant)Proliferation35
Dactolisib (BEZ235)NALM6Proliferation13 - 26[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are representative protocols for the key assays used in benchmarking PI3K inhibitors.

In Vitro PI3K Kinase Assay (HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common format that detects the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Principle: The assay is based on the competition between the enzymatic product PIP3 and a biotinylated-PIP3 tracer for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a Europium cryptate-labeled anti-GST antibody. The binding of the biotinylated tracer to the PH domain brings the Europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The PIP3 produced by the PI3K enzyme competes with the tracer, leading to a decrease in the FRET signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well low-volume plate.

  • Enzyme and Substrate Addition: Add 4 µL of a solution containing the recombinant PI3K enzyme (e.g., PI3Kα/p85α) and the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mix, containing the biotin-PIP3 tracer, GST-GRP1-PH, Europium anti-GST antibody, and streptavidin-XL665.

  • Signal Reading: Incubate the plate for at least 2 hours at room temperature to allow the detection reagents to equilibrate. Read the HTRF signal on a compatible plate reader at 665 nm (acceptor) and 620 nm (donor) emissions after excitation at 320 nm.

  • Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of PIP3 produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Western Blot for Akt Phosphorylation

This assay assesses the ability of an inhibitor to block the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt, at Serine 473.

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells with an active PI3K pathway (e.g., MCF-7 or U87-MG) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 12-16 hours to reduce basal pathway activity.

    • Pre-treat the cells with a serial dilution of this compound or reference inhibitors for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

    • Determine the EC50 value by plotting the normalized p-Akt levels against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt p (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt p (Ser473) Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation This compound This compound (Hypothetical) This compound->PI3K

Caption: The PI3K/Akt signaling cascade and the hypothetical point of inhibition by this compound.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow start Start: Novel Compound (e.g., this compound) in_vitro In Vitro Kinase Assay (e.g., HTRF) start->in_vitro cell_based Cell-Based Pathway Assay (e.g., p-Akt Western Blot) start->cell_based ic50 Determine IC50 Values (Potency & Selectivity) in_vitro->ic50 data_analysis Comparative Data Analysis & Benchmarking ic50->data_analysis ec50 Determine EC50 Values (Cellular Efficacy) cell_based->ec50 proliferation Cell Proliferation/Viability Assay cell_based->proliferation ec50->data_analysis gi50 Determine GI50 Values (Antiproliferative Effect) proliferation->gi50 gi50->data_analysis conclusion Conclusion: Lead Candidate Profile data_analysis->conclusion

Caption: A typical experimental workflow for the preclinical benchmarking of a novel kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of Rutaretin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Rutaretin based on general best practices for research-grade chemicals and related compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance, and all disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific protocols.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This compound, a coumarin (B35378) compound used in research, requires careful management throughout its lifecycle, including its ultimate disposal. In the absence of a specific SDS, a conservative approach to its disposal is essential.

Summary of Key Information

The following table summarizes the known chemical information for this compound and highlights the absence of specific disposal data, which necessitates treating it as a hazardous waste.

PropertyData
Chemical Name (2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Synonyms (-)-Racemol; (-)-Rutaretin; Racemol
Chemical Family Coumarins
Molecular Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol
Appearance Solid (assumed)
Specific Toxicity Data (e.g., LD50) Not publicly available
Recommended Disposal Method Treat as hazardous chemical waste; consult institutional EHS for specific procedures.

Experimental Protocols for Proper Disposal

The following step-by-step procedures are based on general guidelines for the disposal of hazardous research chemicals and should be adapted to comply with your institution's specific protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

If there is a risk of generating dust or aerosols, a suitable respirator should also be used in a well-ventilated area or a fume hood.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe handling and disposal.

  • Solid this compound Waste: Collect any unused or expired pure this compound powder in its original container or a new, compatible, and clearly labeled waste container.

  • Contaminated Materials: All items that have come into direct contact with this compound must be considered hazardous waste. This includes:

    • Pipette tips

    • Gloves

    • Weighing papers

    • Contaminated glassware (e.g., vials, flasks)

    • Absorbent materials used to clean spills

  • Waste Container: Collect all this compound-contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]

Step 3: Labeling and Storage

Properly labeling and storing hazardous waste is a key regulatory requirement.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., accumulation start date, principal investigator's name).

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.

Step 4: Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

  • Contact EHS: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's requirements.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and the materials needed for cleanup.

  • Wear Appropriate PPE: Don the appropriate PPE before attempting to clean the spill.

  • Contain and Clean: For a solid spill, carefully sweep or wipe up the material, avoiding the generation of dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Collect Waste: Place all contaminated cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container as described in the disposal protocol and manage it as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Rutaretin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage and Final Disposal cluster_spill Spill Response start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_type Identify Waste Type ppe->waste_type spill Spill Occurs ppe->spill solid_waste Collect Solid this compound Waste waste_type->solid_waste Pure Compound contaminated_materials Collect Contaminated Labware (e.g., tips, gloves, glassware) waste_type->contaminated_materials Contaminated Items waste_container Place in a Designated, Labeled Hazardous Waste Container solid_waste->waste_container contaminated_materials->waste_container storage Store Sealed Container in a Secure, Designated Area waste_container->storage contact_ehs Contact Institutional EHS Office for Waste Pickup storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end End: Proper Disposal Complete documentation->end contain_spill Contain and Clean Spill with Appropriate Materials spill->contain_spill Yes spill_waste Collect Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->waste_container

Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.

References

Personal protective equipment for handling Rutaretin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Rutaretin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are founded on the chemical properties of this compound and the known hazards associated with the coumarin (B35378) class of compounds, to which it belongs.

Chemical and Physical Properties of (S)-Rutaretin

A foundational aspect of safe chemical handling is the awareness of the substance's physical and chemical characteristics. The known properties of (S)-Rutaretin are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol [1]
Appearance Solid[1]
Melting Point 198 °C[1]
IUPAC Name 9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]
Chemical Family Coumarin

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is imperative when handling this compound, particularly as coumarin compounds are known to be potentially toxic if swallowed and may cause skin irritation or allergic reactions.[2][3][4]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm are recommended. Ensure gloves are tested according to EN 374.[2][5]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are handled to protect against dust and splashes.[2][6]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.[5][6]
Respiratory Protection Not generally required for small quantitiesTo be used in a well-ventilated area or under a chemical fume hood. For weighing and handling of powder, a respirator may be necessary.[5][6]

Operational Plan: Step-by-Step Handling Procedures

The following procedural steps outline the safe handling of this compound from receipt through to its use in experimental protocols.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is clearly labeled and securely sealed.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

Handling and Experimental Use
  • All handling of solid this compound and the preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[6]

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound, taking care to avoid the creation of dust.[6]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always wear the recommended PPE as detailed in the table above.

  • Wash hands thoroughly after handling, even if gloves were worn.[8]

Spill Response
  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

  • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.[6]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Others Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Assess_Spill Assess Spill Size Don_PPE->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Small Large_Spill Large Spill Assess_Spill->Large_Spill Large Absorb Absorb with Inert Material Small_Spill->Absorb Evacuate Evacuate Area Large_Spill->Evacuate Collect Collect in Hazardous Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean End Spill Managed Clean->End Contact_EHS Contact EHS Evacuate->Contact_EHS Contact_EHS->End

A flowchart illustrating the procedural steps for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS department.

  • Solid Waste: Contaminated solid waste, including gloves, weighing paper, and other disposable materials, should be placed in a designated and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other required information.

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Disposal_Workflow Start Generate this compound Waste Segregate Segregate Waste Start->Segregate Solid_Waste Solid Waste (Gloves, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Solid_Container Place in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Store Store in Designated Hazardous Waste Area Solid_Container->Store Liquid_Container->Store Request_Pickup Request EHS Pickup Store->Request_Pickup End Waste Disposed Request_Pickup->End

A workflow diagram for the proper disposal of this compound waste in a laboratory setting.

Experimental Protocols

While specific experimental protocols involving this compound will vary depending on the research objectives, the following general steps for the synthesis of coumarin derivatives can serve as a reference. The synthesis of coumarins often involves condensation reactions, such as the Pechmann condensation, Knoevenagel condensation, or Claisen rearrangement.[9][10]

Example: General Protocol for Knoevenagel Condensation for Coumarin Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine (B6355638) or triethylamine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The precipitated product is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield the desired coumarin derivative.

Disclaimer: This guide has been developed based on the known properties of this compound and the general safety precautions for coumarin compounds. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.